Product packaging for TH588(Cat. No.:CAS No. 1609960-31-7)

TH588

Cat. No.: B611330
CAS No.: 1609960-31-7
M. Wt: 295.16 g/mol
InChI Key: PNMYJIOQIAEYQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. This compound a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12Cl2N4 B611330 TH588 CAS No. 1609960-31-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMYJIOQIAEYQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101188668
Record name N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609960-31-7
Record name N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609960-31-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N4-Cyclopropyl-6-(2,3-dichlorophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101188668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine synthesis and characterization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Synthesis and Characterization of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel chemical entity, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. This document details a proposed synthetic route, experimental protocols, and a summary of its analytical characterization. Furthermore, it explores the potential biological significance of this compound in the context of related 2,4-diaminopyrimidine derivatives, which are prominent in medicinal chemistry.

Proposed Synthesis

A plausible and efficient synthetic route for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is proposed, commencing with the commercially available 2,4,6-trichloropyrimidine. The key steps involve a selective Suzuki cross-coupling reaction followed by two sequential nucleophilic aromatic substitution reactions.

Synthesis_Workflow A 2,4,6-Trichloropyrimidine C 2,4-Dichloro-6-(2,3-dichlorophenyl)pyrimidine A->C Suzuki Coupling (Pd catalyst, base) B (2,3-Dichlorophenyl)boronic acid B->C E N4-Cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine C->E Nucleophilic Substitution D Cyclopropylamine D->E G N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine E->G Nucleophilic Substitution F Ammonia F->G

A proposed synthetic workflow for the target compound.
Experimental Protocols

Step 1: Synthesis of 2,4-Dichloro-6-(2,3-dichlorophenyl)pyrimidine

  • To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a 2:1 mixture of toluene and water is added (2,3-dichlorophenyl)boronic acid (1.1 eq) and sodium carbonate (2.5 eq).

  • The mixture is degassed with argon for 20 minutes.

  • Palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq) are then added, and the mixture is heated to 80°C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine.

Step 2: Synthesis of N4-Cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine

  • To a solution of 2,4-dichloro-6-(2,3-dichlorophenyl)pyrimidine (1.0 eq) in isopropanol is added cyclopropylamine (1.2 eq) and N,N-diisopropylethylamine (1.5 eq).

  • The reaction mixture is stirred at room temperature for 16 hours.

  • The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting crude material is purified by column chromatography to yield N4-cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine.

Step 3: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • A solution of N4-cyclopropyl-2-chloro-6-(2,3-dichlorophenyl)pyrimidin-4-amine (1.0 eq) in a sealed tube with aqueous ammonia (excess) and 1,4-dioxane is heated to 120°C for 24 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is evaporated.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The final product is purified by preparative HPLC or crystallization to give N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Characterization Data

The physicochemical and analytical data for a batch of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine are summarized in the table below.[1]

Property Value Method
Molecular Formula C13H12Cl2N4-
Formula Weight 295.20 g/mol -
Purity 98.8%HPLC
Mass Spectrum M+H: 295.1Mass Spectrometry
Melting Point 240 - 245 °CMelting Point Apparatus
Purity 100%TLC
UV λmax 298.00 nmUV-Vis Spectroscopy
Confirmation ConformsIR, NMR

The hydrochloride salt of the compound has a molecular formula of C13H13Cl3N4 and a molar mass of 331.63 g/mol .[2]

Potential Biological Activity and Signaling Pathway

Derivatives of 2,4-diaminopyrimidine are known to exhibit a wide range of biological activities, often acting as inhibitors of various protein kinases by competing with ATP for binding to the kinase domain. This inhibition can disrupt downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.

Given the structural similarity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine to known kinase inhibitors, it is plausible that this compound could also function as an inhibitor of one or more kinases. The diagram below illustrates a generalized mechanism of action for a 2,4-diaminopyrimidine derivative as an ATP-competitive kinase inhibitor.

Signaling_Pathway cluster_kinase Kinase Domain cluster_inhibition Inhibition K Kinase Substrate Substrate Protein K->Substrate Phosphorylates Downstream Downstream Signaling (e.g., Proliferation, Survival) ATP_pocket ATP Binding Pocket Inhibitor N4-Cyclopropyl-6-(2,3-Dichlorophenyl) pyrimidine-2,4-Diamine Inhibitor->ATP_pocket Competitively Binds ATP ATP ATP->K Binds to Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phospho_Substrate->Downstream Activates

Generalized mechanism of kinase inhibition.

In this proposed mechanism, the compound binds to the ATP binding pocket of a kinase, thereby preventing the binding of ATP and subsequent phosphorylation of substrate proteins. This leads to the inhibition of downstream signaling pathways that may be dysregulated in diseases such as cancer.

References

TH588: A Comprehensive Technical Guide to its Chemical Properties, Structure Elucidation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TH588 is a potent and selective small molecule inhibitor that has garnered significant interest in the field of oncology. Initially identified as a first-in-class inhibitor of the MutT Homologue 1 (MTH1) enzyme, subsequent research has revealed a more complex mechanism of action, including the modulation of microtubule dynamics. This dual activity contributes to its cytotoxic effects in cancer cells, making it a valuable tool for cancer research and a potential lead compound for therapeutic development. This technical guide provides an in-depth overview of the chemical properties, structure elucidation, and biological activity of this compound, complete with experimental protocols and pathway diagrams to support further investigation.

Chemical Properties and Structure

This compound, with the IUPAC name N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine, possesses a well-defined chemical structure that is central to its biological activity. Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₃H₁₂Cl₂N₄
Molecular Weight 295.17 g/mol
CAS Number 1609960-31-7
Appearance Solid powder
Purity ≥98%
Solubility Soluble in DMSO (to 100 mM)
Storage Store at -20°C

Table 1: Physicochemical Properties of this compound

Structure Elucidation

The chemical structure of this compound has been confirmed through a combination of spectroscopic methods and X-ray crystallography.

X-ray Crystallography: The three-dimensional structure of this compound in complex with its biological target, MTH1, has been determined by X-ray crystallography. The co-crystal structure reveals that this compound binds to the active site of MTH1, providing a molecular basis for its inhibitory activity. This structural information is invaluable for understanding its mechanism of action and for the rational design of next-generation inhibitors.

Synthesis

A plausible synthetic route for this compound can be derived from established methods for the synthesis of similar pyrimidine-based compounds. A likely approach involves a multi-step synthesis, culminating in the coupling of key intermediates.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate Synthesis cluster_cyclization Pyrimidine Ring Formation cluster_modification Functional Group Manipulation cluster_final Final Product A 2,3-Dichlorobenzaldehyde C Chalcone Intermediate A->C B Ethyl acetoacetate B->C E Dihydropyrimidinone C->E D Guanidine derivative D->E F Chlorinated Pyrimidine E->F G This compound F->G

Figure 1: Proposed Synthetic Workflow for this compound.

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the MTH1 enzyme and microtubule dynamics, which collectively contribute to its potent anti-cancer effects.

MTH1 Inhibition

This compound is a potent inhibitor of the MTH1 (NUDT1) enzyme with an IC50 of approximately 5 nM.[1] MTH1 is a nucleotide-sanitizing enzyme that hydrolyzes oxidized dNTPs, preventing their incorporation into DNA and thereby averting DNA damage and cell death. Cancer cells, which often exhibit high levels of reactive oxygen species (ROS), are particularly dependent on MTH1 for survival. By inhibiting MTH1, this compound leads to the accumulation of oxidized nucleotides in the nucleotide pool, resulting in DNA damage and subsequent cell death in cancer cells.

Microtubule Disruption

In addition to MTH1 inhibition, this compound has been shown to act as a microtubule-modulating agent. It disrupts microtubule dynamics, leading to mitotic spindle defects, prolonged mitosis, and ultimately, cell cycle arrest and apoptosis. This effect is thought to be independent of its MTH1 inhibitory activity.

Signaling Pathways

The cytotoxic effects of this compound are mediated through the activation of key signaling pathways, primarily the ATM-p53 DNA damage response pathway and the mitotic surveillance pathway.

Signaling_Pathway cluster_this compound This compound cluster_targets Cellular Targets cluster_consequences Cellular Consequences cluster_dna_damage DNA Damage Response cluster_outcome Cellular Outcome This compound This compound MTH1 MTH1 Inhibition This compound->MTH1 Microtubules Microtubule Disruption This compound->Microtubules Oxidized_dNTPs ↑ Oxidized dNTPs MTH1->Oxidized_dNTPs leads to Mitotic_Arrest Mitotic Arrest Microtubules->Mitotic_Arrest leads to DNA_Damage DNA Damage (γH2AX foci) Oxidized_dNTPs->DNA_Damage causes Mitotic_Arrest->DNA_Damage can contribute to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p53->Cell_Cycle_Arrest

Figure 2: this compound Signaling Pathway.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for p53 Activation

This technique is used to detect the levels of total and phosphorylated p53.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53 and phospho-p53 (e.g., Ser15) overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunofluorescence for DNA Damage Foci (γH2AX)

This method visualizes DNA double-strand breaks within cells.

  • Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST for 1 hour.

  • Primary Antibody Incubation: Incubate with a primary antibody against γH2AX (e.g., anti-γH2AX, clone JBW301, at a concentration of 1 µg/mL) overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.

  • Imaging: Visualize the γH2AX foci using a fluorescence or confocal microscope.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_mechanism Mechanism of Action cluster_invivo In Vivo Studies Synthesis Chemical Synthesis of this compound Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Enzyme_Assay MTH1 Inhibition Assay Purification->Enzyme_Assay Cell_Viability Cell Viability Assays (e.g., MTT) Purification->Cell_Viability Mechanism_Studies Mechanism of Action Studies Enzyme_Assay->Mechanism_Studies Cell_Viability->Mechanism_Studies Animal_Models Xenograft Tumor Models Cell_Viability->Animal_Models Western_Blot Western Blot (p53, γH2AX) Mechanism_Studies->Western_Blot IF Immunofluorescence (γH2AX foci, Tubulin) Mechanism_Studies->IF Cell_Cycle Cell Cycle Analysis Mechanism_Studies->Cell_Cycle PK_PD Pharmacokinetics & Pharmacodynamics Animal_Models->PK_PD

Figure 3: General Experimental Workflow for this compound Evaluation.

Conclusion

This compound is a multifaceted molecule with significant potential in cancer research. Its dual-action mechanism, targeting both MTH1 and microtubule stability, provides a powerful approach to inducing cancer cell death. The information provided in this guide, from its fundamental chemical properties to detailed experimental considerations, is intended to serve as a valuable resource for scientists and researchers working to further unravel the therapeutic potential of this compound and similar compounds. The continued investigation into its precise molecular interactions and the signaling cascades it triggers will undoubtedly pave the way for novel anti-cancer strategies.

References

An In-depth Technical Guide on the Core Mechanism of Action of 1609960-31-7 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound 1609960-31-7, also known as TH588, is a novel anti-cancer agent that has demonstrated a dual mechanism of action, making it a compelling candidate for further preclinical and clinical investigation. This technical guide elucidates the core mechanisms by which this compound exerts its cytotoxic effects on cancer cell lines. Primarily recognized as a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, this compound disrupts the sanitation of the nucleotide pool, leading to DNA damage and subsequent cell death. Furthermore, emerging evidence reveals a secondary, MTH1-independent mechanism involving the modulation of microtubule dynamics, which triggers mitotic arrest and activation of the USP28-p53 mitotic surveillance pathway. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Introduction

Cancer cells exhibit a heightened metabolic rate and increased production of reactive oxygen species (ROS), which leads to the oxidation of cellular components, including deoxynucleotide triphosphates (dNTPs). To counteract the potentially lethal incorporation of oxidized dNTPs into DNA, cancer cells often upregulate the MTH1 (NUDT1) enzyme. MTH1 sanitizes the dNTP pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP, thereby preventing their integration into the genome and subsequent DNA damage. This reliance of cancer cells on MTH1 for survival presents a therapeutic vulnerability.

This compound was developed as a first-in-class, potent, and selective inhibitor of MTH1.[1] Its ability to selectively induce cell death in cancer cells while sparing normal cells has positioned it as a promising therapeutic agent.[1] However, recent studies have unveiled a more complex pharmacological profile, identifying this compound as a microtubule-modulating agent. This dual activity contributes to its robust anti-cancer effects.

Quantitative Data

The following tables summarize the key quantitative data reported for 1609960-31-7 (this compound).

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 Value
MTH1 (NUDT1)5 nM

Table 2: Cytotoxic Activity (IC50) of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 Value (µM)
U2OSOsteosarcoma1.38, 2.48 - 6.37
HeLaCervical Cancer0.83
MDA-MB-231Breast Cancer1.03
MCF-7Breast Cancer1.08
SW480Colorectal Cancer1.72
SW620Colorectal Cancer0.8
B-RafV600E MelanomaMelanomaNot specified

Table 3: Cytotoxic Activity (IC50) of this compound in Non-cancerous Cells

Cell Line TypeIC50 Value (µM)
Primary or Immortalized Cells≥20

Core Mechanisms of Action

This compound exhibits a dual mechanism of action, targeting both nucleotide pool sanitation and microtubule dynamics.

MTH1 Inhibition and Induction of DNA Damage

The primary and intended mechanism of action of this compound is the inhibition of the MTH1 enzyme.[1]

  • Mechanism: In highly metabolic cancer cells, reactive oxygen species (ROS) lead to the oxidation of dNTPs. MTH1 normally hydrolyzes these oxidized dNTPs (e.g., 8-oxo-dGTP) into their corresponding monophosphates, preventing their incorporation into DNA. This compound potently and selectively inhibits MTH1.[1] This inhibition allows oxidized dNTPs to be incorporated into the DNA of cancer cells during replication. The presence of these oxidized bases in the DNA leads to DNA damage, triggering a cellular stress response.[2]

  • Downstream Signaling: The accumulation of DNA damage activates the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the tumor suppressor protein p53.[2] This ATM-p53 signaling cascade ultimately leads to the induction of apoptosis (programmed cell death).

MTH1_Inhibition_Pathway ROS Reactive Oxygen Species (ROS) dNTPs dNTPs ROS->dNTPs oxidizes Ox_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->Ox_dNTPs DNA_Incorp Incorporation into DNA Ox_dNTPs->DNA_Incorp MTH1 MTH1 (NUDT1) Enzyme MTH1->Ox_dNTPs hydrolyzes This compound This compound (1609960-31-7) This compound->MTH1 inhibits DNA_Damage DNA Damage DNA_Incorp->DNA_Damage ATM ATM Activation DNA_Damage->ATM p53 p53 Activation ATM->p53 Apoptosis Apoptosis p53->Apoptosis

MTH1 Inhibition Pathway of this compound.
Microtubule Disruption and Mitotic Surveillance Pathway Activation

Recent studies have revealed a second, MTH1-independent mechanism of action for this compound. It acts as a microtubule-modulating agent, disrupting the dynamics of the mitotic spindle.

  • Mechanism: this compound has been shown to rapidly reduce microtubule plus-end mobility and disrupt the formation of the mitotic spindle in a concentration-dependent manner. This effect is independent of its MTH1 inhibitory activity. The disruption of the mitotic spindle leads to a prolonged mitotic arrest.

  • Downstream Signaling: The prolonged mitosis activates a mitotic surveillance pathway involving the deubiquitinase USP28 and the tumor suppressor p53. USP28 acts upstream of p53. The activation of this USP28-p53 pathway prevents the cancer cells from re-entering the cell cycle after a prolonged and aberrant mitosis, leading to a G1 cell cycle arrest and subsequent cell death.

Microtubule_Disruption_Pathway This compound This compound (1609960-31-7) Microtubules Microtubule Dynamics This compound->Microtubules disrupts Spindle Mitotic Spindle Disruption Microtubules->Spindle Mitosis Prolonged Mitosis Spindle->Mitosis Mitotic_Surveillance Mitotic Surveillance Pathway Activation Mitosis->Mitotic_Surveillance USP28 USP28 Activation Mitotic_Surveillance->USP28 p53 p53 Activation USP28->p53 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest

Microtubule Disruption Pathway of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action. These protocols are synthesized from standard laboratory procedures and available details from this compound-related publications.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment. Incubate for 72 hours.

  • MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the this compound concentration.

Immunofluorescence for Microtubule Staining

This protocol is for visualizing the effects of this compound on the microtubule network.

  • Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Once attached, treat the cells with the desired concentration of this compound or vehicle control for the specified time (e.g., 2-4 hours).

  • Fixation: Gently wash the cells with pre-warmed PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, for optimal microtubule preservation, fix with ice-cold methanol for 10 minutes at -20°C.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin) diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope.

Western Blotting for Signaling Pathway Analysis

This protocol is for detecting the levels of key proteins in the signaling pathways affected by this compound.

  • Cell Lysis: Treat cells with this compound as required. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p53, USP28, and a loading control like β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Preparation: Culture SW480 colorectal cancer cells. Harvest and resuspend the cells in a mixture of serum-free medium and Matrigel.

  • Tumor Implantation: Subcutaneously inject approximately 2-5 x 10^6 SW480 cells into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound subcutaneously at a dose of 30 mg/kg daily. The control group should receive the vehicle solution.[1]

  • Tumor Measurement and Monitoring: Measure the tumor volume (e.g., using calipers) and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: Continue the treatment for a specified period (e.g., 35 days) or until the tumors in the control group reach a predetermined size. Euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Conclusion

The compound 1609960-31-7 (this compound) presents a compelling dual-pronged attack on cancer cells. Its primary role as a potent MTH1 inhibitor exploits the reliance of cancer cells on nucleotide pool sanitation, leading to catastrophic DNA damage and apoptosis. Concurrently, its MTH1-independent activity as a microtubule-modulating agent induces mitotic arrest and activates a p53-dependent mitotic surveillance pathway, further contributing to its anti-neoplastic effects. This multifaceted mechanism of action underscores the therapeutic potential of this compound and provides a strong rationale for its continued development as a novel cancer therapeutic. The detailed protocols and pathway visualizations provided in this guide are intended to facilitate further research into this promising compound.

References

An In-depth Technical Guide on the Biological Activity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, is a potent small molecule inhibitor with a dual mechanism of action, making it a compound of significant interest in oncology research. Primarily identified as a first-in-class inhibitor of the MutT Homologue 1 (MTH1) enzyme, this compound also exhibits microtubule-destabilizing properties. This guide provides a comprehensive overview of the biological activity of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols for its evaluation, and visualizing the associated signaling pathways.

Introduction

Cancer cells often exhibit elevated levels of reactive oxygen species (ROS), leading to oxidative damage of macromolecules, including deoxynucleoside triphosphates (dNTPs). The MTH1 enzyme, a nudix hydrolase, plays a crucial role in sanitizing the dNTP pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, thereby preventing their incorporation into DNA and subsequent mutations and cell death. The inhibition of MTH1 is a promising therapeutic strategy to selectively target cancer cells, which are more reliant on this enzyme for survival than normal cells. This compound has emerged as a key tool compound in the study of MTH1 inhibition and has demonstrated significant anti-cancer activity in preclinical models.

Mechanism of Action

The biological activity of this compound is characterized by a dual mechanism of action:

  • MTH1 Inhibition: this compound is a potent and selective inhibitor of the MTH1 enzyme.[1][2] By binding to the active site of MTH1, it prevents the hydrolysis of oxidized purine nucleotides. This leads to an accumulation of damaged nucleotides, such as 8-oxo-dGTP, within the cellular dNTP pool. During DNA replication, these oxidized bases are incorporated into the genomic DNA, resulting in DNA lesions, activation of the DNA damage response (DDR), and ultimately, cell death.[3][4][5]

  • Microtubule Disruption: In addition to its effects on MTH1, this compound has been shown to act as a microtubule-modulating agent.[3][4][6] It disrupts microtubule polymerization dynamics, leading to the collapse of the mitotic spindle, mitotic arrest, and the activation of the mitotic surveillance pathway.[6][7] This activity is considered to be independent of its MTH1 inhibitory function and contributes significantly to its cytotoxic effects.[6]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayIC50Cell Line(s)Reference
MTH1 (NUDT1) Enzyme Activity5 nMCell-free assay[1][2]
Cell Growth Inhibition1.38 µMU2OS[2]
Cell Growth Inhibition0.83 µMHeLa[2]
Cell Growth Inhibition1.03 µMMDA-MB-231[2]
Cell Growth Inhibition1.08 µMMCF-7[2]
Cell Growth Inhibition1.72 µMSW480[2]
Cell Growth Inhibition0.8 µMSW620[2]

Table 2: In Vivo Efficacy of this compound

Animal ModelDosageEffectReference
SW480 colorectal tumor xenografts in mice30 mg/kg s.c.Reduced tumor growth[1]
MCF7 breast tumor xenografts in mice30 mg/kg s.c.Reduced tumor growth[1]
BRAFV600E mutated patient-derived xenografts in mice30 mg/kg s.c.Reduced tumor growth rate[1]

Signaling Pathways

The dual mechanism of action of this compound triggers distinct but interconnected signaling pathways, leading to cancer cell death.

TH588_Signaling_Pathways cluster_MTH1 MTH1 Inhibition Pathway cluster_Microtubule Microtubule Disruption Pathway TH588_MTH1 This compound MTH1 MTH1 Enzyme TH588_MTH1->MTH1 inhibits Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) MTH1->Oxidized_dNTPs hydrolyzes DNA_Incorporation Incorporation into DNA Oxidized_dNTPs->DNA_Incorporation DNA_Damage DNA Damage (DSBs) DNA_Incorporation->DNA_Damage ATM_p53 ATM-p53 Pathway Activation DNA_Damage->ATM_p53 Apoptosis_MTH1 Apoptosis ATM_p53->Apoptosis_MTH1 TH588_MT This compound Tubulin Tubulin Polymerization TH588_MT->Tubulin inhibits Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption Mitotic_Arrest Prolonged Mitosis Spindle_Disruption->Mitotic_Arrest USP28_p53 USP28-p53 Mitotic Surveillance Pathway Mitotic_Arrest->USP28_p53 G1_Arrest G1 Cell Cycle Arrest USP28_p53->G1_Arrest Apoptosis_MT Apoptosis G1_Arrest->Apoptosis_MT

Caption: Signaling pathways activated by this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to characterize the biological activity of this compound.

MTH1 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory potency of this compound against the MTH1 enzyme.

Methodology: The assay measures the inorganic pyrophosphate (PPi) generated from the hydrolysis of 8-oxo-dGTP by recombinant MTH1 enzyme. A common method involves a colorimetric or fluorometric detection of PPi.

  • Reaction Setup: Recombinant human MTH1 protein is incubated with varying concentrations of this compound in a suitable assay buffer.

  • Substrate Addition: The reaction is initiated by the addition of the substrate, 8-oxo-dGTP.

  • Incubation: The reaction mixture is incubated at 37°C for a defined period.

  • Detection: A detection reagent that reacts with the generated PPi is added.

  • Measurement: The signal (absorbance or fluorescence) is measured using a plate reader.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cell Viability and Growth Inhibition Assay

Objective: To assess the cytotoxic and cytostatic effects of this compound on cancer cell lines.

Methodology: A common method is the MTT or resazurin (AlamarBlue) assay, which measures the metabolic activity of viable cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of this compound for 48-72 hours.

  • Reagent Incubation: MTT or resazurin reagent is added to each well and incubated for 2-4 hours.

  • Signal Measurement: For MTT, the formazan product is solubilized, and absorbance is read. For resazurin, fluorescence is measured.

  • Data Analysis: The IC50 values are determined by plotting cell viability against the drug concentration.

Western Blotting

Objective: To detect changes in the expression and post-translational modification of proteins involved in the DNA damage response and cell cycle regulation.

Methodology:

  • Cell Lysis: Cells treated with this compound are lysed to extract total protein.

  • Protein Quantification: Protein concentration is determined using a BCA or Bradford assay.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., γH2AX, phospho-p53, cleaved PARP).

  • Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.

Immunofluorescence and Live-Cell Imaging

Objective: To visualize the effects of this compound on cellular structures and processes, such as the mitotic spindle and DNA damage foci.

Methodology:

  • Cell Culture and Treatment: Cells are grown on coverslips or in imaging dishes and treated with this compound.

  • Fixation and Permeabilization (for fixed-cell imaging): Cells are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

  • Immunostaining: Cells are incubated with primary antibodies (e.g., anti-α-tubulin, anti-γH2AX) followed by fluorescently labeled secondary antibodies.

  • Imaging: Images are acquired using a fluorescence or confocal microscope.

  • Live-Cell Imaging: For dynamic processes, cells expressing fluorescently tagged proteins (e.g., H2B-GFP) are imaged over time after this compound treatment using a live-cell imaging system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay MTH1 Enzyme Inhibition Assay Cell_Viability Cell Viability Assays (MTT, Resazurin) Western_Blot Western Blotting (γH2AX, p53) Cell_Viability->Western_Blot Immunofluorescence Immunofluorescence (α-tubulin, γH2AX) Cell_Viability->Immunofluorescence Xenograft Tumor Xenograft Models Western_Blot->Xenograft Immunofluorescence->Xenograft Efficacy Tumor Growth Inhibition Xenograft->Efficacy This compound This compound This compound->Enzyme_Assay This compound->Cell_Viability

Caption: General experimental workflow for this compound evaluation.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a valuable research tool for investigating the roles of MTH1 and microtubule dynamics in cancer biology. Its dual mechanism of action provides a potent anti-cancer effect through the induction of DNA damage and mitotic catastrophe. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this and similar compounds. Further investigation into the interplay between its two mechanisms of action may reveal synergistic effects that can be exploited for the development of novel cancer therapeutics.

References

In Vitro Evaluation of TH588 as a Kinase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Initially characterized as a potent and selective inhibitor of the MutT homolog 1 (MTH1) enzyme, TH588 has emerged as a compound with a dual mechanism of action, demonstrating significant anti-cancer properties through its potent activity as a microtubule-targeting agent. This technical guide provides a comprehensive in vitro evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action through signaling pathway diagrams. While early research focused on its role as a "kinase inhibitor" in the broader sense of targeting an enzyme involved in nucleotide metabolism, its primary cytotoxic effects are now understood to be mediated by its interaction with the tubulin cytoskeleton.

Data Presentation

The following tables summarize the quantitative data for this compound's inhibitory activities.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50Assay Type
MTH1 (NUDT1)5 nM[1][2]Enzymatic Assay
Tubulin PolymerizationMicromolar range (Qualitative)[3][4]In vitro tubulin polymerization assay

Table 2: In Vitro Cytotoxicity of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
U2OSOsteosarcoma1.38[2]
HeLaCervical Cancer0.83[2]
MDA-MB-231Breast Cancer1.03[2]
MCF-7Breast Cancer1.08[2]
SW480Colorectal Cancer1.72[2]
SW620Colorectal Cancer0.8[2]
MIAPaCa-2Pancreatic CancerGrowth Inhibition[5]
Panc-1Pancreatic CancerGrowth Inhibition[5]

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of microtubules from purified tubulin.

Materials:

  • Purified tubulin (>95% pure)

  • This compound (dissolved in DMSO)

  • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

  • GTP (100 mM stock)

  • Glycerol

  • Microplate reader capable of measuring absorbance at 340 nm at 37°C

Procedure:

  • Prepare a tubulin solution at a final concentration of 2-5 mg/mL in ice-cold GTB.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add glycerol to a final concentration of 5-10% (v/v) to promote polymerization.

  • Dispense the tubulin solution into pre-warmed 96-well plates.

  • Add this compound at various concentrations (typically ranging from 0.1 to 100 µM) or vehicle control (DMSO) to the wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the change in absorbance over time to generate polymerization curves. The IC50 value can be determined by plotting the rate of polymerization or the maximum polymer mass against the logarithm of the this compound concentration.

Cell Viability (MTT) Assay

This colorimetric assay assesses the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (typically ranging from 0.01 to 100 µM) or vehicle control (DMSO) for 48-72 hours.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results against the logarithm of the this compound concentration to determine the IC50 value.

Western Blotting for Apoptosis Markers

This technique is used to detect the expression of key proteins involved in the apoptotic pathway following this compound treatment.

Materials:

  • Cancer cell lines

  • This compound

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against cleaved PARP, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with this compound at the desired concentrations for the indicated times.

  • Harvest the cells and lyse them in RIPA buffer.

  • Quantify the protein concentration of the lysates.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system. Increased levels of cleaved PARP and cleaved Caspase-3 are indicative of apoptosis.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that can be used to verify the direct binding of this compound to its target protein (tubulin) in a cellular context.

Materials:

  • Intact cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • Thermal cycler or heating block

  • Centrifuge

  • Western blotting reagents and antibodies for the target protein (β-tubulin)

Procedure:

  • Treat intact cells with this compound or vehicle control for a specified time.

  • Wash the cells with PBS to remove excess compound.

  • Resuspend the cells in PBS and aliquot them into PCR tubes.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3-5 minutes to induce protein denaturation, followed by cooling to room temperature.

  • Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured proteins by centrifugation at high speed.

  • Analyze the supernatant by western blotting to detect the amount of soluble target protein (β-tubulin) at each temperature.

  • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

Mandatory Visualization

This compound Mechanism of Action: From Microtubule Disruption to Cell Fate

TH588_Mechanism cluster_0 Cellular Entry cluster_1 Microtubule Dynamics cluster_2 Mitosis cluster_3 Cell Fate This compound This compound Tubulin α/β-Tubulin Dimers This compound->Tubulin Binds to Colchicine Site on β-Tubulin Microtubule Microtubule Polymer This compound->Microtubule Inhibition Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Spindle Mitotic Spindle Microtubule->Spindle Disrupted Formation SAC Spindle Assembly Checkpoint (SAC) Activation Spindle->SAC MitoticArrest Mitotic Arrest SAC->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis G1Arrest USP28-p53 dependent G1 Arrest MitoticArrest->G1Arrest

Caption: this compound inhibits tubulin polymerization, leading to mitotic arrest and apoptosis.

Experimental Workflow for Evaluating this compound-Induced Apoptosis

Apoptosis_Workflow cluster_assays Apoptosis Assays cluster_results Data Analysis & Interpretation start Cancer Cell Culture treatment Treat with this compound (Dose- and Time-course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability western Western Blot Analysis (Cleaved PARP, Cleaved Caspase-3) treatment->western facs FACS Analysis (Annexin V/PI Staining) treatment->facs ic50 Determine IC50 Value viability->ic50 protein_exp Quantify Apoptotic Protein Expression western->protein_exp apoptosis_quant Quantify Apoptotic Cell Population facs->apoptosis_quant conclusion Conclusion: This compound induces apoptosis ic50->conclusion protein_exp->conclusion apoptosis_quant->conclusion

Caption: Workflow for assessing this compound-induced apoptosis in cancer cells.

References

An In-depth Technical Guide to the Pharmacology and Toxicology of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, is a first-in-class small molecule inhibitor of the MutT Homolog 1 (MTH1) enzyme. It exhibits potent anti-cancer activity through a dual mechanism of action, targeting both MTH1 and microtubule dynamics. This technical guide provides a comprehensive overview of the available pharmacological and toxicological data on this compound, including its mechanism of action, in vitro and in vivo efficacy, and a discussion of its potential toxicological profile based on its therapeutic targets. Detailed experimental methodologies and signaling pathways are also presented to support further research and development.

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a novel investigational anti-cancer agent. It was initially developed as a potent and selective inhibitor of the MTH1 (NUDT1) enzyme, which is responsible for sanitizing the oxidized deoxynucleotide triphosphate (dNTP) pool, thereby preventing the incorporation of damaged bases into DNA.[1] Cancer cells, due to their high metabolic rate, exhibit increased levels of reactive oxygen species (ROS) and a greater reliance on MTH1 for survival compared to normal cells. Subsequent research has revealed that this compound also functions as a microtubule-modulating agent, contributing to its cytotoxic effects in cancer cells.[2][3]

Pharmacology

Mechanism of Action

This compound exerts its anti-cancer effects through a dual mechanism of action:

  • MTH1 Inhibition: this compound is a potent inhibitor of the MTH1 enzyme with a reported half-maximal inhibitory concentration (IC50) of 5 nM.[4] By inhibiting MTH1, this compound prevents the hydrolysis of oxidized dNTPs, such as 8-oxo-dGTP. This leads to the incorporation of damaged nucleotides into the DNA of cancer cells, resulting in DNA damage, cell cycle arrest, and apoptosis.[1]

  • Microtubule Modulation: this compound also acts as a microtubule-modulating agent. It disrupts microtubule dynamics, leading to the disorganization of the mitotic spindle, mitotic arrest, and ultimately, cell death.[2][3] This activity is independent of its MTH1 inhibitory function.

The combined effect of MTH1 inhibition and microtubule disruption leads to a potent and selective anti-cancer activity.

Signaling Pathways

The cytotoxic effects of this compound have been shown to activate the mitotic surveillance pathway. Prolonged mitosis induced by this compound's effect on microtubules activates a USP28-p53 signaling cascade. This pathway blocks the re-entry of cancer cells into the cell cycle after a prolonged mitotic phase, leading to G1 arrest.[2][3]

TH588_Signaling_Pathway This compound This compound MTH1 MTH1 Inhibition This compound->MTH1 Microtubules Microtubule Disruption This compound->Microtubules ox_dNTPs Increased Oxidized dNTPs MTH1->ox_dNTPs Mitotic_Arrest Prolonged Mitosis Microtubules->Mitotic_Arrest DNA_damage DNA Damage ox_dNTPs->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis USP28 USP28 Activation Mitotic_Arrest->USP28 p53 p53 Activation USP28->p53 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest G1_Arrest->Apoptosis MTH1_Inhibition_Assay start Assay Components: - Recombinant MTH1 - 8-oxo-dGTP (substrate) - this compound (inhibitor) incubation Incubation at 37°C start->incubation detection Quantification of Inorganic Pyrophosphate incubation->detection result IC50 Determination detection->result

References

The Architecture of Activity: A Technical Guide to the Structure-Activity Relationship of Pyrimidine-2,4-diamine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine-2,4-diamine scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of biologically active compounds. Its inherent ability to form key hydrogen bond interactions with protein targets has made it a cornerstone in the development of therapies for a wide range of diseases, from cancer to infectious agents. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of pyrimidine-2,4-diamine derivatives, offering a comprehensive resource for researchers engaged in the design and optimization of novel therapeutics based on this versatile core.

Core Structure and Key Interactions

The foundational pyrimidine-2,4-diamine structure features a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, and amino groups at positions 2 and 4. This arrangement allows the molecule to act as both a hydrogen bond donor and acceptor, facilitating strong and specific binding to the ATP-binding pockets of various kinases, as well as the active sites of other enzymes like dihydrofolate reductase. The SAR of these derivatives is primarily dictated by the nature and position of substituents on the pyrimidine ring and its amino groups.

Structure-Activity Relationship Analysis

The biological activity of pyrimidine-2,4-diamine derivatives can be finely tuned by strategic modifications at several key positions. The following sections summarize the impact of these modifications on different biological targets.

Anticancer Activity

Pyrimidine-2,4-diamine derivatives have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases involved in cell cycle progression and signal transduction.

Substitutions at the C5 and N2/N4 positions of the pyrimidine core are critical for potent and selective CDK inhibition.

.[1]

Compound ID R2 Substituent R4 Substituent R5 Substituent CDK2 IC50 (µM) CDK9 IC50 (µM)
1a-H-Phenyl-H>501.2
1b-H-Phenyl-Br10.50.45
1c-Methyl-Phenyl-Br5.20.21
2a-H-4-fluorophenyl-H>500.98
2b-H-4-fluorophenyl-Br8.90.32

Table 1: SAR of pyrimidine-2,4-diamine derivatives as CDK inhibitors. The data illustrates that substitution at the C5 position with a bromine atom generally enhances inhibitory activity against both CDK2 and CDK9. Further substitution at the N2 position can also contribute to potency.

Derivatives targeting Aurora kinases, key regulators of mitosis, often feature more complex substitutions.

Compound ID N2 Substituent N4 Substituent C5 Substituent Aurora A IC50 (nM) Aurora B IC50 (nM)
3a-(1-methylpiperidin-4-yl)-(3-methoxyphenyl)-H2545
3b-(1-ethylpiperidin-4-yl)-(3-methoxyphenyl)-H1832
3c-(1-methylpiperidin-4-yl)-(3-ethoxyphenyl)-H2240
3d-(1-methylpiperidin-4-yl)-(3-methoxyphenyl)-Cl815

Table 2: SAR of pyrimidine-2,4-diamine derivatives as Aurora kinase inhibitors. Introduction of a chlorine atom at the C5 position significantly improves inhibitory activity. The nature of the alkyl group on the piperidine ring at N2 and the alkoxy group on the phenyl ring at N4 also modulate potency.

Anti-tubercular Activity

The primary mechanism of anti-tubercular action for many pyrimidine-2,4-diamines is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in the folate biosynthesis pathway.[2][3]

Compound ID C5 Substituent C6 Substituent Mtb DHFR IC50 (µM) M. tuberculosis MIC (µg/mL)
4a-H-Cl>100>100
4b-Phenyl-Cl25.350
4c-3,4-dimethoxyphenyl-Cl5.112.5
4d-3,4,5-trimethoxyphenyl-Cl1.26.25
4e-3,4-dimethoxyphenyl-OCH315.825

Table 3: SAR of pyrimidine-2,4-diamine derivatives as anti-tubercular agents. Activity is significantly influenced by the substituents at the C5 and C6 positions. Aromatic substitutions at C5, particularly those with multiple methoxy groups, enhance DHFR inhibition and antimycobacterial activity. The nature of the substituent at C6 also plays a role, with chlorine being generally favorable.

Signaling Pathways

The therapeutic effects of pyrimidine-2,4-diamine derivatives are a direct consequence of their interaction with specific nodes in cellular signaling pathways.

CDK_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway Receptor Tyrosine Kinases->Ras/Raf/MEK/ERK Pathway PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Receptor Tyrosine Kinases->PI3K/Akt/mTOR Pathway Cyclin D/CDK4_6 Cyclin D/CDK4_6 Ras/Raf/MEK/ERK Pathway->Cyclin D/CDK4_6 PI3K/Akt/mTOR Pathway->Cyclin D/CDK4_6 Cyclin E/CDK2 Cyclin E/CDK2 Cyclin D/CDK4_6->Cyclin E/CDK2 activates Rb Rb Cyclin D/CDK4_6->Rb phosphorylates G1 Phase G1 Phase Cyclin E/CDK2->G1 Phase S Phase S Phase Cyclin E/CDK2->S Phase Cyclin A/CDK2 Cyclin A/CDK2 Cyclin A/CDK2->S Phase G2 Phase G2 Phase Cyclin A/CDK2->G2 Phase Cyclin B/CDK1 Cyclin B/CDK1 M Phase M Phase Cyclin B/CDK1->M Phase E2F E2F Rb->E2F inhibits G1 Phase->S Phase Transition S Phase->G2 Phase Transition G2 Phase->M Phase Transition Pyrimidine-2,4-diamines Pyrimidine-2,4-diamines Pyrimidine-2,4-diamines->Cyclin E/CDK2 inhibit Pyrimidine-2,4-diamines->Cyclin A/CDK2 inhibit

CDK Signaling Pathway Inhibition.

DHFR_Pathway Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) DHFR DHFR THF THF DHFR->THF reduces Pyrimidine-2,4-diamines Pyrimidine-2,4-diamines Pyrimidine-2,4-diamines->DHFR inhibit Thymidylate Synthesis Thymidylate Synthesis DNA Synthesis DNA Synthesis Thymidylate Synthesis->DNA Synthesis Purine Synthesis Purine Synthesis Purine Synthesis->DNA Synthesis DHF DHF DHF->DHFR THF->Thymidylate Synthesis THF->Purine Synthesis SAR_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Profiling cluster_2 SAR Analysis & Optimization Library_Design Library Design (Scaffold Hopping, Bioisosteric Replacement) Chemical_Synthesis Chemical Synthesis Library_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization (HPLC, NMR, MS) Chemical_Synthesis->Purification_Characterization Primary_Screening Primary Screening (e.g., Kinase Panel) Purification_Characterization->Primary_Screening Secondary_Assays Secondary Assays (e.g., Cell Viability) Primary_Screening->Secondary_Assays Selectivity_Profiling Selectivity Profiling Secondary_Assays->Selectivity_Profiling SAR_Analysis Structure-Activity Relationship Analysis Selectivity_Profiling->SAR_Analysis SAR_Analysis->Library_Design Iterative Design Lead_Optimization Lead Optimization (Potency, Selectivity, ADME) SAR_Analysis->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicology Lead_Optimization->In_Vivo_Studies

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the Discovery and Initial Screening of TH588

This guide provides a comprehensive overview of the discovery and initial screening of this compound, a first-in-class inhibitor of the nudix hydrolase family member MTH1. It details the compound's mechanism of action, key experimental findings from in vitro and in vivo studies, and its dual functionality as a microtubule-modulating agent.

Introduction: Targeting the Oxidized dNTP Pool in Cancer

Cancer cells exhibit dysfunctional redox regulation, leading to the production of reactive oxygen species (ROS) that damage both DNA and free deoxynucleoside triphosphates (dNTPs)[1]. The MTH1 (MutT homolog 1) protein plays a crucial role in sanitizing the oxidized dNTP pool, preventing the incorporation of damaged bases during DNA replication[1]. While MTH1 is non-essential in normal cells, cancer cells demonstrate a dependency on MTH1 activity to avoid DNA damage and subsequent cell death[1]. This dependency establishes MTH1 as a promising anticancer target, a concept known as non-oncogene addiction[1]. This compound was developed as a potent and selective small molecule inhibitor of MTH1 to exploit this vulnerability in cancer cells[1].

Mechanism of Action

This compound is a potent and selective inhibitor of MTH1 (also known as NUDT1) with an IC50 of 5 nM[2][3]. Its primary mechanism of action involves binding to the active site of MTH1, thereby inhibiting its ability to hydrolyze oxidized dNTPs, such as 8-oxo-dGTP and 2-OH-dATP[1][4]. This inhibition leads to an increase in the cellular pool of oxidized nucleotides, which are subsequently incorporated into DNA during replication by DNA polymerases[1][5]. The presence of these damaged bases in the DNA leads to DNA damage, triggering a DNA damage response and ultimately causing cytotoxicity in cancer cells[1][2].

More recent studies have revealed a dual mechanism of action for this compound. In addition to MTH1 inhibition, this compound also directly modulates microtubule dynamics[6][7]. It has been shown to reduce microtubule plus-end mobility and disrupt mitotic spindles in an MTH1-independent manner[6]. This effect on microtubules leads to a prolonged mitosis, which in turn activates the mitotic surveillance pathway, a USP28-p53-mediated process that blocks cell cycle reentry and leads to G1 arrest[6][8].

MTH1_Inhibition_Pathway cluster_0 Cellular Environment Reactive_Oxygen_Species Reactive Oxygen Species (ROS) dNTP_Pool dNTP Pool Reactive_Oxygen_Species->dNTP_Pool Oxidizes Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTP_Pool->Oxidized_dNTPs MTH1 MTH1 Enzyme Oxidized_dNTPs->MTH1 Substrate DNA_Polymerase DNA Polymerase Oxidized_dNTPs->DNA_Polymerase Incorporated by MTH1->dNTP_Pool Sanitizes This compound This compound This compound->MTH1 Inhibits DNA DNA DNA_Polymerase->DNA DNA_Damage DNA Damage DNA->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Mitotic_Surveillance_Pathway This compound This compound Microtubule_Dynamics Microtubule Dynamics This compound->Microtubule_Dynamics Disrupts Mitotic_Spindle Mitotic Spindle Disruption Microtubule_Dynamics->Mitotic_Spindle Prolonged_Mitosis Prolonged Mitosis Mitotic_Spindle->Prolonged_Mitosis USP28 USP28 Activation Prolonged_Mitosis->USP28 p53 p53 Stabilization USP28->p53 G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Experimental_Workflow cluster_screening Screening Cascade for this compound Biochemical_Assay Biochemical Assay (MTH1 Inhibition) Cellular_Assays Cellular Assays (Cytotoxicity, Apoptosis) Biochemical_Assay->Cellular_Assays Hit Identification Mechanism_of_Action Mechanism of Action Studies (DNA Damage, Mitotic Arrest) Cellular_Assays->Mechanism_of_Action Lead Characterization In_Vivo_Models In Vivo Xenograft Models Mechanism_of_Action->In_Vivo_Models Preclinical Validation Candidate_Selection Candidate for Further Development In_Vivo_Models->Candidate_Selection

References

Unveiling the Therapeutic Potential of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, has emerged as a promising small molecule inhibitor with significant anti-cancer properties. This technical guide provides an in-depth overview of the target identification and validation of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working in the field of oncology.

The primary molecular target of this compound has been identified as MutT Homolog 1 (MTH1), a nudix hydrolase family enzyme. MTH1 plays a crucial role in sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), thereby preventing their incorporation into DNA and subsequent mutations and cell death. Cancer cells, often characterized by high levels of reactive oxygen species (ROS) and an increased reliance on error-prone DNA repair pathways, are particularly vulnerable to MTH1 inhibition. In addition to its potent MTH1 inhibitory activity, this compound has been shown to exert a dual mechanism of action by also affecting tubulin polymerization, leading to mitotic arrest.

This guide will delve into the specifics of this compound's interaction with its targets, the downstream cellular consequences, and the methodologies employed to elucidate these functions.

Quantitative Data Summary

The following tables summarize the key quantitative data for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound), providing a comparative overview of its potency against its primary target and various cancer cell lines.

Target Assay Type Value Reference
MTH1Enzymatic Assay (IC50)5 nM[1]
Cell Line Cancer Type Assay Type Value (µM) Reference
U2OSOsteosarcomaCell Viability (IC50)1.38[2]
HeLaCervical CancerCell Viability (IC50)0.83[2]
MDA-MB-231Breast CancerCell Viability (IC50)1.03[2]
MCF-7Breast CancerCell Viability (IC50)1.08[2]
SW480Colon CancerCell Viability (IC50)1.72[2]
SW620Colon CancerCell Viability (IC50)0.8[2]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed in this guide, the following diagrams have been generated using the DOT language.

MTH1_Signaling_Pathway cluster_0 Cancer Cell ROS Increased ROS dNTP_pool dNTP Pool ROS->dNTP_pool oxidation oxidized_dNTPs Oxidized dNTPs (8-oxodGTP) dNTP_pool->oxidized_dNTPs MTH1 MTH1 oxidized_dNTPs->MTH1 DNA DNA oxidized_dNTPs->DNA incorporation MTH1->dNTP_pool sanitization This compound This compound This compound->MTH1 inhibition DNA_damage DNA Damage & Strand Breaks DNA->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis

Caption: MTH1 Signaling Pathway Inhibition by this compound.

Experimental_Workflow cluster_1 Target Identification & Validation Workflow start Start biochem_assay Biochemical Assays (MTH1 Enzymatic Assay) start->biochem_assay cell_based_assay Cell-Based Assays (Viability, Clonogenic) biochem_assay->cell_based_assay target_engagement Target Engagement (CETSA) cell_based_assay->target_engagement mechanism_of_action Mechanism of Action (Western Blot, IF) target_engagement->mechanism_of_action in_vivo In Vivo Models (Xenografts) mechanism_of_action->in_vivo validation Target Validated in_vivo->validation

Caption: Experimental Workflow for this compound Target Validation.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the target identification and validation of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound).

MTH1 Enzymatic Assay

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of MTH1.

Materials:

  • Recombinant human MTH1 protein

  • 8-oxo-dGTP (substrate)

  • Malachite Green Phosphate Assay Kit

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT)

  • This compound (or other test compounds)

  • 384-well microplates

Procedure:

  • Prepare a serial dilution of this compound in DMSO and then dilute in assay buffer.

  • Add 5 µL of the diluted this compound solution to the wells of a 384-well plate.

  • Add 10 µL of MTH1 enzyme solution (final concentration ~1 nM) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of 8-oxo-dGTP substrate (final concentration ~200 µM).

  • Incubate the reaction for 30 minutes at room temperature.

  • Stop the reaction and detect the released inorganic phosphate using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the percent inhibition and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.

Materials:

  • Cancer cell line of interest (e.g., U2OS)

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Western blot reagents and antibodies specific for MTH1

Procedure:

  • Culture cells to ~80% confluency.

  • Treat the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Aliquot the cell lysate into PCR tubes or a 96-well PCR plate.

  • Heat the samples in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 4°C for 3 minutes.

  • Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Carefully collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble MTH1 in each sample by Western blotting using an MTH1-specific antibody.

  • Quantify the band intensities and plot the fraction of soluble MTH1 as a function of temperature for each treatment condition to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways, such as PI3K/AKT and MAPK/ERK, upon treatment with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations and time points.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Immunofluorescence for 8-oxodG Detection

This method is used to visualize the incorporation of oxidized nucleotides into the DNA of cells treated with this compound.

Materials:

  • Cancer cell line of interest

  • This compound

  • Coverslips

  • Paraformaldehyde (PFA) for fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., PBS with 5% BSA)

  • Primary antibody against 8-oxodG

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a multi-well plate and allow them to attach.

  • Treat the cells with this compound for the desired time.

  • Fix the cells with 4% PFA for 15 minutes.

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Block the cells with blocking solution for 1 hour.

  • Incubate the cells with the primary antibody against 8-oxodG overnight at 4°C.

  • Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Wash the cells with PBS and counterstain the nuclei with DAPI.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize and capture images using a fluorescence microscope.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) represents a novel and potent inhibitor of MTH1 with a clear mechanism of action that leads to cancer cell-specific lethality. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other MTH1 inhibitors as a promising therapeutic strategy in oncology. The dual targeting of MTH1 and tubulin by this compound may offer a synergistic anti-cancer effect, warranting further investigation into its clinical potential. This guide serves as a valuable resource for scientists dedicated to advancing the field of targeted cancer therapy.

References

Methodological & Application

Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the in vitro evaluation of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, a pyrimidine derivative with potential applications in oncology research. The protocols outlined below focus on assessing the cytotoxic and potential kinase-inhibiting properties of the compound.

Compound Information

Compound Name N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine
Synonyms TH588
Molecular Formula C13H12Cl2N4[1]
Molecular Weight 295.20 g/mol [1]
CAS Number 1609960-31-7[1]
Appearance Solid
Storage Store at -20°C for long-term storage.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine on a selected cancer cell line. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[2] These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]

Materials:

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • Cancer cell line (e.g., A549, HCT116, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell line in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in DMSO.

    • Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Data Presentation

Table 1: Hypothetical Cytotoxicity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Cancer Cell Lines

Cell LineIC50 (µM) after 48h
A549 (Lung Carcinoma)15.2
HCT116 (Colon Carcinoma)22.5
MCF-7 (Breast Adenocarcinoma)35.8

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture Cancer Cells cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with Compound cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment mtt_addition Add MTT Reagent treatment->mtt_addition incubation Incubate for 4 hours mtt_addition->incubation dissolution Dissolve Formazan in DMSO incubation->dissolution read_absorbance Measure Absorbance at 570 nm dissolution->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 value using an MTT assay.

Hypothesized Signaling Pathway

Given that many pyrimidine derivatives act as kinase inhibitors, a plausible mechanism of action for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is the inhibition of a receptor tyrosine kinase (RTK) pathway, such as the VEGFR-2 pathway, which is crucial for angiogenesis.[3][4]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg P PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription Gene Transcription ERK->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival Compound N4-Cyclopropyl-6-(2,3-Dichlorophenyl) pyrimidine-2,4-Diamine Compound->VEGFR2 Inhibition

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

References

Application Notes and Protocols for Cell-Based Assays of Pyrimidine-2,4-Diamine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-2,4-diamine derivatives represent a promising class of small molecules with significant potential in cancer therapy. These compounds frequently act as potent inhibitors of key cellular signaling molecules, particularly protein kinases that are often dysregulated in cancer. This document provides detailed application notes and protocols for essential cell-based assays to characterize the biological activity of pyrimidine-2,4-diamine compounds. The focus is on assays that assess cytotoxicity, induction of apoptosis, and target engagement, specifically concerning the inhibition of Aurora and p21-activated kinase 4 (PAK4) signaling pathways.

Key Targets and Signaling Pathways

Pyrimidine-2,4-diamine compounds have been shown to target several kinases involved in cell cycle regulation and proliferation. Two prominent targets are Aurora kinases and PAK4.

Aurora Kinase Signaling:

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play crucial roles in mitosis.[1] Their functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[1][2] Overexpression of Aurora kinases is common in various cancers and is associated with genomic instability. Inhibition of Aurora kinases by pyrimidine-2,4-diamine derivatives can lead to mitotic arrest and subsequent apoptosis.[3][4]

Aurora_Kinase_Pathway cluster_G2_M G2/M Transition cluster_Mitosis Mitosis Centrosome_Maturation Centrosome Maturation Mitotic_Arrest Mitotic Arrest Centrosome_Maturation->Mitotic_Arrest Spindle_Assembly Bipolar Spindle Assembly Spindle_Assembly->Mitotic_Arrest Chromosome_Alignment Chromosome Alignment Chromosome_Alignment->Mitotic_Arrest Cytokinesis Cytokinesis Cytokinesis->Mitotic_Arrest Aurora_A Aurora A Kinase Aurora_A->Centrosome_Maturation Aurora_A->Spindle_Assembly Aurora_B Aurora B Kinase Aurora_B->Chromosome_Alignment Aurora_B->Cytokinesis Pyrimidine_Compound Pyrimidine-2,4-Diamine Compound Pyrimidine_Compound->Aurora_A Pyrimidine_Compound->Aurora_B Apoptosis Apoptosis Mitotic_Arrest->Apoptosis PAK4_Signaling_Pathway cluster_downstream Downstream Effects Growth_Factors Growth Factors Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factors->Receptor_Tyrosine_Kinase Cdc42 Cdc42 Receptor_Tyrosine_Kinase->Cdc42 PAK4 PAK4 Cdc42->PAK4 Cytoskeletal_Rearrangement Cytoskeletal Rearrangement (Migration & Invasion) PAK4->Cytoskeletal_Rearrangement Gene_Transcription Gene Transcription (Proliferation) PAK4->Gene_Transcription Anti_Apoptosis Inhibition of Apoptosis (Survival) PAK4->Anti_Apoptosis Pyrimidine_Compound Pyrimidine-2,4-Diamine Compound Pyrimidine_Compound->PAK4 Inhibition_of_Effects Inhibition of Downstream Effects Cytoskeletal_Rearrangement->Inhibition_of_Effects Gene_Transcription->Inhibition_of_Effects Anti_Apoptosis->Inhibition_of_Effects MTT_Assay_Workflow Start Start Seed_Cells 1. Seed cells in a 96-well plate (e.g., 5,000 cells/well) Start->Seed_Cells Incubate_24h 2. Incubate for 24 hours Seed_Cells->Incubate_24h Add_Compound 3. Add serial dilutions of pyrimidine-2,4-diamine compound Incubate_24h->Add_Compound Incubate_48_72h 4. Incubate for 48-72 hours Add_Compound->Incubate_48_72h Add_MTT 5. Add MTT reagent to each well (e.g., 10 µL of 5 mg/mL solution) Incubate_48_72h->Add_MTT Incubate_4h 6. Incubate for 4 hours at 37°C Add_MTT->Incubate_4h Solubilize 7. Add solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) Incubate_4h->Solubilize Read_Absorbance 8. Read absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data 9. Analyze data to determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End Annexin_V_Workflow Start Start Seed_Cells 1. Seed cells in a 6-well plate Start->Seed_Cells Treat_Compound 2. Treat with pyrimidine-2,4-diamine compound for 24-48 hours Seed_Cells->Treat_Compound Harvest_Cells 3. Harvest cells (including supernatant) Treat_Compound->Harvest_Cells Wash_Cells 4. Wash cells with cold PBS Harvest_Cells->Wash_Cells Resuspend_Buffer 5. Resuspend cells in 1X Annexin V Binding Buffer Wash_Cells->Resuspend_Buffer Add_Stains 6. Add Annexin V-FITC and Propidium Iodide Resuspend_Buffer->Add_Stains Incubate_Dark 7. Incubate for 15 minutes at room temperature in the dark Add_Stains->Incubate_Dark Analyze_FCM 8. Analyze by flow cytometry Incubate_Dark->Analyze_FCM End End Analyze_FCM->End

References

Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a pyrimidine derivative of interest for various biological studies. This document provides detailed application notes and protocols for the solubilization and use of this compound in in vitro cell culture experiments. The following guidelines are based on available data and established laboratory practices for handling compounds with limited aqueous solubility.

Solubility Data

The solubility of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a critical factor for its application in cell-based assays. Based on available information, the compound exhibits good solubility in dimethyl sulfoxide (DMSO). Data on its solubility in other common laboratory solvents for cell culture is currently limited.

Table 1: Solubility of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

SolventKnown SolubilityNotes
Dimethyl Sulfoxide (DMSO)10 mMIdeal for preparing high-concentration stock solutions.
EthanolData not availableSolubility is likely to be lower than in DMSO.
Phosphate-Buffered Saline (PBS)Expected to be very lowDirect dissolution in aqueous buffers is not recommended due to the compound's hydrophobic nature.
Cell Culture MediaExpected to be very lowDirect dissolution is not recommended. Dilution from a DMSO stock is the standard procedure.

Signaling Pathway Information

Currently, there is limited publicly available information detailing the specific signaling pathways modulated by N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. Researchers are encouraged to perform target validation and pathway analysis studies to elucidate its mechanism of action.

Experimental Protocols

Preparation of Stock Solution

The recommended solvent for preparing a stock solution of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is DMSO.

Materials:

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Protocol:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following formula: Mass (mg) = 10 mM * Molecular Weight ( g/mol ) * Volume (L) (Molecular Weight of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride is approximately 331.63 g/mol )

  • Weigh the compound: Accurately weigh the calculated mass of the compound in a sterile microcentrifuge tube.

  • Add DMSO: Add the appropriate volume of sterile DMSO to the tube.

  • Dissolve the compound: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.

Determining the Maximum Tolerated DMSO Concentration

Prior to conducting experiments with the compound, it is crucial to determine the maximum concentration of DMSO that is non-toxic to the specific cell line being used.[1][2][3][4]

Materials:

  • Target cell line

  • Complete cell culture medium

  • 96-well cell culture plates

  • DMSO, cell culture grade

  • Cell viability assay kit (e.g., MTT, XTT, or CellTiter-Glo®)

Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Prepare DMSO dilutions: Prepare a serial dilution of DMSO in complete cell culture medium. Typical final concentrations to test range from 0.01% to 1.0% (v/v).

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different DMSO concentrations. Include a "medium only" control.

  • Incubation: Incubate the plate for the intended duration of your compound exposure experiment (e.g., 24, 48, or 72 hours).

  • Assess Cell Viability: Perform a cell viability assay according to the manufacturer's instructions.

  • Analysis: Determine the highest concentration of DMSO that does not significantly reduce cell viability compared to the control. This will be your maximum working DMSO concentration. Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxic effects.[1]

Protocol for Cell Treatment and Cytotoxicity Assay

This protocol provides a general framework for treating cells with N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine and assessing its cytotoxic effects.

Table 2: Experimental Parameters for a Typical Cytotoxicity Assay

ParameterRecommendation
Cell Line Dependent on the research question.
Seeding Density Optimize for logarithmic growth phase during treatment.
Plate Format 96-well plates are standard for cytotoxicity screening.
Compound Concentrations A serial dilution is recommended (e.g., 0.1, 1, 10, 25, 50, 100 µM).
Final DMSO Concentration Keep constant across all wells and below the predetermined toxic level (e.g., ≤0.1% or ≤0.5%).
Incubation Time Typically 24, 48, or 72 hours.
Controls Untreated cells (medium only) and vehicle control (medium with the same final DMSO concentration as the treated wells).
Assay Method MTT, XTT, or other reliable cell viability assays.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.

  • Prepare Compound Dilutions:

    • Perform a serial dilution of your 10 mM stock solution in DMSO to create intermediate stocks.

    • Further dilute these intermediate stocks into complete cell culture medium to achieve the final desired treatment concentrations. Ensure the final DMSO concentration remains below the tolerated limit.

  • Cell Treatment: Remove the existing medium and add the medium containing the various concentrations of the compound. Include appropriate controls.

  • Incubation: Incubate the plate for the desired time period.

  • Assess Cytotoxicity: Perform a cell viability assay to determine the effect of the compound on cell proliferation and survival.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing and using N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in cell culture experiments.

G cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh Compound dissolve Dissolve in DMSO (10 mM Stock) weigh->dissolve Add DMSO store Aliquot and Store at -20°C/-80°C dissolve->store prepare_dilutions Prepare Serial Dilutions in Culture Medium store->prepare_dilutions Use Stock seed Seed Cells treat Treat Cells seed->treat prepare_dilutions->treat incubate Incubate treat->incubate assay Perform Viability Assay incubate->assay analyze Analyze Data (IC50) assay->analyze

Caption: Workflow for preparing and testing the compound.

Troubleshooting

Problem: Precipitate forms upon dilution of the DMSO stock solution in aqueous media.

Possible Causes and Solutions:

  • High final concentration: The compound may have limited solubility in the aqueous environment of the cell culture medium.

    • Solution: Try a lower final concentration of the compound.

  • Rapid dilution: Shock precipitation can occur if the DMSO stock is added too quickly to the aqueous medium.

    • Solution: Add the DMSO stock dropwise to the medium while gently vortexing or stirring.

  • Low serum concentration: Serum proteins can help to keep hydrophobic compounds in solution.

    • Solution: If experimentally permissible, ensure the cell culture medium contains an adequate concentration of fetal bovine serum (FBS) or other serum.

  • Temperature: Changes in temperature can affect solubility.

    • Solution: Prepare dilutions at 37°C.

Problem: High background toxicity in vehicle control wells.

Possible Cause and Solution:

  • DMSO concentration is too high: The concentration of DMSO is toxic to the cells.

    • Solution: Re-evaluate the maximum tolerated DMSO concentration for your specific cell line and ensure the final concentration in your experiment is well below this limit. A final concentration of ≤0.1% is generally recommended for sensitive cell lines.[1]

References

Application Notes and Protocols for In Vivo Studies with TH588

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting in vivo studies using TH588, a potent small molecule inhibitor of MutT homolog 1 (MTH1). While initially identified as a selective MTH1 inhibitor, subsequent research has revealed a more complex mechanism of action for this compound, including off-target effects on tubulin polymerization that contribute to its anti-cancer efficacy. These notes will cover its dual mechanism of action, provide detailed experimental protocols for in vivo studies, and present quantitative data from preclinical xenograft models.

Mechanism of Action

This compound exerts its anti-tumor effects through at least two distinct mechanisms:

  • MTH1 Inhibition: this compound is a potent and selective inhibitor of MTH1 (also known as NUDT1) with an IC50 of 5 nM.[1][2] MTH1 is an enzyme that sanitizes the nucleotide pool by hydrolyzing oxidized purine nucleoside triphosphates, such as 8-oxo-dGTP. By inhibiting MTH1, this compound leads to the incorporation of damaged nucleotides into DNA during replication, resulting in DNA damage, cell cycle arrest, and apoptosis in cancer cells, which often have higher levels of reactive oxygen species (ROS) and are more reliant on MTH1 for survival.[3][4]

  • Microtubule Disruption: More recent studies have demonstrated that this compound also functions as a microtubule-modulating agent.[5][6] It disrupts microtubule dynamics, leading to mitotic spindle defects and prolonged mitosis.[5][6] This mitotic arrest activates the mitotic surveillance pathway, involving USP28 and p53, which ultimately prevents cancer cells from re-entering the cell cycle and leads to cell death.[5][6] This effect appears to be independent of MTH1 inhibition.[5][6]

The dual mechanism of this compound, targeting both nucleotide pool sanitation and microtubule dynamics, makes it a compelling candidate for anti-cancer therapy.

Signaling Pathways

Below are diagrams illustrating the key signaling pathways affected by this compound.

MTH1_Inhibition_Pathway ROS Reactive Oxygen Species (ROS) dNTPs dNTP Pool ROS->dNTPs oxidation ox_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) MTH1 MTH1 ox_dNTPs->MTH1 hydrolysis DNA_rep DNA Replication ox_dNTPs->DNA_rep incorporation MTH1->dNTPs This compound This compound This compound->MTH1 inhibition DNA_damage DNA Damage DNA_rep->DNA_damage Cell_death Apoptosis/ Cell Death DNA_damage->Cell_death

MTH1 Inhibition Pathway of this compound.

Microtubule_Disruption_Pathway This compound This compound Tubulin Tubulin Polymerization This compound->Tubulin inhibition Microtubules Microtubule Dynamics Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle disruption Mitosis Prolonged Mitosis Mitotic_Spindle->Mitosis Mitotic_Surveillance Mitotic Surveillance Pathway (USP28-p53 activation) Mitosis->Mitotic_Surveillance activation Cell_Cycle_Arrest G1 Cell Cycle Arrest Mitotic_Surveillance->Cell_Cycle_Arrest Cell_Death Cell Death Cell_Cycle_Arrest->Cell_Death

Microtubule Disruption Pathway of this compound.

In Vivo Experimental Design and Protocols

Animal Models

The most commonly used animal models for evaluating the in vivo efficacy of this compound are immunodeficient mice bearing human tumor xenografts.

  • Mouse Strains:

    • SCID (Severe Combined Immunodeficient) mice.[1]

    • NOD-SCID IL2Rγnull (NOG) mice for patient-derived xenografts (PDX).[1]

  • Tumor Models:

    • Colorectal cancer (e.g., SW480).[1][2]

    • Breast cancer (e.g., MCF7).[1]

    • Melanoma (e.g., BRAFV600E mutated patient-derived xenograft).[1]

This compound Formulation and Administration
  • Formulation for Subcutaneous Injection: A common formulation involves a multi-step dissolution process. For example, to prepare a 1 mL working solution, a stock solution of this compound in DMSO is first prepared. Then, 50 µL of the DMSO stock is mixed with 400 µL of PEG300, followed by the addition of 50 µL of Tween80. Finally, 500 µL of ddH₂O is added to bring the final volume to 1 mL.[1] It is crucial to use the mixed solution immediately for optimal results.[1] Another described vehicle is a mix of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

  • Dosage and Administration: A frequently used dosage is 30 mg/kg , administered once daily via subcutaneous (s.c.) injection .[1][2]

Experimental Workflow

The following diagram outlines a typical experimental workflow for an in vivo efficacy study with this compound.

InVivo_Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis cell_culture Tumor Cell Culture (e.g., SW480, MCF7) implantation Subcutaneous Implantation of Tumor Cells into Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (until tumors reach a specified size, e.g., 100-200 mm³) implantation->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization treatment Daily Subcutaneous Injection: - Vehicle Control - this compound (e.g., 30 mg/kg) randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - General Health treatment->monitoring euthanasia Euthanasia at Study Endpoint monitoring->euthanasia tumor_excision Tumor Excision and Weight Measurement euthanasia->tumor_excision tissue_analysis Tissue Analysis: - Histology (H&E) - Immunohistochemistry (e.g., Ki67, γH2AX) - Western Blot tumor_excision->tissue_analysis

General Workflow for In Vivo this compound Efficacy Studies.
Detailed Experimental Protocol: Xenograft Tumor Model

  • Cell Culture: Culture human cancer cell lines (e.g., SW480 colorectal adenocarcinoma) in appropriate media and conditions until a sufficient number of cells are obtained.

  • Animal Acclimatization: Acclimate 5-6 week old female SCID mice for at least one week before the start of the experiment.

  • Tumor Cell Implantation:

    • Harvest cancer cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).

    • Subcutaneously inject approximately 5 x 106 cells into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.

    • Calculate tumor volume using the formula: (Length x Width2) / 2.

  • Randomization: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Treatment Administration:

    • Prepare the this compound formulation and the vehicle control as described above.

    • Administer this compound (30 mg/kg) or vehicle control via subcutaneous injection once daily.

  • Monitoring During Treatment:

    • Continue to measure tumor volume every 2-3 days.

    • Monitor the body weight of the mice 2-3 times a week as an indicator of toxicity.

    • Observe the general health and behavior of the animals daily.

  • Study Endpoint and Tissue Collection:

    • The study may be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 35 days).[2]

    • Euthanize the mice according to approved institutional guidelines.

    • Excise the tumors and measure their final weight.

  • Pharmacodynamic and Biomarker Analysis (Optional):

    • A portion of the tumor tissue can be flash-frozen for Western blot analysis to assess the levels of pharmacodynamic markers such as phosphorylated H2AX (γH2AX) as a marker of DNA damage, or cleaved PARP and caspase-3 as markers of apoptosis.[7]

    • Another portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of proliferation markers (e.g., Ki67) and DNA damage markers.[7]

Quantitative Data from In Vivo Studies

The following table summarizes representative quantitative data from in vivo studies with this compound.

Tumor ModelMouse StrainTreatmentDosing ScheduleDurationOutcomeReference
SW480 (Colorectal)SCID30 mg/kg s.c.Once daily35 daysReduced tumor growth[1][2]
MCF7 (Breast)SCID30 mg/kg s.c.Once dailyNot specifiedReduced tumor growth[1]
BRAFV600E Melanoma (PDX)NOG30 mg/kg s.c.Once dailyNot specifiedReduced tumor growth rate[1]

Conclusion

This compound is a promising anti-cancer agent with a dual mechanism of action involving both MTH1 inhibition and microtubule disruption. The provided protocols and data serve as a guide for designing and executing robust in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the animal model, drug formulation, and endpoints is crucial for obtaining meaningful and reproducible results.

References

Application Notes and Protocols for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for utilizing N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in a variety of angiogenesis assays. This document offers detailed protocols for in vitro and in vivo angiogenesis models, data presentation guidelines, and visual representations of key signaling pathways and experimental workflows. The provided methodologies are designed to facilitate the investigation of the anti-angiogenic potential of this compound for research and drug development purposes.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, primarily mediated through VEGF receptor 2 (VEGFR2), is a key regulator of angiogenesis.[1][2][3] Consequently, targeting this pathway is a prominent strategy in the development of anti-cancer therapeutics.

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a small molecule inhibitor with a chemical structure suggestive of kinase inhibitory activity. Based on its structural similarity to other known kinase inhibitors, it is hypothesized to target key kinases in the VEGFR2 signaling cascade, thereby inhibiting endothelial cell proliferation, migration, and tube formation, all critical steps in angiogenesis. These application notes will therefore focus on assays to evaluate the efficacy of this compound as a potential anti-angiogenic agent, assuming a mechanism of action centered on the inhibition of the VEGFR2 pathway.

Postulated Signaling Pathway

The binding of VEGF-A to its receptor, VEGFR2, on endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways, which collectively promote endothelial cell proliferation, migration, survival, and permeability.[1][2] N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is postulated to inhibit the kinase activity of VEGFR2, thereby blocking these downstream signaling events.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration AKT Akt PI3K->AKT Survival Survival AKT->Survival Permeability Permeability AKT->Permeability Compound N4-Cyclopropyl-6-(2,3-Dichlorophenyl) pyrimidine-2,4-Diamine Compound->VEGFR2 Inhibits

Figure 1: Postulated VEGFR2 signaling pathway and the inhibitory action of the compound.

Experimental Protocols

The following protocols describe standard in vitro and in vivo assays to assess the anti-angiogenic properties of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

In Vitro Angiogenesis Assays

This assay determines the effect of the compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (passage 2-5)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 96-well plates

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (dissolved in DMSO)

  • Cell proliferation reagent (e.g., MTT, WST-1)

  • Microplate reader

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and incubate overnight at 37°C, 5% CO2.

  • The next day, replace the medium with fresh EGM-2 containing various concentrations of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Sunitinib).

  • Incubate for 48-72 hours.

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time (typically 1-4 hours).

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of cell proliferation inhibition relative to the vehicle control.

This assay assesses the effect of the compound on the migratory ability of endothelial cells.

Materials:

  • HUVECs

  • EGM-2

  • 6-well plates

  • Pipette tips (p200)

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • Microscope with a camera

Protocol:

  • Seed HUVECs in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" or "wound" in the cell monolayer using a sterile p200 pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh EGM-2 containing different concentrations of the test compound.

  • Capture images of the wound at 0 hours and at regular intervals (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different time points and calculate the percentage of wound closure.

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.[4][5][6]

Materials:

  • HUVECs

  • EGM-2

  • Basement membrane extract (e.g., Matrigel)

  • 96-well plates

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • Microscope with a camera

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate with 50 µL per well.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to polymerize.

  • Harvest HUVECs and resuspend them in EGM-2 containing various concentrations of the compound.

  • Seed the cells onto the polymerized matrix at a density of 1.5 x 10^4 cells/well.

  • Incubate for 4-18 hours at 37°C.

  • Visualize the tube formation using a microscope and capture images.

  • Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software.

In Vivo Angiogenesis Assay

The CAM assay is a widely used in vivo model to study angiogenesis.[7]

Materials:

  • Fertilized chicken eggs (10 days old)

  • Sterile PBS

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine formulated for in vivo delivery (e.g., in a sterile filter paper disc or sponge)

  • Stereomicroscope

  • Egg incubator

Protocol:

  • Incubate fertilized chicken eggs at 37.5°C with 60% humidity.

  • On day 3, create a small window in the eggshell to expose the CAM.

  • On day 10, place a sterile filter paper disc or sponge soaked with the test compound or vehicle control onto the CAM.

  • Seal the window and return the eggs to the incubator.

  • After 48-72 hours, observe the CAM under a stereomicroscope and capture images.

  • Quantify the angiogenic response by counting the number of blood vessels converging towards the disc or by measuring the vessel density in the area.

Experimental Workflow and Data Presentation

A systematic workflow is crucial for the efficient evaluation of the compound's anti-angiogenic potential.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Validation cluster_data Data Analysis and Interpretation Proliferation Proliferation Assay Migration Migration Assay Proliferation->Migration Tube_Formation Tube Formation Assay Migration->Tube_Formation CAM_Assay CAM Assay Tube_Formation->CAM_Assay Promising Results Data_Analysis Quantitative Data Analysis CAM_Assay->Data_Analysis Conclusion Conclusion on Anti-Angiogenic Potential Data_Analysis->Conclusion

Figure 2: A logical workflow for assessing the anti-angiogenic activity of the compound.

Table 1: Summary of Hypothetical In Vitro Angiogenesis Assay Data

AssayParameter MeasuredConcentration (µM)% Inhibition (Mean ± SD)
Cell Proliferation HUVEC Viability0.115.2 ± 3.1
145.8 ± 5.6
1085.3 ± 4.2
10098.1 ± 1.9
Cell Migration Wound Closure0.120.5 ± 4.5
155.2 ± 6.8
1092.1 ± 3.7
10099.5 ± 0.8
Tube Formation Total Tube Length0.130.1 ± 5.9
168.7 ± 7.3
1095.4 ± 2.5
10099.8 ± 0.4

Table 2: Summary of Hypothetical In Vivo CAM Assay Data

Treatment GroupDose (µ g/disc )Number of Branch Points (Mean ± SD)% Inhibition of Angiogenesis
Vehicle Control045.6 ± 6.20
N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine132.1 ± 5.129.6
515.8 ± 3.965.4
108.2 ± 2.582.0

Conclusion

The protocols and workflows outlined in these application notes provide a robust framework for evaluating the anti-angiogenic properties of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. By systematically applying these in vitro and in vivo assays, researchers can effectively characterize the compound's potential as a novel angiogenesis inhibitor. The hypothetical data presented suggests a dose-dependent inhibitory effect on endothelial cell proliferation, migration, and tube formation, which is further validated by the in vivo CAM assay. These findings would support the hypothesis that N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine functions as a potent inhibitor of the VEGFR2 signaling pathway, warranting further investigation for its therapeutic potential.

References

Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride, a potent and selective inhibitor of MutT homolog 1 (MTH1). Also known as TH588, this compound has demonstrated significant anti-cancer properties by inducing DNA damage and apoptosis in tumor cells. Furthermore, it exhibits a secondary mechanism as a microtubule-modulating agent. This application note outlines the synthetic route, experimental procedures, and the compound's known signaling pathways, making it a valuable resource for researchers in oncology and medicinal chemistry.

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a small molecule inhibitor targeting MTH1, an enzyme responsible for sanitizing oxidized nucleotide pools, thereby preventing the incorporation of damaged bases into DNA. Cancer cells, often under high oxidative stress, are particularly dependent on MTH1 for survival. Inhibition of MTH1 by compounds such as this compound leads to the accumulation of DNA lesions, ultimately triggering cell death.[1][2][3] Recent studies have also revealed that this compound can disrupt microtubule dynamics and activate the mitotic surveillance pathway, contributing to its anti-cancer efficacy.[4][5] The hydrochloride salt form of this compound enhances its solubility and suitability for biological assays.

Physicochemical Data

PropertyValueReference
Molecular FormulaC₁₃H₁₃Cl₃N₄[6]
Molar Mass331.63 g/mol [6]
CAS Number1640282-30-9[6]
Solubility10 mM in DMSO[6]

Synthesis Pathway

The synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride can be achieved through a multi-step process starting from commercially available 2,4,6-trichloropyrimidine. The key transformations involve a regioselective Suzuki-Miyaura cross-coupling reaction followed by two sequential nucleophilic aromatic substitution (SNAr) reactions, and finally, salt formation.

Synthesis_Pathway A 2,4,6-Trichloropyrimidine B 2-Amino-4,6-dichloropyrimidine A->B NH3, EtOH C 6-(2,3-Dichlorophenyl)-2-amino-4-chloropyrimidine B->C 2,3-Dichlorophenylboronic acid, Pd(PPh3)4, K2CO3, Dioxane/H2O, Microwave D N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine C->D Cyclopropylamine, DIPEA, n-BuOH E N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine HCl D->E HCl in Dioxane

Caption: Proposed synthetic pathway for the target compound.

Experimental Protocols

This protocol is based on established methodologies for the synthesis of substituted diaminopyrimidines.

Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine

Materials:

  • 2,4,6-Trichloropyrimidine

  • Ammonia (7N solution in Methanol)

  • Ethanol

Procedure:

  • In a pressure vessel, dissolve 2,4,6-trichloropyrimidine (1.0 eq.) in ethanol.

  • Add a 7N solution of ammonia in methanol (2.0 eq.).

  • Seal the vessel and heat the reaction mixture at 80 °C for 12 hours.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-4,6-dichloropyrimidine.

Step 2: Synthesis of 6-(2,3-Dichlorophenyl)-2-amino-4-chloropyrimidine

Materials:

  • 2-Amino-4,6-dichloropyrimidine

  • 2,3-Dichlorophenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

Procedure:

  • To a microwave vial, add 2-amino-4,6-dichloropyrimidine (1.0 eq.), 2,3-dichlorophenylboronic acid (1.2 eq.), tetrakis(triphenylphosphine)palladium(0) (0.05 eq.), and potassium carbonate (3.0 eq.).

  • Add a 2:1 mixture of 1,4-dioxane and water.

  • Seal the vial and heat in a microwave reactor at 100 °C for 30 minutes.[7]

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield 6-(2,3-dichlorophenyl)-2-amino-4-chloropyrimidine.

Step 3: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Materials:

  • 6-(2,3-Dichlorophenyl)-2-amino-4-chloropyrimidine

  • Cyclopropylamine

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol

Procedure:

  • In a sealed tube, dissolve 6-(2,3-dichlorophenyl)-2-amino-4-chloropyrimidine (1.0 eq.) in n-butanol.

  • Add cyclopropylamine (1.5 eq.) and DIPEA (2.0 eq.).

  • Heat the mixture at 120 °C for 16 hours.

  • Cool to room temperature and remove the solvent under vacuum.

  • Purify the crude product by flash chromatography to obtain N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Step 4: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride

Materials:

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • Hydrochloric acid (4M solution in 1,4-Dioxane)

  • Diethyl ether

Procedure:

  • Dissolve the free base, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, in a minimal amount of dioxane.

  • Add a 4M solution of HCl in dioxane (1.1 eq.) dropwise while stirring.

  • Continue stirring for 1 hour at room temperature.

  • Add diethyl ether to precipitate the hydrochloride salt.

  • Filter the solid, wash with diethyl ether, and dry under vacuum to yield the final product.

Signaling Pathway and Mechanism of Action

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) primarily acts as a potent and selective inhibitor of MTH1 (IC50 = 5 nM).[1][3] MTH1 is a nudix hydrolase that sanitizes the cellular pool of deoxynucleoside triphosphates (dNTPs) by hydrolyzing oxidized purines, such as 8-oxo-dGTP and 2-hydroxy-dATP. In cancer cells, which often exhibit elevated levels of reactive oxygen species (ROS), MTH1 plays a critical role in preventing the incorporation of these damaged nucleotides into DNA, thereby averting DNA damage and subsequent cell death.

Inhibition of MTH1 by this compound leads to the accumulation of oxidized dNTPs, which are then incorporated into DNA during replication. This results in DNA damage, triggering a DNA damage response mediated by ATM and p53, ultimately leading to apoptosis in cancer cells.[1]

A secondary mechanism of action for this compound has been identified as a microtubule-modulating agent. It disrupts microtubule plus-end mobility and mitotic spindle formation. This interference with mitosis activates the mitotic surveillance pathway, involving USP28 and p53, which prevents cancer cells from re-entering the cell cycle after a prolonged mitotic phase.[4][5]

Signaling_Pathway cluster_0 MTH1 Inhibition Pathway cluster_1 Microtubule Disruption Pathway TH588_1 This compound MTH1 MTH1 TH588_1->MTH1 inhibits oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) MTH1->oxidized_dNTPs hydrolyzes DNA_incorp Incorporation into DNA oxidized_dNTPs->DNA_incorp DNA_damage DNA Damage DNA_incorp->DNA_damage ATM_p53 ATM-p53 Pathway DNA_damage->ATM_p53 activates Apoptosis Apoptosis ATM_p53->Apoptosis TH588_2 This compound Microtubules Microtubule Dynamics TH588_2->Microtubules disrupts Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Prolonged Mitosis Mitotic_Spindle->Mitotic_Arrest USP28_p53 USP28-p53 Pathway Mitotic_Arrest->USP28_p53 activates G1_Arrest G1 Cell Cycle Arrest USP28_p53->G1_Arrest

Caption: Dual mechanism of action of this compound.

Experimental Workflow

A typical workflow for the synthesis and characterization of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride is outlined below.

Workflow Start Start: 2,4,6-Trichloropyrimidine Step1 Step 1: Amination Start->Step1 Purification1 Column Chromatography Step1->Purification1 Step2 Step 2: Suzuki Coupling Purification1->Step2 Purification2 Column Chromatography Step2->Purification2 Step3 Step 3: Cyclopropylamination Purification2->Step3 Purification3 Flash Chromatography Step3->Purification3 Step4 Step 4: Salt Formation Purification3->Step4 Final_Product Final Product: Hydrochloride Salt Step4->Final_Product Characterization Characterization: - NMR (1H, 13C) - Mass Spectrometry - HPLC (Purity) Final_Product->Characterization

Caption: Workflow for synthesis and characterization.

Conclusion

This document provides a comprehensive guide for the synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine hydrochloride. The detailed protocols and pathway diagrams are intended to facilitate the efficient and reproducible preparation of this important MTH1 inhibitor for research purposes. The elucidation of its dual mechanism of action underscores its potential as a promising anti-cancer agent and a valuable tool for studying DNA damage response and mitotic regulation in cancer cells.

References

Application Notes and Protocols for TH588 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

TH588 is a potent and selective first-in-class inhibitor of the MutT Homolog 1 (MTH1) enzyme, also known as Nudix (nucleoside diphosphate linked moiety X)-type motif 1 (NUDT1).[1][2] MTH1 is responsible for sanitizing the nucleotide pool by hydrolyzing oxidized deoxynucleoside triphosphates (dNTPs), such as 8-oxo-dGTP.[3] In cancer cells, elevated levels of reactive oxygen species (ROS) lead to increased oxidation of dNTPs.[4] By inhibiting MTH1, this compound allows these damaged nucleotides to be incorporated into DNA, leading to DNA damage, cell cycle arrest, and ultimately, cancer cell death.[4][5] This mechanism makes MTH1 an attractive target for cancer therapy, and this compound a valuable tool for high-throughput screening (HTS) to identify novel anti-cancer agents and synergistic drug combinations.[3][6]

Mechanism of Action

This compound potently inhibits MTH1 with an IC50 of approximately 5 nM.[1] Its mechanism involves preventing the hydrolysis of oxidized dNTPs. The subsequent incorporation of these damaged bases into DNA during replication results in DNA damage and triggers a cellular response.[4][5] This can activate the ATM-p53 signaling pathway, leading to apoptosis.[1] While MTH1 is considered its primary target, some studies have suggested that this compound may also possess off-target effects, including functioning as a microtubule-modulating agent, which contributes to its cytotoxic effects by disrupting mitotic progression.[7]

G cluster_0 Cancer Cell ROS High ROS dNTP_pool dNTP Pool ROS->dNTP_pool oxidizes oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTP_pool->oxidized_dNTPs MTH1 MTH1 Enzyme oxidized_dNTPs->MTH1 hydrolyzes DNA DNA Replication oxidized_dNTPs->DNA incorporation MTH1->dNTP_pool sanitizes DNA_damage DNA Damage & Replication Stress DNA->DNA_damage p53 p53 Activation DNA_damage->p53 Apoptosis Apoptosis / Cell Death p53->Apoptosis This compound This compound This compound->MTH1 inhibits

Caption: Mechanism of this compound action in cancer cells.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations of this compound against its primary target and various cancer cell lines, as well as its in vivo efficacy.

ParameterTarget / Cell LineValueReference
Biochemical IC50 MTH1 (NUDT1) Enzyme5 nM[1][2]
Cellular IC50 U2OS (Osteosarcoma)1.38 µM[2]
HeLa (Cervical Cancer)0.83 µM[2]
MDA-MB-231 (Breast Cancer)1.03 µM[2]
MCF-7 (Breast Cancer)1.08 µM[2]
SW480 (Colorectal Cancer)1.72 µM[2]
SW620 (Colorectal Cancer)0.8 µM[2]
GBM (High p-AKT)~8.98 µM[6]
GBM (Medium p-AKT)~9.19 µM[6]
GBM (Low p-AKT)>14.56 µM[6]
In Vivo Efficacy SW480 Xenograft Model30 mg/kg (s.c.)[2]
MCF-7 Xenograft Model30 mg/kg (s.c.)[1]

Application in High-Throughput Screening

This compound is a versatile tool for HTS campaigns. Its primary applications include:

  • Synergistic Drug Combination Screens: Identifying compounds that enhance the anti-cancer effects of this compound or other targeted therapies. A notable success was a screen that identified a strong synergy between this compound and PI3K inhibitors in glioblastoma (GBM) cells.[6]

  • Target Engagement and Validation: Using techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that candidate compounds bind to MTH1 in a cellular environment.[8][9]

  • Phenotypic Screening: Screening compound libraries to identify molecules that induce a desired phenotype, such as cancer cell-selective death, which can then be investigated for MTH1 inhibition.

G cluster_0 Primary Screen cluster_1 Hit Identification cluster_2 Hit Validation & Confirmation A1 Prepare Assay Plates (e.g., GBM cells) A2 Dispense Compound Library + this compound (Fixed Conc.) A1->A2 A3 Incubate (72h) A2->A3 A4 Measure Cell Viability (e.g., CellTiter-Glo) A3->A4 B1 Data Analysis: Calculate Sensitivity Index (SI) or Z-score A4->B1 B2 Identify 'Hits' (Compounds showing synergy) B1->B2 C1 Dose-Response Matrix: Confirm Synergy (Chou-Talalay) B2->C1 C2 Target Engagement Assay (e.g., HT-CETSA) B2->C2 C3 Mechanism of Action Assays (Apoptosis, DNA Damage) C1->C3 C2->C3

Caption: Workflow for a synergistic drug combination screen with this compound.

Experimental Protocols

Protocol 1: High-Throughput Synergistic Combination Screen

This protocol is adapted from a screen designed to identify agents that synergize with PI3K inhibitors, which can be modified for use with this compound.[6]

Objective: To screen a compound library for agents that enhance the cytotoxicity of this compound in a cancer cell line of interest.

Materials:

  • Cancer cell line (e.g., SW480, U2OS)

  • Complete growth medium

  • 384-well white, clear-bottom assay plates

  • Compound library (solubilized in DMSO)

  • This compound stock solution (in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader with luminescence detection capabilities

Methodology:

  • Cell Seeding:

    • Trypsinize and count cells, then resuspend in complete growth medium to a density of 2,500 cells/mL.

    • Dispense 40 µL of the cell suspension (100 cells/well) into each well of the 384-well plates.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂.

  • Compound Dispensing:

    • Prepare a daughter plate of the compound library at an intermediate concentration.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each library compound to the assay plates.

    • Prepare a solution of this compound in growth medium at a concentration that is 2x its IC20 (a low, sub-lethal concentration).

    • Add 40 µL of the this compound solution to all wells containing library compounds. For control wells, add 40 µL of medium with the corresponding DMSO concentration. Include wells with this compound alone and cells alone (no treatment).

  • Incubation:

    • Incubate the assay plates for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.

    • Add 20 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Read luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to controls (untreated cells = 100% viability; this compound alone = baseline).

    • Calculate a Z-score or a similar metric for each well to identify compounds that significantly reduce cell viability in combination with this compound.

    • Hits are selected based on a predefined threshold (e.g., Z-score < -2).

Protocol 2: High-Throughput Cellular Thermal Shift Assay (HT-CETSA)

This protocol outlines a method to confirm target engagement of potential MTH1 inhibitors identified in a primary screen.[8][9]

Objective: To measure the thermal stabilization of MTH1 in response to compound binding in a cellular lysate.

Materials:

  • Cancer cell line known to express MTH1

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • 384-well PCR plates

  • Test compounds

  • Thermal cycler

  • Centrifuge capable of spinning plates

  • Detection reagents (e.g., AlphaLISA® or HTRF® specific for MTH1)

Methodology:

  • Cell Culture and Treatment:

    • Culture cells to ~80-90% confluency.

    • Treat the cells with various concentrations of the test compound (and this compound as a positive control) for 1-2 hours in the incubator. Include a DMSO vehicle control.

  • Heating Step:

    • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

    • Aliquot the cell lysate into a 384-well PCR plate.

    • Heat the plate using a thermal cycler with a gradient function to determine the optimal melting temperature (Tm) of MTH1. For a screening assay, a single, fixed temperature just above the Tm is used. A typical heat shock is for 3 minutes.[9]

  • Separation of Soluble and Precipitated Protein:

    • Centrifuge the plate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Detection:

    • Carefully transfer the supernatant (containing the soluble, non-denatured MTH1) to a new 384-well detection plate.

    • Perform the MTH1 detection assay (e.g., AlphaLISA) according to the manufacturer's instructions. This typically involves adding antibody-coated donor and acceptor beads that generate a signal when MTH1 is present.[9]

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Plot the signal intensity against the compound concentration.

    • A positive hit will show a higher signal at the challenge temperature compared to the DMSO control, indicating that the compound bound to MTH1 and stabilized it against heat-induced denaturation.

    • Calculate the EC50 for target engagement from the dose-response curve.

References

Application Notes and Protocols: Detecting Downstream Effects of TH588 via Western Blot

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

TH588 is a potent small-molecule inhibitor of MutT homolog 1 (MTH1), an enzyme responsible for sanitizing the oxidized nucleotide pool and preventing the incorporation of damaged bases into DNA. Initially explored as a targeted anti-cancer agent, subsequent research has revealed a dual mechanism of action for this compound. Beyond MTH1 inhibition, this compound also functions as a microtubule-modulating agent, leading to mitotic arrest. This multifaceted activity culminates in the induction of DNA damage and activation of downstream signaling pathways that trigger cell cycle arrest and apoptosis. This document provides a detailed protocol for utilizing Western blotting to analyze the downstream effects of this compound treatment in cancer cell lines.

Downstream Signaling Pathways of this compound

This compound treatment initiates a cascade of cellular events stemming from its dual inhibitory functions. The disruption of microtubule dynamics leads to a prolonged mitotic state. This mitotic arrest, coupled with the inhibition of MTH1, results in the accumulation of reactive oxygen species (ROS) and the incorporation of oxidized nucleotides into DNA, causing significant DNA damage. The cellular response to this damage involves the activation of two key signaling pathways:

  • ATM-p53 Mediated DNA Damage Response: The presence of DNA double-strand breaks activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates and activates a number of downstream targets, including the tumor suppressor protein p53. Activated p53 can then induce the expression of proteins involved in cell cycle arrest (such as p21) and apoptosis (such as Bax and Puma). A key marker of this DNA damage is the phosphorylation of H2A.X at serine 139, creating γH2AX.

  • USP28-p53 Mitotic Surveillance Pathway: Prolonged mitosis, induced by the microtubule-disrupting activity of this compound, activates a mitotic surveillance pathway involving USP28 and p53.[1][2] USP28 acts upstream of p53, leading to its stabilization and activation. This pathway serves as a failsafe mechanism to eliminate cells that fail to properly complete mitosis, thereby preventing genomic instability.

The convergence of these pathways ultimately leads to apoptosis, which can be monitored by the cleavage of Poly (ADP-ribose) polymerase (PARP) by caspases.

Quantitative Analysis of this compound-Induced Protein Changes

The following table summarizes the expected changes in key downstream protein markers following this compound treatment, as determined by Western blot analysis.

Protein TargetExpected Change upon this compound TreatmentFunctionCell Line ExampleThis compound Concentration & TimeFold Change (Approx.)
Cleaved PARP IncreaseMarker of apoptosisU2OS1 µM, 24-48h>2-fold
Phospho-H2A.X (γH2AX) IncreaseMarker of DNA double-strand breaksH4602.5 µM, 24h>5-fold
p53 IncreaseTumor suppressor, cell cycle arrest, apoptosisH4602.5 µM, 24h~2-fold
p21 IncreaseCyclin-dependent kinase inhibitor, cell cycle arrestU2OSNot specifiedNot specified
USP28 No significant change in expressionDeubiquitinase, p53 stabilizationH4602.5 µM, 24h~1-fold

Western Blot Protocol for this compound-Treated Cells

This protocol provides a detailed methodology for performing a Western blot to detect the downstream effects of this compound.

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot cluster_analysis Data Analysis cell_seeding Seed Cells th588_treatment Treat with this compound (e.g., 1-5 µM, 24-48h) cell_seeding->th588_treatment cell_harvest Harvest Cells th588_treatment->cell_harvest lysis Lyse Cells in RIPA Buffer cell_harvest->lysis quantification Quantify Protein (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% non-fat milk) transfer->blocking primary_ab Primary Antibody Incubation (overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalize to Loading Control densitometry->normalization

Figure 1: Experimental workflow for Western blot analysis.
Materials

  • Cell Lines: e.g., U2OS (osteosarcoma), H460 (lung cancer)

  • This compound: Stock solution in DMSO

  • RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • SDS-PAGE Gels

  • PVDF Membranes

  • Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol

  • Blocking Buffer: 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST)

  • Primary Antibodies (see table below)

  • HRP-conjugated Secondary Antibodies

  • Chemiluminescent Substrate

  • Imaging System

Recommended Primary Antibodies
Target ProteinHost SpeciesDilutionCompany (Example)Catalog # (Example)
Cleaved PARP (Asp214) Rabbit1:1000Cell Signaling Technology#5625
Phospho-H2A.X (Ser139) (γH2AX) Rabbit1:10000-1:25000Novus BiologicalsNB100-384
p53 Mouse1:1000Santa Cruz Biotechnologysc-126
USP28 Rabbit1:1000Bethyl LaboratoriesA301-683A
β-Actin (Loading Control) Mouse1:5000Sigma-AldrichA5441
Protocol
  • Cell Seeding and Treatment:

    • Seed cells in appropriate culture dishes to achieve 70-80% confluency at the time of harvest.

    • Treat cells with the desired concentration of this compound (e.g., 1-5 µM) or DMSO as a vehicle control for the indicated time (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with RIPA buffer.

    • Add 1/3 volume of 4x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in 5% BSA or non-fat milk in TBST) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometric analysis of the protein bands using appropriate software. Normalize the band intensity of the target proteins to the loading control (e.g., β-actin).

Signaling Pathway Diagram

th588_pathway cluster_stimulus Stimulus cluster_targets Direct Targets cluster_cellular_effects Cellular Effects cluster_downstream_events Downstream Events cluster_outcome Cellular Outcome This compound This compound MTH1 MTH1 This compound->MTH1 Inhibits Tubulin Tubulin This compound->Tubulin Disrupts Oxidized_Nucleotides ↑ Oxidized Nucleotides MTH1->Oxidized_Nucleotides Prevents incorporation Mitotic_Arrest Mitotic Arrest Tubulin->Mitotic_Arrest Induces DNA_Damage DNA Damage (↑ γH2AX) Oxidized_Nucleotides->DNA_Damage Causes USP28_p53 USP28-p53 Pathway Mitotic_Arrest->USP28_p53 Activates p53_activation p53 Activation DNA_Damage->p53_activation Activates ATM USP28_p53->p53_activation Stabilizes p53 Apoptosis Apoptosis (↑ Cleaved PARP) p53_activation->Apoptosis Induces

Figure 2: Downstream signaling pathway of this compound.

Conclusion

Western blotting is a powerful and reliable method for elucidating the downstream molecular consequences of this compound treatment. By probing for key markers of DNA damage, cell cycle arrest, and apoptosis, researchers can effectively characterize the cellular response to this dual-action inhibitor. The detailed protocol and supporting information provided in these application notes offer a comprehensive guide for scientists in academic and industrial settings to investigate the mechanism of action of this compound and similar compounds.

References

Application Notes and Protocols: N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine for Studying Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a potent and selective kinase inhibitor. This document outlines its application in studying the mechanisms of acquired drug resistance in cancer. By developing resistant cell lines and employing a series of molecular and cellular assays, researchers can elucidate the pathways that lead to resistance, identify potential biomarkers, and explore strategies to overcome it. The protocols provided herein offer a framework for utilizing this compound as a tool to investigate the complexities of drug resistance.

Hypothetical Mechanism of Action

For the context of these application notes, we will hypothesize that N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine targets a constitutively active mutant kinase, "Kinase X-T315I," which is a driver of a specific cancer type. The compound is designed to bind to the ATP-binding pocket of the kinase, thereby inhibiting its downstream signaling and inducing apoptosis in sensitive cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Cell LineKinase X GenotypeTreatmentIC50 (nM)
CancerCell-SKinase X-T315I (Sensitive)N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine15
CancerCell-RKinase X-T315I/G399R (Resistant)N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine1250

Table 2: Effect on Downstream Signaling

Cell LineTreatment (100 nM)p-Substrate Y (Relative Level)
CancerCell-SDMSO (Vehicle)1.0
CancerCell-SN4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine0.15
CancerCell-RDMSO (Vehicle)1.0
CancerCell-RN4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine0.95

Experimental Protocols

Cell Viability Assay to Determine IC50

Objective: To determine the concentration of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine that inhibits 50% of cell growth in both sensitive and resistant cell lines.

Materials:

  • CancerCell-S and CancerCell-R cell lines

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • DMSO (vehicle control)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Protocol:

  • Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours.

  • Prepare a serial dilution of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine in complete growth medium. The final concentrations should range from 0.1 nM to 10 µM. Include a DMSO-only control.

  • Remove the existing medium from the cells and add 100 µL of the drug dilutions.

  • Incubate the plate for 72 hours.

  • Add 100 µL of the cell viability reagent to each well.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence using a luminometer.

  • Normalize the data to the DMSO control and plot the results to calculate the IC50 value.

Western Blot Analysis of Downstream Signaling

Objective: To assess the effect of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine on the phosphorylation of a key downstream substrate of Kinase X.

Materials:

  • CancerCell-S and CancerCell-R cell lines

  • Complete growth medium

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

  • DMSO

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Substrate Y, anti-Substrate Y, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Protein electrophoresis and transfer equipment

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with 100 nM of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine or DMSO for 2 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

Generation of Resistant Cell Lines

Objective: To develop a cell line with acquired resistance to N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Materials:

  • CancerCell-S cell line

  • Complete growth medium

  • N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Protocol:

  • Culture CancerCell-S cells in the presence of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine at a concentration equal to the IC50 (15 nM).

  • Passage the cells as they reach confluency, maintaining the drug concentration.

  • Once the cells are growing at a normal rate, gradually increase the concentration of the drug in a stepwise manner (e.g., 2x IC50, 4x IC50, and so on).

  • Continue this process for several months until the cells can proliferate in a high concentration of the drug (e.g., 1 µM).

  • Isolate single clones by limiting dilution and expand them.

  • Confirm the resistant phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line.

Visualizations

G cluster_pathway Hypothetical Kinase X Signaling Pathway Growth Factor Growth Factor GF Receptor GF Receptor Growth Factor->GF Receptor Kinase X-T315I Kinase X-T315I GF Receptor->Kinase X-T315I Substrate Y Substrate Y Kinase X-T315I->Substrate Y p Downstream Effectors Downstream Effectors Substrate Y->Downstream Effectors Proliferation & Survival Proliferation & Survival Downstream Effectors->Proliferation & Survival N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine->Kinase X-T315I inhibits

Caption: Hypothetical signaling pathway of Kinase X-T315I.

G cluster_workflow Workflow for Generating Resistant Cell Lines start Start with Sensitive Cells culture Culture with IC50 concentration start->culture increase_dose Gradually Increase Drug Concentration culture->increase_dose increase_dose->culture Repeat isolate Isolate and Expand Clones increase_dose->isolate confirm Confirm Resistance (IC50 Assay) isolate->confirm end Resistant Cell Line confirm->end

Caption: Experimental workflow for developing drug-resistant cell lines.

G cluster_resistance Mechanism of Acquired Resistance Sensitive Cell Sensitive Cell Drug Treatment N4-Cyclopropyl-6-(2,3-Dichlorophenyl) pyrimidine-2,4-Diamine Sensitive Cell->Drug Treatment Secondary Mutation\n(G399R) Secondary Mutation (G399R) Sensitive Cell->Secondary Mutation\n(G399R) Selection Pressure Apoptosis Apoptosis Drug Treatment->Apoptosis Drug Ineffective Drug Ineffective Drug Treatment->Drug Ineffective Resistant Cell Resistant Cell Resistant Cell->Drug Treatment Survival & Proliferation Survival & Proliferation Resistant Cell->Survival & Proliferation Secondary Mutation\n(G399R)->Resistant Cell

Caption: Logical relationship of acquired resistance development.

Troubleshooting & Optimization

Troubleshooting N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine?

A1: Based on available data, N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine is reported to have a solubility of 10 mM in dimethyl sulfoxide (DMSO)[1]. Solubility in other solvents may vary. For aqueous solutions, the compound is expected to have low solubility.

Q2: I am observing precipitation of the compound in my cell culture medium. What could be the cause?

A2: Precipitation in aqueous-based cell culture media is a common issue for compounds initially dissolved in a high-concentration organic solvent like DMSO. This "solvent-shift" precipitation occurs when the compound is diluted into the aqueous medium where its solubility is significantly lower. The final concentration of the organic solvent in the medium might not be sufficient to keep the compound dissolved.

Q3: Are there any recommended starting solvents for this compound?

A3: DMSO is a common solvent for dissolving many organic compounds for in vitro studies due to its ability to dissolve both polar and nonpolar substances[2]. For N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine, starting with a stock solution in DMSO is a reasonable approach[1].

Q4: Can I heat the solution to improve solubility?

A4: Gentle heating can be a viable method to increase the dissolution rate. However, it is crucial to be cautious as excessive heat can lead to the degradation of the compound. It is recommended to perform a stability test of the compound at the desired temperature before proceeding with experiments.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to troubleshoot and resolve common solubility problems encountered with N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine.

Problem: The compound is not dissolving in the chosen solvent.

Initial Checks:

  • Verify Compound Identity and Purity: Ensure the correct compound is being used and check the certificate of analysis for purity information. Impurities can sometimes affect solubility.

  • Solvent Quality: Use high-purity, anhydrous solvents. Water content in organic solvents can significantly reduce the solubility of hydrophobic compounds.

Troubleshooting Workflow:

start Compound does not dissolve check_solvent Is the solvent appropriate? (e.g., DMSO) start->check_solvent try_sonication Try gentle sonication check_solvent->try_sonication Yes change_solvent Consider an alternative solvent check_solvent->change_solvent No try_heating Try gentle heating (monitor for degradation) try_sonication->try_heating increase_solvent Increase solvent volume try_heating->increase_solvent increase_solvent->change_solvent Failure end_soluble Compound Dissolved increase_solvent->end_soluble Success cosolvency Use a co-solvent system change_solvent->cosolvency cosolvency->end_soluble Success end_insoluble Compound remains insoluble. Consult further. cosolvency->end_insoluble Failure

Caption: Troubleshooting workflow for initial dissolution issues.

Problem: The compound precipitates out of solution upon dilution into an aqueous buffer or cell culture medium.

Potential Solutions:

  • Reduce Final Concentration: The most straightforward approach is to lower the final working concentration of the compound in the aqueous medium.

  • Optimize Co-solvent Concentration: If using a co-solvent, ensure the final concentration of the organic solvent is sufficient to maintain solubility without causing cellular toxicity.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the aqueous medium can significantly impact solubility. The effect of pH on the solubility of N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine has not been documented, but it is a worthwhile parameter to investigate.

  • Use of Solubilizing Agents: The addition of surfactants or cyclodextrins can help to increase the aqueous solubility of poorly soluble compounds[3][4].

Experimental Protocol for Solubility Enhancement:

start Precipitation in Aqueous Medium lower_conc Lower Final Concentration start->lower_conc optimize_cosolvent Optimize Co-solvent % lower_conc->optimize_cosolvent adjust_ph Adjust pH of Medium optimize_cosolvent->adjust_ph use_solubilizer Add Solubilizing Agent (e.g., Surfactant, Cyclodextrin) adjust_ph->use_solubilizer evaluate_solubility Evaluate Solubility and Stability use_solubilizer->evaluate_solubility end_success Optimized Protocol evaluate_solubility->end_success Success end_failure Further Formulation Development Needed evaluate_solubility->end_failure Failure

Caption: Protocol for enhancing aqueous solubility.

Data Summary

PropertyValueSource
Molecular Formula C13H12Cl2N4[5]
Formula Weight 295.20 g/mol [5]
Solubility in DMSO 10 mM[1]

Key Experimental Methodologies

1. Preparation of Stock Solution in DMSO:

  • Objective: To prepare a high-concentration stock solution for serial dilution.

  • Materials: N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine powder, anhydrous DMSO.

  • Procedure:

    • Weigh the required amount of the compound using a calibrated analytical balance.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

    • Vortex the solution until the compound is completely dissolved. Gentle heating or sonication may be applied if necessary.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. General Method for Co-solvency:

  • Objective: To improve the solubility of the compound in aqueous solutions by adding a water-miscible organic solvent.

  • Materials: Stock solution of the compound in a primary organic solvent (e.g., DMSO), co-solvent (e.g., ethanol, propylene glycol), aqueous buffer or cell culture medium.

  • Procedure:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the stock solution in the co-solvent.

    • Add the compound/co-solvent mixture to the aqueous medium, ensuring the final concentration of the organic solvents is compatible with the experimental system (e.g., <1% for cell-based assays).

    • Visually inspect for any precipitation immediately after dilution and after a defined incubation period.

3. Use of Surfactants for Solubility Enhancement:

  • Objective: To increase aqueous solubility by incorporating the compound into surfactant micelles.

  • Materials: Compound, non-ionic surfactant (e.g., Tween® 80, Pluronic® F-68), aqueous buffer.

  • Procedure:

    • Prepare a stock solution of the surfactant in the aqueous buffer.

    • Add the compound directly to the surfactant solution or add a concentrated stock of the compound in an organic solvent to the surfactant solution.

    • Mix thoroughly (e.g., by vortexing or sonication) to facilitate micelle formation and compound encapsulation.

    • Determine the solubility of the compound in the presence of varying concentrations of the surfactant.

Signaling Pathway Context

While the specific targets of N4-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine are not detailed here, pyrimidine derivatives are known to be involved in various signaling pathways, often as kinase inhibitors. The following diagram illustrates a generic kinase inhibitor signaling pathway.

ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates compound N4-cyclopropyl-6-(2,3-dichlorophenyl) pyrimidine-2,4-diamine (Kinase Inhibitor) compound->receptor Inhibits transcription_factor Transcription Factor kinase_cascade->transcription_factor Activates cellular_response Cellular Response (e.g., Proliferation, Survival) transcription_factor->cellular_response Promotes

Caption: Generic signaling pathway for a receptor tyrosine kinase inhibitor.

References

Optimizing TH588 Concentration for In Vitro Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the MTH1 inhibitor, TH588, in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of the MTH1 (NUDT1) enzyme, with an IC50 of 5 nM in enzymatic assays.[1][2] MTH1 is a pyrophosphatase that sanitizes the oxidized nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, preventing their incorporation into DNA.[3] By inhibiting MTH1, this compound is proposed to lead to the incorporation of damaged nucleotides into DNA, causing DNA damage and subsequent cancer cell death.[1][4] However, recent studies have revealed that this compound also has off-target effects, including the inhibition of tubulin polymerization, which can disrupt mitotic progression.[4][5][6]

Q2: What is the recommended concentration range for this compound in cell-based assays?

The effective concentration of this compound in cell-based assays is significantly higher than its enzymatic IC50. While the enzymatic IC50 is in the nanomolar range, the IC50 values for cell viability in various cancer cell lines are typically in the low micromolar range (0.8 to 1.72 μM).[2][7] It is recommended to perform a dose-response experiment starting from a broad range (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: Why is there a discrepancy between the enzymatic IC50 and the cellular IC50 of this compound?

The difference between the enzymatic and cellular IC50 values can be attributed to several factors, including cell permeability, drug efflux pumps, and intracellular metabolism of the compound. Furthermore, the cytotoxic effects of this compound in cancer cells may not solely depend on MTH1 inhibition. Evidence suggests that at micromolar concentrations, this compound's effects on microtubule dynamics play a significant role in its anti-cancer activity.[5][6]

Q4: How should I dissolve and store this compound?

This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working solutions, dilute the stock solution in the appropriate cell culture medium. To avoid precipitation, it is advisable to add the DMSO stock solution to the medium and mix thoroughly.[2] If precipitation occurs, gentle warming and/or sonication may help to redissolve the compound.[2]

Troubleshooting Guide

Issue 1: No significant effect on cell viability at expected concentrations.

  • Possible Cause 1: Cell line resistance. Different cell lines exhibit varying sensitivities to this compound.

    • Troubleshooting Step: Verify the reported IC50 values for your specific cell line from the literature. If unavailable, perform a dose-response curve with a wider concentration range (e.g., up to 50 µM).

  • Possible Cause 2: MTH1-independent mechanism. Your cell line's viability may not be dependent on MTH1 activity. The cytotoxic effects of this compound have been shown to be MTH1-independent in some contexts.[5]

    • Troubleshooting Step: Investigate the microtubule-modulating effects of this compound in your cells by performing immunofluorescence staining for tubulin or a cell cycle analysis to check for mitotic arrest.

  • Possible Cause 3: Compound inactivity. The this compound compound may have degraded.

    • Troubleshooting Step: Ensure proper storage of the compound and use a fresh stock solution.

Issue 2: High toxicity observed in control (non-cancerous) cells.

  • Possible Cause: While this compound has been reported to be less toxic to several primary or immortalized cells compared to cancer cell lines, high concentrations can still induce toxicity.[2]

    • Troubleshooting Step: Determine the IC50 of this compound in your control cell line and select a concentration for your experiments that is cytotoxic to cancer cells but has minimal effect on the control cells.

Issue 3: Inconsistent results between experiments.

  • Possible Cause 1: Inconsistent cell density. The initial number of cells seeded can influence the outcome of viability assays.

    • Troubleshooting Step: Ensure consistent cell seeding density across all experiments.

  • Possible Cause 2: Variation in drug treatment duration. The duration of exposure to this compound can significantly impact its effects.

    • Troubleshooting Step: Standardize the drug treatment time in your experimental protocol.

  • Possible Cause 3: DMSO concentration. High concentrations of DMSO can be toxic to cells.

    • Troubleshooting Step: Keep the final DMSO concentration in the culture medium below 0.5% and ensure that the vehicle control contains the same concentration of DMSO as the treated wells.

Quantitative Data Summary

Table 1: this compound IC50 Values

Assay TypeTarget/Cell LineIC50Reference
Enzymatic AssayMTH15 nM[1][2]
Cell ViabilityU2OS1.38 µM[2]
Cell ViabilityHeLa0.83 µM[2]
Cell ViabilityMDA-MB-2311.03 µM[2]
Cell ViabilityMCF-71.08 µM[2]
Cell ViabilitySW4801.72 µM[2]
Cell ViabilitySW6200.8 µM[2]

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cancer cell line using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding:

    • Culture cells in a suitable medium until they reach approximately 80% confluency.[8]

    • Trypsinize and resuspend the cells in fresh medium.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[9]

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.[8][9]

  • Drug Treatment:

    • Prepare a 2X serial dilution of this compound in culture medium. It is recommended to start with a high concentration (e.g., 100 µM) and perform at least 8 dilutions.

    • Include a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.[10]

    • Add 10 µL of the MTT solution to each well.[11]

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[11]

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

    • Mix gently by pipetting up and down.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[9]

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Visualizations

TH588_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Off-Target Effect ROS Reactive Oxygen Species (ROS) dNTPs dNTP Pool ROS->dNTPs Oxidizes oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->oxidized_dNTPs MTH1 MTH1 Enzyme oxidized_dNTPs->MTH1 DNA_Polymerase DNA Polymerase oxidized_dNTPs->DNA_Polymerase Incorporation (MTH1 inhibited) sanitized_dNTPs Sanitized dNTPs MTH1->sanitized_dNTPs Hydrolyzes sanitized_dNTPs->DNA_Polymerase DNA DNA DNA_Polymerase->DNA Incorporation DNA_Damage DNA Damage DNA_Polymerase->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death TH588_MTH1 This compound TH588_MTH1->MTH1 Inhibits TH588_Tubulin This compound (µM concentrations) Tubulin Tubulin TH588_Tubulin->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Cell_Death_Mitosis Cell Death Mitotic_Arrest->Cell_Death_Mitosis

Caption: Dual mechanism of action of this compound.

IC50_Determination_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_dilutions Prepare serial dilutions of this compound incubate_24h->prepare_dilutions treat_cells Treat cells with this compound and controls prepare_dilutions->treat_cells incubate_48_72h Incubate for 48-72h treat_cells->incubate_48_72h add_mtt Add MTT reagent incubate_48_72h->add_mtt incubate_2_4h Incubate for 2-4h add_mtt->incubate_2_4h solubilize Solubilize formazan crystals incubate_2_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and calculate IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for IC50 determination using MTT assay.

References

Technical Support Center: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, with a focus on overcoming poor yield.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine?

A common and effective synthetic strategy involves a multi-step process. A plausible route begins with a commercially available pyrimidine derivative, which is then halogenated to create a reactive intermediate. This intermediate subsequently undergoes a cross-coupling reaction to introduce the 2,3-dichlorophenyl group. The final step is a nucleophilic aromatic substitution to append the cyclopropylamino moiety.

Q2: What are the critical reaction parameters that can significantly impact the yield?

Several parameters are crucial for maximizing the yield at each step. These include:

  • Reaction Temperature: Precise temperature control is essential for preventing side reactions and ensuring complete conversion.

  • Solvent Choice: The polarity and boiling point of the solvent can influence reaction rates and solubility of intermediates.

  • Catalyst and Ligand Selection: In the cross-coupling step, the choice of palladium catalyst and phosphine ligand is critical for efficient reaction.

  • Base: The strength and type of base used can affect both the cross-coupling and the final substitution step.

  • Purity of Reagents and Intermediates: Using highly pure starting materials and intermediates is vital to prevent side reactions that can lower the yield and complicate purification.

Q3: How can I effectively monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the recommended methods for monitoring reaction progress. Regular sampling of the reaction mixture will help determine the point of maximum conversion and prevent the formation of degradation products due to prolonged reaction times.

Troubleshooting Guide for Poor Yield

This guide addresses specific issues that can lead to a low yield of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Problem 1: Low Yield in the Cross-Coupling Step (Introduction of the 2,3-Dichlorophenyl group)
Potential Cause Troubleshooting Recommendation
Inactive CatalystUse a fresh batch of palladium catalyst. Consider pre-activation of the catalyst if necessary.
Inappropriate LigandScreen different phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)3) to find the optimal one for the specific substrates.
Incorrect BaseThe choice of base is crucial. Experiment with different inorganic bases such as K2CO3, Cs2CO3, or K3PO4.
Low Reaction TemperatureGradually increase the reaction temperature in increments of 5-10 °C, while monitoring for any decomposition.
Poor Quality ReagentsEnsure the dichlorophenylboronic acid (or other organometallic reagent) and the pyrimidine starting material are pure and dry.
Problem 2: Incomplete Nucleophilic Aromatic Substitution (Introduction of the Cyclopropylamino group)
Potential Cause Troubleshooting Recommendation
Insufficient Reaction Time or TemperatureIncrease the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal conditions.
Steric HindranceThe 2,3-dichlorophenyl group can cause steric hindrance. Consider using a stronger base or a higher boiling point solvent to facilitate the reaction.
Inappropriate SolventTest a range of polar aprotic solvents like DMF, DMAc, or NMP.
Base IncompatibilityAn appropriate base is needed to deprotonate the cyclopropylamine. Organic bases like DIPEA or Et3N, or inorganic bases like K2CO3 can be effective.
Problem 3: Difficulty in Product Purification Leading to Low Isolated Yield
Potential Cause Troubleshooting Recommendation
Co-elution of ImpuritiesOptimize the column chromatography conditions. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and silica gel grades.
Product Precipitation IssuesIf recrystallization is used, screen various solvent systems to find one that provides good recovery and purity.
Product InstabilityThe final product may be sensitive to acid or base. Ensure that the purification process is carried out under neutral conditions if necessary.

Experimental Protocols

Key Experiment: Suzuki Cross-Coupling
  • Reaction Setup: To a dried flask, add 2,4-diamino-6-chloropyrimidine (1.0 eq), (2,3-dichlorophenyl)boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a suitable base (e.g., K2CO3, 2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Conditions: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-12 hours.

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate. The organic layers are then combined, dried over sodium sulfate, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel.

Key Experiment: Nucleophilic Aromatic Substitution
  • Reaction Setup: In a sealed tube, dissolve the 6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine intermediate (1.0 eq) in a suitable solvent such as n-butanol or DMAc.

  • Reagent Addition: Add cyclopropylamine (3.0-5.0 eq) and a base (e.g., DIPEA, 2.0 eq).

  • Reaction Conditions: Heat the mixture to 120-150 °C for 12-24 hours.

  • Work-up: Cool the reaction mixture, and remove the solvent under reduced pressure. The residue is then taken up in an organic solvent and washed with water and brine.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield the final product.

Data Presentation

Table 1: Representative Reaction Conditions for Suzuki Cross-Coupling

CatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd(PPh3)4PPh3K2CO3Dioxane/H2O90875
Pd2(dba)3SPhosCs2CO3Toluene100685
Pd(OAc)2XPhosK3PO4THF/H2O801280

Table 2: Representative Reaction Conditions for Nucleophilic Aromatic Substitution

SolventBaseTemperature (°C)Time (h)Yield (%)
n-ButanolDIPEA1202465
DMAcK2CO31401870
NMPEt3N1501275

Visualizations

Synthesis_Pathway A 2,4-Diamino-6-chloropyrimidine B 6-(2,3-Dichlorophenyl)pyrimidine-2,4-diamine A->B (2,3-Dichlorophenyl)boronic acid, Pd Catalyst, Base C N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine B->C Cyclopropylamine, Base, Heat

Caption: Plausible synthetic pathway for the target molecule.

Troubleshooting_Workflow start Poor Yield Observed check_step Identify Problematic Step: - Cross-Coupling? - Substitution? - Purification? start->check_step coupling_issues Cross-Coupling Issues check_step->coupling_issues Cross-Coupling substitution_issues Substitution Issues check_step->substitution_issues Substitution purification_issues Purification Issues check_step->purification_issues Purification optimize_coupling Optimize Catalyst, Ligand, Base, Temp. coupling_issues->optimize_coupling optimize_substitution Optimize Base, Solvent, Temp., Time substitution_issues->optimize_substitution optimize_purification Optimize Chromatography/Recrystallization purification_issues->optimize_purification end Improved Yield optimize_coupling->end optimize_substitution->end optimize_purification->end

Caption: Troubleshooting workflow for diagnosing yield issues.

Optimization_Flow start Initial Reaction Conditions screen_catalyst Screen Catalysts & Ligands start->screen_catalyst screen_base Screen Bases screen_catalyst->screen_base screen_solvent Screen Solvents screen_base->screen_solvent optimize_temp Optimize Temperature screen_solvent->optimize_temp optimize_time Optimize Reaction Time optimize_temp->optimize_time final_conditions Optimized Protocol optimize_time->final_conditions

Caption: Logical flow for reaction optimization.

Minimizing off-target effects of TH588 in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers minimize off-target effects when using the MTH1 inhibitor, TH588, in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound was developed as a potent and selective inhibitor of MutT Homologue-1 (MTH1), also known as NUDT1. MTH1 is an enzyme that sanitizes oxidized nucleotide pools by hydrolyzing molecules like 8-oxo-dGTP, preventing their incorporation into DNA and subsequent DNA damage. In cell-free assays, this compound inhibits MTH1 with a high potency (IC50 ≈ 5 nM).

Q2: What are the known off-target effects of this compound?

Accumulating evidence strongly suggests that the cytotoxic effects of this compound observed in cancer cell lines are primarily due to off-target activities rather than MTH1 inhibition. The most significant off-target effect identified is the disruption of microtubule dynamics. This compound has been shown to be a microtubule-modulating agent that impairs microtubule polymerization, leading to mitotic spindle disruption, prolonged mitosis, and ultimately, cell death.

Q3: Why are the cytotoxic concentrations of this compound much higher than its MTH1 inhibitory concentration?

The concentrations of this compound required to induce cell death (typically in the low micromolar range) are several orders of magnitude higher than the concentration needed to inhibit the MTH1 enzyme (low nanomolar range). This discrepancy is a key piece of evidence pointing towards an off-target mechanism for its cytotoxicity. The higher concentrations are likely necessary to achieve sufficient intracellular levels to interfere with microtubule assembly and function.

Q4: Do other MTH1 inhibitors show the same cytotoxic effects as this compound?

Q5: Is the cytotoxicity of this compound dependent on MTH1 expression?

Studies using CRISPR-mediated knockout of MTH1 have shown that the absence of the MTH1 protein does not replicate the cytotoxic effect of this compound. Furthermore, MTH1 knockout cells exhibit similar sensitivity to this compound as their wild-type counterparts, indicating the cytotoxic mechanism is independent of its intended target.[1]

Troubleshooting Guide

Issue 1: High variability in cell viability readouts between experiments.

Possible Cause Suggested Solution
Inconsistent Cell Health Ensure cells are healthy, in the logarithmic growth phase, and have a low passage number. Avoid letting cells become over-confluent before seeding.
Variable Seeding Density Optimize and strictly control the cell seeding density for each experiment. Uneven cell distribution can lead to inconsistent results.
Inconsistent Drug Preparation Prepare fresh stock solutions of this compound in a suitable solvent like DMSO. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Edge Effects in Plates Minimize edge effects by not using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity.

Issue 2: Observed cytotoxicity does not correlate with expected MTH1 inhibition.

Possible Cause Suggested Solution
Off-Target Effects This is the most likely reason. The cytotoxicity is likely due to microtubule disruption.
How to Confirm 1. Perform control experiments: Use MTH1 knockout/knockdown cell lines. If the cytotoxicity persists, it's an off-target effect. 2. Compare with other MTH1 inhibitors: Test other potent MTH1 inhibitors (e.g., TH287, (S)-crizotinib). A lack of cytotoxicity with these compounds points to an off-target effect of this compound. 3. Assess microtubule integrity: Use immunofluorescence to stain for α-tubulin and visualize the mitotic spindles in cells treated with this compound. Look for disorganized spindles and mitotic arrest.

Issue 3: Difficulty reproducing published IC50 values.

Possible Cause Suggested Solution
Different Experimental Conditions IC50 values are highly dependent on the assay conditions. Ensure your protocol matches the published method in terms of: - Cell line: Use the exact same cell line. - Assay duration: Incubation times (e.g., 24, 48, 72 hours) significantly impact IC50. - Viability assay type: Different assays (e.g., MTT, CellTiter-Glo, Resazurin) measure different aspects of cell health and can yield different values. - Seeding density: Higher cell densities can sometimes lead to higher IC50 values.
Solubility Issues Ensure this compound is fully dissolved in the culture medium. Precipitated compound will lead to inaccurate effective concentrations.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related MTH1 inhibitors.

Table 1: In Vitro Potency of MTH1 Inhibitors

CompoundTargetIC50 (Cell-Free Assay)
This compound MTH1~5 nM
TH287 MTH1~0.8 nM
(S)-crizotinib MTH1~72 nM

Table 2: Cellular Potency (Cytotoxicity) of this compound in Cancer Cell Lines

Cell LineAssay TypeDurationIC50 / EC50 (Approx. Range)
Various Cancer LinesGrowth Inhibition-2.5 - 6.4 µM
A431MTT24 hours39 µM
A431MTT48 hours25 µM
U2OSCellTiter-Glo72 hoursPotent (specific value varies)

Note: Cellular IC50 values can vary significantly based on the specific cell line and experimental conditions used.

Key Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol provides a general framework for assessing cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Target Engagement Confirmation (Conceptual)

To confirm whether this compound is engaging MTH1 or an off-target, a Cellular Thermal Shift Assay (CETSA) can be employed. This assay measures the thermal stabilization of a target protein upon ligand binding.

  • Cell Treatment: Treat intact cells with this compound at various concentrations. Include a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Separation: Separate soluble and aggregated proteins by centrifugation.

  • Detection: Analyze the amount of soluble MTH1 protein remaining at each temperature using Western blotting.

  • Analysis: Binding of this compound to MTH1 will increase its thermal stability, resulting in a shift in its melting curve. Comparing this to the cytotoxic dose can help differentiate on-target from off-target effects.

Immunofluorescence for Microtubule Integrity

This protocol allows for the visualization of this compound's effect on the mitotic spindle.

  • Cell Culture: Grow cells on sterile glass coverslips in a petri dish.

  • Treatment: Treat cells with this compound at a cytotoxic concentration (e.g., 5-10 µM) for a short duration (e.g., 2-6 hours).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody: Incubate with a primary antibody against α-tubulin (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody: Wash three times with PBST. Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining & Mounting: Wash three times with PBST. Counterstain DNA with DAPI for 5 minutes. Mount the coverslip onto a microscope slide.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the spindle morphology of treated cells to control cells.

Visualizations

TH588_Mechanism cluster_OnTarget On-Target Pathway (MTH1 Inhibition) cluster_OffTarget Off-Target Pathway (Cytotoxicity) TH588_On This compound (Low nM) MTH1 MTH1 Enzyme TH588_On->MTH1 Inhibits Detox Detoxification MTH1->Detox Prevents Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) Oxidized_dNTPs->MTH1 Substrate DNA_Damage_On Incorporation into DNA Oxidized_dNTPs->DNA_Damage_On Leads to TH588_Off This compound (Low µM) Tubulin Tubulin Dimers TH588_Off->Tubulin Inhibits Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerize to form Spindle Mitotic Spindle Disruption Microtubules->Spindle Required for Mitotic_Arrest Mitotic Arrest Spindle->Mitotic_Arrest Leads to Cell_Death Cell Death Mitotic_Arrest->Cell_Death Induces

Caption: Dual mechanisms of this compound action.

Experimental_Workflow cluster_validation Validation Assays start Start: Hypothesis Testing cell_culture 1. Cell Line Selection & Culture (e.g., U2OS, HCT116) start->cell_culture dose_response 2. Dose-Response Assay (e.g., MTT, CellTiter-Glo) Determine IC50 cell_culture->dose_response validation 3. On-Target vs. Off-Target Validation dose_response->validation data_analysis 4. Data Analysis & Interpretation validation->data_analysis mth1_ko A. Use MTH1 KO cells other_inhibitors B. Compare with other MTH1 inhibitors microtubule_assay C. Microtubule Integrity Assay (Immunofluorescence) conclusion Conclusion data_analysis->conclusion

Caption: Workflow for assessing this compound effects.

Troubleshooting_Tree start Problem: Inconsistent Cytotoxicity Data q1 Are cell culture conditions optimized and consistent? start->q1 sol1 Solution: Standardize cell passage, seeding density, and media. q1->sol1 No q2 Is cytotoxicity independent of MTH1 expression? q1->q2 Yes sol2 Likely off-target effect. Proceed to microtubule analysis. q2->sol2 Yes q3 Does the effect persist in MTH1 knockout cells? sol2->q3 sol3 Conclusion: Effect is MTH1-independent. Primary mechanism is off-target. q3->sol3 Yes sol4 Possible on-target component. Requires further investigation. q3->sol4 No

References

Technical Support Center: N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588) Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, a potent and selective MTH1 inhibitor also known as TH588.

Frequently Asked Questions (FAQs)

Q1: What are the common purification challenges for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine?

A1: The primary challenges in purifying N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine and related diaminopyrimidine derivatives include:

  • Removal of structurally similar impurities: Side-products from the synthesis, such as isomers or incompletely reacted starting materials, can be difficult to separate.

  • Poor solubility: The compound has limited solubility in many common organic solvents, which can complicate both recrystallization and chromatographic purification.

  • Oiling out during recrystallization: The compound may separate as an oil rather than a crystalline solid, especially in the presence of impurities.

  • Tailing in HPLC: The basic nature of the diamino-pyrimidine core can lead to peak tailing on silica-based reversed-phase HPLC columns.

Q2: What are the recommended storage conditions for the purified compound?

A2: For long-term stability, the purified compound should be stored as a solid in a tightly sealed container at -20°C, protected from light and moisture. For short-term use, solutions in DMSO can be stored at -20°C.

Q3: What is the expected purity of the compound after successful purification?

A3: A purity of ≥98% is generally considered acceptable for most research applications and can be achieved through a combination of chromatography and recrystallization.[1]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Compound "oils out" instead of crystallizing. Solvent is too nonpolar or cooling is too rapid.Add a more polar co-solvent dropwise until the solution becomes slightly turbid, then allow to cool slowly. Seeding with a small crystal of pure compound can also induce crystallization.
Poor recovery of the compound. The compound is too soluble in the chosen solvent. The volume of solvent used was excessive.Choose a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. Use the minimum amount of hot solvent necessary to fully dissolve the compound.
Crystals are discolored or contain visible impurities. Incomplete removal of colored impurities.Perform a hot filtration step to remove insoluble impurities. Consider treating the solution with activated charcoal before crystallization to adsorb colored impurities.
No crystal formation upon cooling. Solution is not supersaturated.Concentrate the solution by slowly evaporating some of the solvent. Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
HPLC Purification Troubleshooting
Problem Possible Cause Solution
Poor peak shape (tailing). Secondary interactions between the basic amine groups and residual silanols on the C18 column.Add a mobile phase modifier such as 0.1% trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the silanol groups. Use a column with end-capping or a base-deactivated stationary phase.
Poor resolution between the main peak and impurities. Inappropriate mobile phase composition or gradient.Optimize the gradient profile. Try a different organic modifier (e.g., methanol instead of acetonitrile) as this can alter selectivity.
High backpressure. Column frit blockage or precipitation of the compound in the system.Filter all samples and mobile phases before use. If the compound has low solubility in the mobile phase, consider using a different solvent to dissolve the sample or reducing the sample concentration.
No peak detected. Compound is not eluting from the column or is not being detected.Ensure the mobile phase is strong enough to elute the compound. Check the detector settings (wavelength) to ensure they are appropriate for the compound's UV absorbance maximum (around 298 nm).[1]

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Based on solubility tests, a mixture of ethanol and water or ethyl acetate and hexanes is a good starting point. The goal is to find a solvent system in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the crude N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. Add a minimal amount of the hot primary solvent (e.g., ethanol or ethyl acetate) until the compound just dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If insoluble impurities or activated charcoal are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Add the anti-solvent (e.g., water or hexanes) dropwise to the hot solution until it becomes slightly cloudy. Reheat gently until the solution is clear again.

  • Cooling: Allow the flask to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Preparative HPLC Purification

This protocol provides a starting point and may require optimization.

Parameter Condition
Column C18, 5 µm, ≥10 mm ID
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)
Gradient Start with a shallow gradient, e.g., 10-50% B over 20 minutes, then increase to 95% B to wash the column.
Flow Rate Dependent on column diameter, typically 5-20 mL/min.
Detection UV at 298 nm
Sample Preparation Dissolve the crude material in a minimal amount of DMSO or the initial mobile phase. Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary

The following table summarizes typical purity and yield data for the purification of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Purification Method Starting Purity (Crude) Final Purity (HPLC) Typical Yield
Recrystallization 80-90%95-98%60-80%
Preparative HPLC 80-90%>99%70-90%
Column Chromatography followed by Recrystallization 70-85%>98%50-70%

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product recrystallization Recrystallization start->recrystallization prep_hplc Preparative HPLC start->prep_hplc column_chrom Column Chromatography start->column_chrom hplc_analysis HPLC Purity Check recrystallization->hplc_analysis prep_hplc->hplc_analysis column_chrom->recrystallization nmr_spec NMR Spectroscopy hplc_analysis->nmr_spec mass_spec Mass Spectrometry hplc_analysis->mass_spec final_product Pure Compound (≥98%) nmr_spec->final_product mass_spec->final_product

Caption: General experimental workflow for the purification and analysis.

signaling_pathway cluster_ros Reactive Oxygen Species (ROS) cluster_nucleotide_pool Nucleotide Pool cluster_dna DNA Synthesis & Repair cluster_cell_cycle Cell Cycle Progression ros Cellular Stress dgtp dGTP ros->dgtp Oxidation ox_dgtp 8-oxo-dGTP dna_incorp Incorporation into DNA ox_dgtp->dna_incorp mth1 MTH1 mth1->ox_dgtp Hydrolysis dna_damage DNA Damage dna_incorp->dna_damage mitotic_arrest Mitotic Arrest dna_damage->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis This compound This compound This compound->mth1 Inhibition

Caption: Mechanism of action of this compound as an MTH1 inhibitor.

References

Improving the stability of TH588 in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of TH588, a potent MTH1 inhibitor with additional effects on microtubule dynamics. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound and what are the optimal storage conditions for the stock solution?

A1: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to 3 years, or at 4°C for up to 2 years. Once dissolved in DMSO, the stock solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year. To minimize degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q2: I observed precipitation of this compound in my cell culture medium. What could be the cause and how can I prevent it?

A2: Precipitation of this compound in aqueous solutions like cell culture media can occur due to its limited solubility. This can be influenced by several factors including the final concentration of this compound, the concentration of DMSO in the final solution, the temperature, and the composition of the medium itself.

To prevent precipitation, ensure that the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be toxic to cells. When diluting the DMSO stock solution, add it to the pre-warmed cell culture medium drop-wise while gently vortexing to ensure rapid and even dispersion. Avoid preparing large volumes of this compound-containing medium that will be stored for extended periods. It is best to prepare fresh dilutions for each experiment.

Q3: My experimental results are inconsistent when using this compound. What are the potential sources of variability?

A3: Inconsistent results can arise from several factors related to the stability and handling of this compound. Ensure that the stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. The age of the stock solution can also impact its potency.

Furthermore, this compound has a dual mechanism of action, inhibiting MTH1 and also affecting microtubule polymerization.[1][2][3][4][5] The cellular context, such as the cell line's dependence on MTH1 or its sensitivity to microtubule disruption, can significantly influence the experimental outcome. Variations in cell density, passage number, and experimental timing can also contribute to inconsistent results.

Q4: What is the reported half-life of this compound?

A4: The half-life (T1/2) of this compound in mouse plasma has been reported to be less than or equal to 3.5 hours.[6] However, the stability and half-life in in vitro experimental solutions such as cell culture media can vary depending on the specific conditions. It is recommended to use freshly prepared solutions for optimal results.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Unexpected Cell Morphology or Mitotic Arrest This compound is known to disrupt microtubule dynamics, leading to mitotic arrest.[1][2][3][4][5]Examine cells for classic signs of mitotic arrest, such as an increased population of rounded, mitotic cells. Consider that the observed phenotype may be due to the off-target effect on microtubules, in addition to MTH1 inhibition.
Low Potency or Lack of Expected Effect Degradation of this compound in the stock solution or working solution.Prepare a fresh stock solution from powdered this compound. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots. Prepare working solutions fresh for each experiment.
Cell line may not be sensitive to MTH1 inhibition.Verify the expression of MTH1 in your cell line. Consider that the primary cytotoxic effect in some cell lines might be driven by microtubule disruption rather than MTH1 inhibition.
Precipitate Formation in Working Solution Supersaturation of this compound in the aqueous medium.Lower the final concentration of this compound. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Add the this compound stock solution to pre-warmed media while vortexing.
Inconsistent Results Between Experiments Variability in experimental conditions.Standardize all experimental parameters, including cell seeding density, treatment duration, and passage number. Ensure consistent handling and dilution of this compound for every experiment.
Contamination of cell culture.Regularly check cell cultures for any signs of microbial contamination.

Signaling Pathways and Experimental Workflows

To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway of this compound, a recommended experimental workflow, and a troubleshooting decision tree.

TH588_Signaling_Pathway cluster_0 This compound Dual Action cluster_1 Cellular Consequences This compound This compound MTH1 MTH1 Inhibition This compound->MTH1 Primary Target Tubulin Tubulin Polymerization Inhibition This compound->Tubulin Off-Target Effect ROS Increased Oxidized Nucleotides (e.g., 8-oxo-dGTP) MTH1->ROS Spindle_Disruption Mitotic Spindle Disruption Tubulin->Spindle_Disruption DNA_Damage DNA Damage ROS->DNA_Damage p53_Activation p53 Activation DNA_Damage->p53_Activation Mitotic_Arrest Mitotic Arrest Mitotic_Arrest->p53_Activation Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis / Cell Death p53_Activation->Apoptosis

Caption: Dual signaling pathway of this compound.

Experimental_Workflow A Prepare fresh this compound working solution from aliquoted stock B Treat cells at desired concentrations A->B C Incubate for the determined time period B->C D Assess cellular phenotype (e.g., viability, cell cycle, morphology) C->D E Analyze molecular markers (e.g., DNA damage, apoptosis) D->E

Caption: General experimental workflow for this compound.

Troubleshooting_Workflow Start Inconsistent or Unexpected Results with this compound Check_Reagent Check this compound Solution (Freshness, Storage) Start->Check_Reagent Check_Culture Examine Cell Culture (Contamination, Health) Check_Reagent->Check_Culture No Issue New_Stock Prepare Fresh Stock and Working Solutions Check_Reagent->New_Stock Issue Found Consider_Mechanism Consider Dual Mechanism (MTH1 vs. Tubulin) Check_Culture->Consider_Mechanism No Issue Clean_Culture Use Fresh Cells, Check for Contamination Check_Culture->Clean_Culture Issue Found Validate_Target Validate MTH1 Expression/ Assess Microtubule Effects Consider_Mechanism->Validate_Target End Re-run Experiment New_Stock->End Clean_Culture->End Validate_Target->End

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols

In Vitro Tubulin Polymerization Assay

This assay is used to determine the effect of this compound on the in vitro polymerization of tubulin.

Materials:

  • Tubulin protein (>99% pure)

  • GTP solution

  • General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • This compound dissolved in DMSO

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C

  • 96-well, half-area, clear bottom plates

Method:

  • Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer containing 1 mM GTP. Keep this solution on ice.

  • Prepare serial dilutions of this compound in General Tubulin Buffer. Also, prepare a vehicle control containing the same final concentration of DMSO.

  • Add 10 µL of the this compound dilutions or vehicle control to the wells of a pre-warmed (37°C) 96-well plate.

  • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Plot the absorbance against time to generate polymerization curves. An increase in absorbance indicates tubulin polymerization. Compare the curves of this compound-treated samples to the vehicle control to determine the effect on polymerization. A decrease in the rate and extent of polymerization indicates an inhibitory effect.[7]

References

Addressing batch-to-batch variability of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. The information provided is intended to help address potential batch-to-batch variability and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variations in the purity of different batches of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine as determined by HPLC. What are the potential causes?

A1: Batch-to-batch variability in purity can stem from several factors throughout the synthesis and purification process. Key potential causes include:

  • Inconsistent Quality of Starting Materials: The purity of precursors, such as guanidine derivatives and the dichlorophenyl boronic acid, can directly impact the final product's purity.

  • Reaction Condition Deviations: Minor changes in reaction temperature, time, solvent quality, or catalyst loading can lead to the formation of different side products.

  • Inefficient Purification: The effectiveness of the final purification steps, such as crystallization or chromatography, can vary between batches, leading to differing levels of residual impurities.

  • Scale-up Issues: Challenges in maintaining consistent mixing and heat transfer during scale-up from laboratory to production scale can affect the reaction profile and impurity formation.[1][2]

Q2: Our experimental results using different batches of the compound are inconsistent, even though the supplier's Certificate of Analysis (CoA) for each batch indicates a purity of >98%. What could be the reason?

A2: While the overall purity might be high, the nature and concentration of minor impurities can differ between batches and significantly impact biological or chemical assays.

  • Presence of Structurally Similar Impurities: Small amounts of impurities with similar structures to the parent compound may not be fully resolved by standard HPLC methods but could have different biological activities.

  • Residual Palladium Catalyst: If a palladium-catalyzed cross-coupling reaction is used in the synthesis, residual palladium may be present and could interfere with certain biological assays.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) which can have different solubilities and dissolution rates, leading to variability in experimental outcomes.

  • Degradation: The compound may be sensitive to light, temperature, or moisture, and improper storage or handling could lead to degradation over time.

Q3: We suspect the presence of a process-related impurity in our batch. What are some common impurities that can arise during the synthesis of 2,4-diaminopyrimidine derivatives?

A3: Common impurities can originate from starting materials or side reactions during the synthesis. For a plausible synthesis involving a Suzuki coupling, potential impurities could include:

  • Unreacted Starting Materials: Residual 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine or 2,3-dichlorophenylboronic acid.

  • Homocoupling Products: Biphenyl derivatives formed from the self-coupling of the boronic acid.

  • Protodeboronation Product: Formation of 1,2-dichlorobenzene from the boronic acid.

  • Isomers: Positional isomers formed if the starting materials are not regiochemically pure.

  • Solvent Adducts: Residual solvents from the purification process.

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction

If you are experiencing low yields or the reaction to synthesize N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is not going to completion, consider the following troubleshooting steps.

Troubleshooting Workflow

cluster_reagents Reagent Checks cluster_conditions Condition Checks cluster_catalyst Catalyst Optimization cluster_purification Purification Analysis start Low Yield or Incomplete Reaction check_reagents Verify Purity and Activity of Reagents start->check_reagents check_conditions Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_purity - Purity of starting materials - Activity of catalyst - Anhydrous solvents check_reagents->reagent_purity optimize_catalyst Optimize Catalyst System check_conditions->optimize_catalyst Conditions Correct reaction_params - Temperature - Reaction time - Inert atmosphere check_conditions->reaction_params purification Analyze Purification Step optimize_catalyst->purification Catalyst Optimized catalyst_params - Catalyst loading - Ligand choice - Base selection optimize_catalyst->catalyst_params solution Improved Yield purification->solution Purification Efficient purification_params - Recrystallization solvent - Chromatography conditions - Product isolation technique purification->purification_params

Caption: Troubleshooting workflow for low reaction yield.

Data Table: Recommended Starting Material Specifications

ParameterSpecificationRecommended Analytical Technique
Starting Material 1: 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine
Purity (HPLC)≥ 98.0%HPLC
Identity (NMR)Conforms to structure¹H NMR, ¹³C NMR
Water Content (Karl Fischer)≤ 0.5%Karl Fischer Titration
Starting Material 2: 2,3-Dichlorophenylboronic acid
Purity (HPLC)≥ 97.0%HPLC
Identity (NMR)Conforms to structure¹H NMR, ¹¹B NMR
Catalyst: Pd(PPh₃)₄
AppearanceYellow crystalsVisual Inspection
Purity≥ 98.0%Elemental Analysis
Issue 2: Inconsistent HPLC Purity Results

For inconsistent purity results between batches, a thorough investigation of the analytical method and potential impurities is necessary.

Logical Flow for Investigating Purity Discrepancies

start Inconsistent HPLC Purity Results method_validation Review HPLC Method Validation start->method_validation impurity_id Identify and Characterize Unknown Peaks method_validation->impurity_id Method Validated forced_degradation Perform Forced Degradation Studies impurity_id->forced_degradation Impurities Identified method_optimization Optimize HPLC Method forced_degradation->method_optimization Degradants Known process_understanding Correlate Impurities with Process Parameters method_optimization->process_understanding end Consistent Purity Measurement process_understanding->end

Caption: Logical flow for investigating HPLC purity discrepancies.

Data Table: Typical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 30 °C
Injection Volume 10 µL

Experimental Protocols

Protocol 1: Synthesis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine via Suzuki Coupling

This protocol describes a plausible method for the synthesis of the target compound.

Reaction Scheme

cluster_reactants Reactants cluster_conditions Conditions reactant1 6-chloro-N4-cyclopropyl- pyrimidine-2,4-diamine product N4-Cyclopropyl-6-(2,3-Dichlorophenyl) -pyrimidine-2,4-diamine reactant1->product reactant2 2,3-Dichlorophenyl- boronic acid reactant2->product catalyst Pd(PPh₃)₄ catalyst->product base Na₂CO₃ base->product solvent DME/H₂O solvent->product

Caption: Synthetic scheme for the target compound.

Procedure:

  • To a stirred solution of 6-chloro-N4-cyclopropylpyrimidine-2,4-diamine (1.0 eq) in a mixture of 1,2-dimethoxyethane (DME) and water (4:1) is added 2,3-dichlorophenylboronic acid (1.2 eq) and sodium carbonate (2.0 eq).

  • The mixture is degassed with argon for 15 minutes.

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) is added, and the mixture is heated to 80 °C under an argon atmosphere for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the desired product.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for assessing the purity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. Dilute this stock solution to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

  • Instrument Setup: Equilibrate the HPLC system with the mobile phase (see table above) until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition and Analysis: Record the chromatogram for a sufficient duration to allow for the elution of all components. Integrate all peaks and calculate the area percentage of the main peak to determine the purity.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Disclaimer: The information provided in this technical support center is for guidance purposes only. Experimental conditions may need to be optimized for specific laboratory settings and equipment. Always follow appropriate safety precautions when handling chemicals.

References

Technical Support Center: Mitigating TH588 Cytotoxicity in Non-Cancerous Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing the MTH1 inhibitor, TH588. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of this compound-induced cytotoxicity in non-cancerous cell lines. Our goal is to help you refine your experimental design to maximize the therapeutic window and obtain reliable data.

Frequently Asked Questions (FAQs)

Q1: Why is this compound cytotoxic to non-cancerous cell lines?

A1: While initially developed as a specific inhibitor of the MTH1 enzyme, subsequent research has revealed that this compound has off-target effects. The primary mechanism of its cytotoxicity, particularly at higher concentrations, is the disruption of microtubule dynamics. This leads to mitotic arrest, a prolonged G2/M phase of the cell cycle, and subsequent activation of cell death pathways. Additionally, this compound treatment can induce the production of reactive oxygen species (ROS), contributing to cellular stress and damage.

Q2: Is there a difference in sensitivity to this compound between cancerous and non-cancerous cells?

A2: Generally, cancer cells exhibit higher sensitivity to this compound compared to non-cancerous or immortalized cell lines. This is attributed to the higher proliferation rate and altered metabolism of cancer cells, making them more vulnerable to disruptions in mitosis and oxidative stress. However, significant cytotoxicity in non-cancerous cells can still be a limiting factor in experiments. One study reported that this compound inhibits the growth of cancer cell lines with IC50 values ranging from 2.48–6.37 µM, while showing significantly less cytotoxicity toward immortalized cells, with IC50 values being ≥20 µM[1].

Troubleshooting Guides

Issue 1: High levels of cytotoxicity observed in non-cancerous control cell lines.

Potential Cause 1: Off-target microtubule disruption.

  • Troubleshooting Strategy 1.1: Optimize this compound Concentration.

    • Recommendation: Perform a dose-response curve to determine the lowest effective concentration of this compound that inhibits MTH1 activity or achieves the desired effect in your cancer cell line of interest while minimizing toxicity in non-cancerous controls.

  • Troubleshooting Strategy 1.2: Cell Cycle Synchronization.

    • Recommendation: Synchronize non-cancerous cells in the G1 phase of the cell cycle before this compound treatment. Cells in G1 are less susceptible to mitotic inhibitors. This can be achieved by methods such as serum starvation or treatment with specific cell cycle inhibitors like mimosine or hydroxyurea, followed by release into the cell cycle.

Potential Cause 2: Excessive Reactive Oxygen Species (ROS) production.

  • Troubleshooting Strategy 2.1: Co-treatment with Antioxidants.

    • Recommendation: Supplement the cell culture medium with antioxidants to quench this compound-induced ROS. Commonly used antioxidants include N-acetylcysteine (NAC) and Vitamin C. It is crucial to determine the optimal, non-toxic concentration of the antioxidant for your specific cell line. One study noted that while the antioxidant N-acetyl cysteine (NAC) did not affect growth inhibition by this compound alone, it did negate the synergistic growth inhibition when this compound was combined with a ROS-inducer[1]. This suggests that the role of ROS in this compound's effects can be context-dependent.

Issue 2: Difficulty in assessing the specific mechanism of this compound-induced cytotoxicity.

Potential Cause: Multiple pathways are activated by this compound treatment.

  • Troubleshooting Strategy: Pathway-specific assays.

    • Recommendation: To dissect the cytotoxic mechanism, perform a series of targeted assays.

      • To assess microtubule disruption: Perform immunofluorescence staining for α-tubulin to visualize microtubule morphology.

      • To measure ROS levels: Utilize fluorescent probes such as DCFDA or DHE followed by flow cytometry or fluorescence microscopy.

      • To investigate the USP28-p53 pathway: Analyze the expression and phosphorylation of key proteins like p53, p21, and PUMA by Western blotting. Co-immunoprecipitation can be used to study the interaction between USP28 and p53.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancerous and non-cancerous cell lines, providing a reference for expected cytotoxic concentrations.

Cell LineCell TypeIC50 (µM)Reference
Cancerous
HCT116Colorectal Carcinoma~5-10[2]
SW480Colorectal Carcinoma~5[2]
A431Skin Carcinoma25 (48h)[3]
Panc-1Pancreatic CancerVaries[1]
MIAPaCa-2Pancreatic CancerVaries[1]
Non-Cancerous
HUVECHuman Umbilical Vein Endothelial CellsSignificant viability reduction at similar doses to cancer cells[2]
Immortalized Cells(General)≥20[1]

Key Experimental Protocols

Measurement of Intracellular ROS

Principle: Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

Protocol:

  • Seed cells in a 96-well plate or appropriate culture dish and allow them to adhere overnight.

  • Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and an untreated control.

  • Wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Incubate the cells with 10 µM DCFDA in PBS for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence plate reader (excitation/emission ~485/535 nm) or visualize under a fluorescence microscope.

Analysis of the USP28-p53 Signaling Pathway by Western Blot

Principle: This protocol details the detection of total and phosphorylated p53, as well as the downstream target p21, to assess the activation of the USP28-p53 pathway.

Protocol:

  • Culture and treat cells with this compound as required.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phospho-p53 (Ser15), total p503, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-immunoprecipitation of USP28 and p53

Principle: This method is used to determine if USP28 and p53 physically interact within the cell following this compound treatment.

Protocol:

  • Treat cells with this compound or a vehicle control.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., Triton X-100 based) containing protease and phosphatase inhibitors.

  • Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with an antibody against USP28 or a control IgG overnight at 4°C with gentle rotation.

  • Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads three to five times with lysis buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against p53 and USP28.

Visualizations

TH588_Cytotoxicity_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound MTH1 MTH1 This compound->MTH1 Inhibition Microtubules Microtubules This compound->Microtubules Disruption ROS ROS (Reactive Oxygen Species) This compound->ROS Induction MitoticArrest Mitotic Arrest (G2/M) Microtubules->MitoticArrest Leads to DNA_Damage DNA Damage ROS->DNA_Damage Causes USP28 USP28 p53 p53 USP28->p53 Stabilizes p21 p21 p53->p21 Induces Apoptosis Apoptosis p53->Apoptosis Induces CellCycleArrest G1 Cell Cycle Arrest p21->CellCycleArrest Mediates MitoticArrest->USP28 Activates DNA_Damage->p53 Activates Troubleshooting_Workflow Start High Cytotoxicity in Non-Cancerous Cells Q1 Suspected Cause? Start->Q1 A1 Off-Target Microtubule Disruption Q1->A1 Mitotic Arrest Observed A2 Excessive ROS Production Q1->A2 Increased ROS Measured S1 Optimize this compound Concentration A1->S1 S2 Synchronize Cells in G1 A1->S2 S3 Co-treat with Antioxidants (e.g., NAC, Vitamin C) A2->S3 End Reduced Cytotoxicity S1->End S2->End S3->End

References

Optimization of reaction conditions for pyrimidine-2,4-diamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of pyrimidine-2,4-diamines.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of pyrimidine-2,4-diamines, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield in the Synthesis of 2,4-Diamino-6-chloropyrimidine from 2,4-Diamino-6-hydroxypyrimidine

  • Question: I am experiencing a low yield when synthesizing 2,4-diamino-6-chloropyrimidine from 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride (POCl₃). What are the possible reasons and how can I improve the yield?

  • Answer: Low yields in this chlorination reaction can stem from several factors. Here's a troubleshooting guide:

    • Incomplete Reaction: Ensure the reaction goes to completion. The reaction of 2,4-diamino-6-hydroxypyrimidine with POCl₃ typically requires heating at reflux.[1][2] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

    • Suboptimal Temperature: The reaction temperature is crucial. A temperature of around 105°C for 6 hours has been reported to be effective.[1]

    • Inefficient Quenching and Product Isolation: The quenching of excess POCl₃ is a critical step. Using alcohol (e.g., ethanol) for quenching can be a safer alternative to water and may improve product recovery.[1] After quenching, the product is often isolated as the hydrochloride salt. Neutralization with a base like ammonia water to a pH of 6-7 is then necessary to obtain the free base.[1]

    • Product Loss During Workup: 2,4-diamino-6-chloropyrimidine hydrochloride can be water-soluble. To minimize loss, an organic solvent with lower polarity can be used to disperse and precipitate the product.[1] Subsequent extraction with a suitable organic solvent like ethyl acetate after neutralization is recommended.[1]

Issue 2: Poor Yield or No Reaction in Suzuki Coupling to Synthesize 5-Aryl-2,4-diaminopyrimidines

  • Question: I am trying to synthesize 5-aryl-2,4-diaminopyrimidines via a Suzuki coupling reaction, but I am getting low yields or no product. What could be the problem?

  • Answer: The success of Suzuki coupling for this class of compounds is highly dependent on the reaction conditions. Here are some key factors to consider:

    • Choice of Halide: The reactivity of the halide at the 5-position is critical. It has been reported that Suzuki reactions with 5-bromo-2,4-diaminopyrimidine derivatives can be unsuccessful under various conditions.[3] Switching to the more reactive 5-iodo derivative is often necessary for a successful coupling.[3]

    • Catalyst, Base, and Solvent System: The choice of palladium catalyst, base, and solvent system is crucial for an efficient reaction. A common system is Pd(PPh₃)₄ as the catalyst with K₂CO₃ as the base.[3][4] The solvent system can also significantly impact the reaction. While a mixture of EtOH/Toluene/H₂O can be used, it may lead to side reactions like transesterification if your boronic acid contains an ester group.[3] In such cases, switching to a solvent system like THF/H₂O is recommended.[3]

    • Reaction Temperature and Time: These parameters need to be optimized. For the coupling of 5-iodo-2,4-diaminopyrimidines, a temperature of 90°C for 1-2 hours has been shown to be effective.[4]

    • Steric Hindrance: Ortho-substituted boronic acids may lead to lower yields due to steric hindrance.[5]

Issue 3: Formation of Side Products

  • Question: I am observing unexpected side products in my reaction mixture. What are the common side reactions and how can I minimize them?

  • Answer: Side product formation can significantly reduce the yield and complicate purification. Here are some common side reactions and mitigation strategies:

    • Transesterification in Suzuki Coupling: As mentioned previously, when using an alcohol-containing solvent in a Suzuki reaction with an ester-bearing boronic acid, transesterification can occur.[3] To avoid this, use a non-alcoholic solvent system like THF/H₂O.[3]

    • Homocoupling of Boronic Acids: In Suzuki reactions, the homocoupling of boronic acids can be a significant side reaction, making purification difficult.[5] To minimize this, ensure the reaction is carried out under an inert atmosphere (e.g., argon) and consider degassing the reaction mixture.[5]

    • Solvolysis in Nucleophilic Aromatic Substitution: When performing nucleophilic aromatic substitution on chloropyrimidines in an alcohol solvent, solvolysis (reaction with the solvent) can compete with the desired reaction, especially in the presence of a strong base.[6]

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify my pyrimidine-2,4-diamine product. What are some effective purification strategies?

  • Answer: Purification of pyrimidine-2,4-diamines can be challenging due to their polarity. Here are some approaches:

    • Crystallization: Recrystallization is a powerful purification technique. For 2,4-diaminopyrimidine itself, crystallization of the sulfate salt has been reported to yield a high-purity product.[4]

    • Column Chromatography: Silica gel column chromatography is a common method for purifying organic compounds. A solvent system of dichloromethane/methanol is often effective for pyrimidine derivatives.[4]

    • Use of Activated Charcoal: Treatment with activated charcoal can be used to remove colored impurities.[4]

    • Extraction: A standard aqueous workup followed by extraction with an organic solvent like ethyl acetate is a common first step in purification.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of pyrimidine-2,4-diamines.

  • Question 1: What is a common starting material for the synthesis of substituted pyrimidine-2,4-diamines?

    • Answer: A common and versatile starting material is 2,4-diamino-6-hydroxypyrimidine.[4] This can be converted to the more reactive 2,4-diamino-6-chloropyrimidine, which can then undergo various substitution reactions.[4]

  • Question 2: What is the typical procedure for synthesizing 2,4-diamino-6-chloropyrimidine?

    • Answer: A typical procedure involves reacting 2,4-diamino-6-hydroxypyrimidine with phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 97-105°C) for several hours.[1][4] The reaction is then carefully quenched, and the product is isolated, often as the hydrochloride salt, which is then neutralized to give the final product.[1]

  • Question 3: What are the key parameters to control for a successful amination of a chloropyrimidine?

    • Answer: Key parameters include the reaction temperature, the choice of solvent, and the presence of a base. For instance, the reaction of 2-amino-4-chloropyrimidine with a substituted amine can be carried out in a solvent like propanol at elevated temperatures (120-140°C) in the presence of a base like triethylamine.[7]

  • Question 4: Are there any specific safety precautions to take when working with phosphorus oxychloride (POCl₃)?

    • Answer: Yes, POCl₃ is a hazardous chemical. It is corrosive and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The quenching of POCl₃ should be done slowly and cautiously, preferably with an alcohol, while cooling the reaction mixture.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for Key Synthetic Steps

StepStarting MaterialReagents and ConditionsProductYield (%)Reference
Chlorination2,4-Diamino-6-hydroxypyrimidinePOCl₃, 97°C, 17 h2,4-Diamino-6-chloropyrimidine85[4]
Nucleophilic Substitution2,4-Diamino-6-chloropyrimidine(S)-2,3-isopropylideneglycerol, NaH, DMSO, 90°C, 8 h(R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine77[4]
Iodination(R)-2,4-Diamino-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidineN-iodosuccinimide, CH₃CN, room temperature, 1 h(R)-2,4-Diamino-5-iodo-6-[4-(2,2-dimethyl-1,3-dioxolane)methoxy]pyrimidine96-98[4]
Suzuki Coupling2,4-diamino-5-iodo-6-substituted pyrimidineSubstituted phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, EtOH/toluene/H₂O, 90°C, 1-2 h2,4-diamino-5-aryl-6-substituted pyrimidine52-78[8]
DeprotectionAcetal-protected diol0.25 M H₂SO₄Diol-substituted 2,4-diaminopyrimidine68-95[4]

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [4]

  • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (9 mL).

  • Stir the mixture at 97°C for 17 hours.

  • Slowly add the reaction solution to ice water.

  • Stir the resulting solution at 90°C for 1 hour.

  • Adjust the pH of the solution to 8 with NaOH.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, dry with Na₂SO₄, filter, and concentrate to obtain the product as a white solid (Yield: 85%).

Protocol 2: General Procedure for Suzuki Coupling of 5-Iodo-2,4-diaminopyrimidines [4]

  • Under an argon atmosphere, to a mixed solution of EtOH/toluene (1:2, 60 mL), add the 5-iodo-2,4-diaminopyrimidine derivative (2.73 mmol), the substituted phenylboronic acid (3.00–5.46 mmol), Pd(PPh₃)₄ (1.38 × 10⁻⁴ mmol), and K₂CO₃ (3 M, 3.00–5.50 mL) consecutively.

  • Stir the reaction mixture at 90°C for 1–2 hours.

  • Extract the reaction solution with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with water, dry with Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography on silica gel using a suitable eluting solvent (e.g., CH₂Cl₂/CH₃OH, 80:1, v/v) to obtain the desired product.

Visualizations

experimental_workflow cluster_synthesis Synthesis of 5-Aryl-2,4-diaminopyrimidines start 2,4-Diamino-6- hydroxypyrimidine step1 Chlorination (POCl3) start->step1 intermediate1 2,4-Diamino-6- chloropyrimidine step1->intermediate1 step2 Nucleophilic Substitution intermediate1->step2 intermediate2 6-Substituted-2,4- diaminopyrimidine step2->intermediate2 step3 Iodination (NIS) intermediate2->step3 intermediate3 5-Iodo-6-substituted- 2,4-diaminopyrimidine step3->intermediate3 step4 Suzuki Coupling (Ar-B(OH)2, Pd catalyst) intermediate3->step4 product 5-Aryl-6-substituted- 2,4-diaminopyrimidine step4->product

Caption: Experimental workflow for the synthesis of 5-aryl-2,4-diaminopyrimidines.

dhfr_inhibition cluster_pathway Mechanism of Action: DHFR Inhibition dhf Dihydrofolate (DHF) dhfr Dihydrofolate Reductase (DHFR) dhf->dhfr Substrate thf Tetrahydrofolate (THF) dna DNA Synthesis thf->dna Essential for dhfr->thf Product diaminopyrimidine Pyrimidine-2,4-diamine Derivative diaminopyrimidine->dhfr Inhibits

Caption: Inhibition of Dihydrofolate Reductase (DHFR) by pyrimidine-2,4-diamine derivatives.

References

Troubleshooting unexpected results in experiments with TH588

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TH588. The information is tailored for scientists and drug development professionals to address common challenges and unexpected results in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound was initially developed as a potent and selective inhibitor of MutT Homolog 1 (MTH1), an enzyme that sanitizes the oxidized nucleotide pool, with an in vitro IC50 of 5 nM.[1] MTH1 prevents the incorporation of damaged nucleotides, like 8-oxo-dGTP, into DNA during replication.[2][3] However, subsequent research has revealed that this compound also functions as a microtubule-modulating agent, and many of its cytotoxic effects are attributed to this off-target activity.[1][4]

Q2: Why are my experimental results inconsistent with MTH1 inhibition?

A2: It is now understood that the anticancer effects of this compound are often independent of MTH1 inhibition.[1][4] this compound directly interacts with tubulin, leading to the disruption of mitotic spindles, prolonged mitosis, and ultimately, cell cycle arrest or cell death.[4][5] If your results, such as changes in cell viability or morphology, do not correlate with MTH1 expression or activity, it is likely due to this compound's effects on microtubule dynamics.

Q3: At what concentration should I use this compound in my experiments?

A3: The optimal concentration of this compound depends on the specific assay and cell line. For observing effects on microtubule dynamics and mitotic spindle disruption, concentrations in the range of 1-2 µM are often sufficient.[5] Higher concentrations (10-30 µM) may be required to see significant inhibition of tubulin polymerization in cell-free assays.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.

Q4: Is this compound cytotoxic to all cancer cell lines?

A4: this compound has shown selective cytotoxicity against a range of cancer cell lines, while being less toxic to several primary or immortalized non-cancerous cells.[1] However, the sensitivity of different cancer cell lines to this compound can vary.

Q5: How can I differentiate between the MTH1-inhibitory and microtubule-disrupting effects of this compound in my experiments?

A5: To dissect the two mechanisms, you can use several control experiments. To verify the MTH1-dependent effects, you can use MTH1 knockout or knockdown cells and observe if the effects of this compound are diminished. To confirm the microtubule-related effects, you can perform immunofluorescence staining for α-tubulin to visualize mitotic spindle defects or use other microtubule-disrupting agents as positive controls.

Troubleshooting Unexpected Results

Unexpected Result Potential Cause Recommended Troubleshooting Steps
No significant cytotoxicity observed at expected concentrations. Cell line may be resistant to this compound's microtubule-disrupting effects.1. Verify Drug Activity: Test the compound on a sensitive control cell line. 2. Increase Concentration: Perform a wider dose-response experiment. 3. Check for Multidrug Resistance: Investigate if the cell line expresses high levels of multidrug resistance proteins.
Cell death is observed, but there is no evidence of increased 8-oxo-dGTP incorporation. The cytotoxic effect is likely due to microtubule disruption, not MTH1 inhibition.1. Analyze Mitotic Arrest: Use flow cytometry to check for G2/M phase arrest. 2. Visualize Spindles: Perform immunofluorescence for α-tubulin to observe mitotic spindle morphology.[1] 3. Western Blot for Mitotic Markers: Check the levels of proteins involved in the mitotic checkpoint.
Inconsistent results between experimental replicates. Issues with drug solubility, stability, or experimental variability.1. Ensure Proper Solubilization: Follow the recommended solvent and preparation instructions.[1] 2. Prepare Fresh Solutions: this compound solutions should be prepared fresh for each experiment. 3. Standardize Cell Culture Conditions: Ensure consistent cell density, passage number, and media composition.
Observed phenotype is different from published literature. The specific experimental conditions (cell line, drug concentration, treatment duration) can significantly influence the outcome.1. Carefully Review Protocols: Compare your experimental setup with the published methodology. 2. Consider Off-Target Effects: Be aware that the primary phenotype may be due to microtubule disruption. 3. Contact Original Authors: If discrepancies persist, consider reaching out to the authors of the original study for clarification.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
U2OSOsteosarcoma1.38[6]
HeLaCervical Cancer0.83[6]
MDA-MB-231Breast Cancer1.03[6]
MCF-7Breast Cancer1.08[6]
SW480Colon Cancer1.72[6]
SW620Colon Cancer0.8[6]

Experimental Protocols

Cytotoxicity Assay (MTT/Resazurin)

This protocol is for determining the cytotoxic effects of this compound on a cancer cell line.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • MTT or Resazurin reagent

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 48-72 hours.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 2-4 hours. Add 100 µL of solubilization buffer and incubate overnight. Read absorbance at 570 nm.

    • Resazurin Assay: Add 20 µL of Resazurin reagent to each well and incubate for 1-4 hours. Read fluorescence at 560 nm excitation and 590 nm emission.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for Mitotic Markers

This protocol is for analyzing the effect of this compound on the expression of proteins involved in mitosis.

Materials:

  • 6-well plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Cyclin B1, anti-Phospho-Histone H3)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for 24-48 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer per well.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

Immunofluorescence for Microtubule Staining

This protocol is for visualizing the effects of this compound on the microtubule network and mitotic spindles.

Materials:

  • Coverslips in a 24-well plate

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-α-tubulin)

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear staining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate and allow them to attach. Treat with this compound at the desired concentration (e.g., 1-5 µM) for an appropriate time (e.g., 2-24 hours).

  • Fixation and Permeabilization: Wash cells with PBS, fix with 4% PFA for 15 minutes, and then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Blocking and Staining: Wash with PBS and block with 1% BSA for 30 minutes. Incubate with anti-α-tubulin antibody for 1 hour at room temperature. Wash and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain with DAPI for 5 minutes. Wash again and mount the coverslips onto microscope slides using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope. Look for changes in microtubule organization and the formation of abnormal mitotic spindles in this compound-treated cells.

Mandatory Visualizations

MTH1_Pathway ROS Reactive Oxygen Species (ROS) dGTP dGTP ROS->dGTP Oxidation 8_oxo_dGTP 8-oxo-dGTP MTH1 MTH1 8_oxo_dGTP->MTH1 Hydrolysis DNA_Polymerase DNA Polymerase 8_oxo_dGTP->DNA_Polymerase Incorporation 8_oxo_dGMP 8-oxo-dGMP MTH1->8_oxo_dGMP DNA DNA DNA_Polymerase->DNA DNA_Damage DNA Damage & Mutations DNA->DNA_Damage This compound This compound This compound->MTH1 Inhibition

Caption: MTH1 pathway in preventing DNA damage.

Mitotic_Surveillance_Pathway This compound This compound Microtubules Microtubule Dynamics This compound->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle Prolonged_Mitosis Prolonged Mitosis Mitotic_Spindle->Prolonged_Mitosis USP28 USP28 Prolonged_Mitosis->USP28 Activation p53 p53 USP28->p53 Stabilization G1_Arrest G1 Cell Cycle Arrest p53->G1_Arrest Induction Cell_Cycle_Reentry Cell Cycle Re-entry G1_Arrest->Cell_Cycle_Reentry Prevention

Caption: Mitotic surveillance pathway activated by this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result with this compound Check_Protocol Review Experimental Protocol (Concentration, Incubation Time, etc.) Start->Check_Protocol Check_Reagents Verify Reagent Quality (this compound Stock, Antibodies, etc.) Check_Protocol->Check_Reagents Consider_Mechanism Consider Dual Mechanism of Action (MTH1 vs. Microtubules) Check_Reagents->Consider_Mechanism MTH1_Hypothesis Hypothesis: MTH1-mediated effect Consider_Mechanism->MTH1_Hypothesis On-target Microtubule_Hypothesis Hypothesis: Microtubule-mediated effect Consider_Mechanism->Microtubule_Hypothesis Off-target MTH1_Controls Perform MTH1-specific controls (Knockout/Knockdown cells) MTH1_Hypothesis->MTH1_Controls Microtubule_Controls Perform Microtubule-specific controls (Immunofluorescence, Mitotic markers) Microtubule_Hypothesis->Microtubule_Controls Analyze_Data Analyze Data from Control Experiments MTH1_Controls->Analyze_Data Microtubule_Controls->Analyze_Data Conclusion Draw Conclusion on the Primary Mechanism of Action Analyze_Data->Conclusion

Caption: Troubleshooting workflow for this compound experiments.

References

Validation & Comparative

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine vs other VEGFR-2 inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in oncology. The development of small molecule inhibitors targeting the kinase activity of VEGFR-2 has led to significant advancements in cancer therapy. This guide provides a comparative overview of several prominent VEGFR-2 inhibitors, supported by experimental data and detailed protocols for their evaluation.

It is important to note that a search for publicly available data on N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine as a VEGFR-2 inhibitor did not yield any specific results. Therefore, this guide will focus on a comparison of the following well-established and clinically relevant VEGFR-2 inhibitors: Sorafenib, Sunitinib, Lenvatinib, Axitinib, and Pazopanib.

Quantitative Comparison of VEGFR-2 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected VEGFR-2 inhibitors against VEGFR-2 and other key kinases, providing insight into their potency and selectivity. Lower IC50 values indicate greater potency.

InhibitorVEGFR-2 IC50 (nM)Other Kinase Targets (IC50 in nM)
Sorafenib 90[1]VEGFR-1 (26), VEGFR-3 (20), PDGFRβ (57), c-Kit (68), FLT3 (58), RET (43), Raf-1 (6), B-Raf (22)[1]
Sunitinib 80[2][3]PDGFRβ (2), VEGFR1 (10), VEGFR3 (10), c-Kit, FLT3[2][3]
Lenvatinib 4.0FGFR1 (46), FGFR2 (36), FGFR3 (41), FGFR4 (50), PDGFRα (41), PDGFRβ (39), KIT (51), RET (30)
Axitinib 0.2[4][5]VEGFR-1 (1.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[6][5]
Pazopanib 30[7][8][9][10]VEGFR-1 (10), VEGFR-3 (47), PDGFRα (71), PDGFRβ (84), c-Kit (74)[7][9][10]

VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Upon binding of its ligand, Vascular Endothelial Growth Factor A (VEGF-A), VEGFR-2 dimerizes and autophosphorylates specific tyrosine residues in its intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that ultimately lead to endothelial cell proliferation, migration, survival, and increased vascular permeability.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival

VEGFR-2 Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize and compare VEGFR-2 inhibitors.

VEGFR-2 Kinase Assay

This in vitro assay measures the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 96-well white microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant VEGFR-2 enzyme, and the peptide substrate in each well of a 96-well plate.

  • Add the test compounds at various concentrations (typically a serial dilution) to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding a solution of ATP to each well. The final ATP concentration should be close to its Km value for VEGFR-2.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay assesses the anti-proliferative effect of the inhibitors on endothelial cells (e.g., HUVECs) or cancer cells that are dependent on VEGFR-2 signaling.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or a relevant cancer cell line

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • The following day, replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and a blank control (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

In Vivo Tumor Xenograft Model

This model evaluates the in vivo efficacy of the inhibitors in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to form tumors (e.g., A549, HCT116)

  • Cell culture medium and reagents for cell harvesting

  • Matrigel (optional, to enhance tumor take rate)

  • Test compound formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)

  • Vehicle control solution

  • Calipers for tumor measurement

  • Anesthesia and surgical equipment (if required for orthotopic models)

Procedure:

  • Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of medium and Matrigel) into the flank of each mouse.

  • Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the respective groups according to a predetermined schedule and dosage.

  • Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

  • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.

  • Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups to determine the anti-tumor efficacy of the compound.

Experimental Workflow for Preclinical Evaluation of a VEGFR-2 Inhibitor

The following diagram illustrates a typical workflow for the preclinical assessment of a novel VEGFR-2 inhibitor.

Experimental_Workflow Discovery Compound Discovery & Synthesis KinaseAssay In Vitro Kinase Assay (VEGFR-2 IC50) Discovery->KinaseAssay CellProliferation Cell-Based Proliferation Assay (e.g., MTT on HUVECs) KinaseAssay->CellProliferation Selectivity Kinase Selectivity Profiling KinaseAssay->Selectivity InVivo In Vivo Xenograft Model (Tumor Growth Inhibition) CellProliferation->InVivo PKPD Pharmacokinetics & Pharmacodynamics InVivo->PKPD Toxicology Toxicology Studies InVivo->Toxicology IND Investigational New Drug (IND) Application PKPD->IND Toxicology->IND

Preclinical Evaluation Workflow

Conclusion

The comparative data presented in this guide highlights the varying potencies and selectivity profiles of several key VEGFR-2 inhibitors. The detailed experimental protocols provide a framework for the rigorous preclinical evaluation of novel compounds targeting this important angiogenic pathway. A systematic approach, encompassing in vitro enzymatic and cell-based assays followed by in vivo efficacy studies, is crucial for the successful development of the next generation of VEGFR-2 inhibitors for cancer therapy.

References

A Comparative Analysis of TH588 and its Analogue TH1579: Dual Inhibitors of MTH1 and Tubulin Dynamics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of the pyrimidine derivative TH588 and its close analogue, TH1579 (Karonudib). Initially lauded as selective inhibitors of the MutT Homologue 1 (MTH1) enzyme, a promising cancer target, subsequent research has revealed a more complex mechanism of action involving the disruption of microtubule dynamics. This guide is intended for researchers, scientists, and drug development professionals interested in the nuanced activity of these compounds and their potential therapeutic applications.

Introduction to this compound and the MTH1 Hypothesis

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and are often found at elevated levels in cancer cells. This increased ROS can lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. The incorporation of these oxidized dNTPs into DNA can cause mutations and DNA damage, ultimately leading to cell death. The MTH1 enzyme plays a crucial "housekeeping" role by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA and thereby promoting cancer cell survival.

This compound emerged as a potent and selective inhibitor of MTH1, with the therapeutic strategy being that its inhibition would lead to the accumulation of oxidized dNTPs, subsequent DNA damage, and selective killing of cancer cells. However, the initial excitement surrounding this single-target hypothesis has been tempered by findings suggesting that the cytotoxic effects of this compound may be, at least in part, attributable to off-target effects on tubulin polymerization.[1][2][3] This has led to the development and investigation of analogues like TH1579, which also exhibit this dual activity.

Comparative Biological Activity

Both this compound and TH1579 demonstrate potent activity against MTH1 and also impact microtubule dynamics, leading to mitotic arrest. The following tables summarize the available quantitative data for these compounds.

CompoundTargetIC50 (nM)Assay System
This compound MTH15Enzymatic Assay
TH1579 MTH1--

Quantitative data for the direct MTH1 inhibitory activity of TH1579 is not as readily available in the public domain as that for this compound.

CompoundCell LineIC50/EC50 (µM)Assay Type
This compound SW480 (colorectal)--
MCF7 (breast)--
PC-3 (prostate)~0.28Cell Viability
DU-145 (prostate)~0.24Cell Viability
TH1579 PC-3 (prostate)~0.28Cell Viability
DU-145 (prostate)~0.24Cell Viability
C4-2 (prostate, AR+)~0.10Cell Viability
C4-2 (prostate, AR-)~0.19Cell Viability

Note: Direct, side-by-side comparative IC50 values for cytotoxicity across a broad, identical panel of cell lines are not consistently available. The data presented is compiled from various sources and should be interpreted with caution.

Signaling Pathways and Mechanism of Action

The dual mechanism of action of this compound and its analogues targets two distinct but critical cellular processes.

1. MTH1 Inhibition and DNA Damage: By inhibiting MTH1, these compounds allow for the incorporation of oxidized nucleotides, such as 8-oxo-dG, into the DNA of cancer cells. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis.

2. Tubulin Polymerization Inhibition and Mitotic Arrest: Independently of their effects on MTH1, this compound and TH1579 have been shown to interfere with microtubule dynamics.[1][2] This disruption of the mitotic spindle leads to a prolonged mitotic arrest, which can also trigger apoptosis. It is this dual action that is now believed to be responsible for their potent anti-cancer effects.[4]

TH588_Pathway cluster_0 Cellular Environment cluster_1 MTH1 Pathway cluster_2 Tubulin Pathway ROS ROS Oxidized dNTPs Oxidized dNTPs ROS->Oxidized dNTPs oxidation dNTPs dNTPs MTH1 MTH1 Oxidized dNTPs->MTH1 hydrolyzes Incorporation into DNA Incorporation into DNA MTH1->Incorporation into DNA prevents This compound This compound This compound->MTH1 inhibits DNA Damage DNA Damage Incorporation into DNA->DNA Damage Apoptosis_MTH1 Apoptosis DNA Damage->Apoptosis_MTH1 Tubulin Tubulin Mitotic Spindle Disruption Mitotic Spindle Disruption TH588_tubulin This compound TH588_tubulin->Tubulin inhibits polymerization Mitotic Arrest Mitotic Arrest Mitotic Spindle Disruption->Mitotic Arrest Apoptosis_Tubulin Apoptosis Mitotic Arrest->Apoptosis_Tubulin

Caption: Dual mechanism of this compound action.

Experimental Protocols

A summary of the key experimental protocols used to characterize this compound and similar pyrimidine derivatives is provided below.

MTH1 Enzymatic Assay

This assay quantifies the inhibitory effect of a compound on the enzymatic activity of MTH1.

  • Principle: The assay measures the hydrolysis of the MTH1 substrate, 8-oxo-dGTP, into 8-oxo-dGMP and pyrophosphate (PPi). The amount of PPi generated is detected, often using a colorimetric or fluorometric method.

  • Procedure:

    • Recombinant human MTH1 enzyme is incubated with a known concentration of 8-oxo-dGTP in a suitable reaction buffer.

    • Varying concentrations of the test compound (e.g., this compound) are added to the reaction mixture.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the amount of PPi produced is quantified using a detection reagent.

    • The IC50 value is calculated by plotting the percentage of MTH1 inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7][8]

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Procedure:

    • Cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • An MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

    • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

Immunofluorescence for Mitotic Arrest

This technique is used to visualize the effects of compounds on the mitotic spindle and chromosome alignment, providing evidence of mitotic arrest.

  • Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular structures. A primary antibody specific for a component of the mitotic spindle (e.g., α-tubulin) is used, followed by a fluorescently labeled secondary antibody. DNA is counterstained with a fluorescent dye like DAPI.

  • Procedure:

    • Cells are grown on coverslips and treated with the test compound for a desired time.

    • The cells are then fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100).

    • A blocking solution is applied to prevent non-specific antibody binding.

    • The cells are incubated with a primary antibody against α-tubulin.

    • After washing, a fluorescently labeled secondary antibody is added.

    • The DNA is counterstained with DAPI.

    • The coverslips are mounted on microscope slides, and the cells are visualized using a fluorescence microscope. The percentage of cells in mitosis and any abnormalities in spindle formation or chromosome congression are quantified.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Cell-Based Assays Enzyme_Assay MTH1 Enzymatic Assay IC50_MTH1 MTH1 IC50 Enzyme_Assay->IC50_MTH1 Determines Tubulin_Assay Tubulin Polymerization Assay IC50_Tubulin Tubulin IC50 Tubulin_Assay->IC50_Tubulin Determines Cell_Culture Cancer Cell Lines MTT_Assay MTT Assay Cell_Culture->MTT_Assay IF_Staining Immunofluorescence Cell_Culture->IF_Staining Cytotoxicity_IC50 Cytotoxicity IC50 MTT_Assay->Cytotoxicity_IC50 Determines Mitotic_Arrest Mitotic Arrest Phenotype IF_Staining->Mitotic_Arrest Visualizes Comparative_Analysis cluster_0 Primary Target Evaluation cluster_1 Off-Target Evaluation cluster_2 Cellular Phenotype Compound Test Compound (e.g., this compound, TH1579) MTH1_Inhibition MTH1 Inhibition (Enzymatic Assay) Compound->MTH1_Inhibition Tubulin_Interaction Tubulin Interaction (Polymerization Assay) Compound->Tubulin_Interaction Cytotoxicity Cytotoxicity (MTT Assay) Compound->Cytotoxicity Mitotic_Arrest Mitotic Arrest (Immunofluorescence) Compound->Mitotic_Arrest MTH1_Potency Potency (IC50) MTH1_Inhibition->MTH1_Potency Conclusion Comparative Efficacy and Mechanism of Action MTH1_Potency->Conclusion Tubulin_Potency Potency (IC50) Tubulin_Interaction->Tubulin_Potency Tubulin_Potency->Conclusion Cellular_IC50 Potency (IC50) Cytotoxicity->Cellular_IC50 Cellular_IC50->Conclusion Phenotype Phenotypic Effect Mitotic_Arrest->Phenotype Phenotype->Conclusion

References

Validating the Anticancer Effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anticancer effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, and its close analogue, Karonudib (TH1579). This document summarizes key experimental data, details the methodologies of pivotal in vivo studies, and visualizes the compound's mechanism of action through signaling pathway diagrams.

Executive Summary

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a first-in-class inhibitor of the MutT Homolog 1 (MTH1) enzyme, a critical component in the sanitation of the oxidized deoxynucleoside triphosphate (dNTP) pool.[1] Cancer cells, with their high metabolic rate and production of reactive oxygen species (ROS), are particularly dependent on MTH1 to prevent the incorporation of damaged nucleotides into their DNA, which would otherwise lead to DNA damage and cell death.[1] In vivo studies have demonstrated the potential of this compound and its more potent analogue, Karonudib (TH1579), in inhibiting tumor growth in various cancer models. However, emerging evidence also points to off-target effects, particularly on microtubule dynamics, contributing to the anticancer activity of this compound.[2][3][4] This guide will delve into the data supporting both the on-target and off-target mechanisms of action.

Comparative In Vivo Efficacy

The following tables summarize the quantitative data from key in vivo studies evaluating the anticancer effects of this compound and Karonudib (TH1579) in xenograft models.

Table 1: In Vivo Efficacy of this compound in a Colorectal Cancer Xenograft Model

ParameterVehicle ControlThis compound (30 mg/kg, s.c., once daily)
Tumor Model SW480 human colorectal cancer cellsSW480 human colorectal cancer cells
Treatment Duration 35 days35 days
Endpoint Tumor volumeTumor volume
Result N/ASignificant reduction in tumor growth

Data extracted from MedchemExpress product information, citing in vivo studies.[5]

Table 2: In Vivo Efficacy of Karonudib (TH1579) in an Osteosarcoma Xenograft Model

ParameterVehicle ControlKaronudib (90 mg/kg, p.o., b.i.d., 3 days/week)
Tumor Model Human osteosarcoma xenograftHuman osteosarcoma xenograft
Treatment Duration 48 days48 days
Endpoint Tumor growth inhibitionTumor growth inhibition
Result N/A80.5% reduction in tumor growth

This study also noted a reduction in pulmonary metastases with Karonudib treatment.[6]

Table 3: In Vivo Efficacy of Karonudib (TH1579) in B-cell Lymphoma Xenograft Models

ParameterVehicle ControlKaronudib (dose not specified)
Tumor Model Two different lymphoma xenograft models (including a patient-derived xenograft)Two different lymphoma xenograft models (including a patient-derived xenograft)
Endpoint Survival, Tumor GrowthSurvival, Tumor Growth
Result N/AProlonged survival and fully controlled tumor growth

Karonudib was found to be highly potent as a single agent in these models.[7][8]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate replication and further investigation.

Colorectal Cancer Xenograft Study (this compound)
  • Cell Line: SW480 human colorectal cancer cells.

  • Animal Model: Immunocompromised mice (strain not specified in the available data).

  • Tumor Implantation: Subcutaneous injection of SW480 cells.

  • Treatment Groups:

    • Vehicle control (details of vehicle not specified).

    • This compound (30 mg/kg) administered subcutaneously once daily.

  • Treatment Duration: 35 days.

  • Endpoint Assessment: Tumor volume was measured regularly to assess tumor growth inhibition.

Osteosarcoma Xenograft Study (Karonudib/TH1579)
  • Tumor Model: Human osteosarcoma cells were used to establish xenografts in immunodeficient mice.

  • Animal Model: Specific strain of immunodeficient mice not detailed.

  • Tumor Implantation: Subcutaneous implantation of osteosarcoma cells.

  • Treatment Groups:

    • Vehicle control.

    • Karonudib (TH1579) at 90 mg/kg, administered orally twice a day (b.i.d.), three days a week.

  • Treatment Duration: 48 days.

  • Endpoint Assessment:

    • Primary tumor growth was monitored by measuring tumor volume.

    • The presence of pulmonary metastases was assessed at the end of the study.

  • Pharmacodynamic Markers: Immunohistochemical analysis of tumors for markers of DNA damage (8-oxo-dG) and apoptosis.[6]

B-cell Lymphoma Xenograft Study (Karonudib/TH1579)
  • Tumor Models: Two distinct B-cell lymphoma xenograft models were utilized, one of which was a patient-derived xenograft (PDX) model.

  • Animal Model: Immunocompromised mice.

  • Treatment Groups:

    • Vehicle control.

    • Karonudib (TH1579) as a single agent.

  • Endpoint Assessment:

    • Tumor growth was monitored throughout the study.

    • Overall survival of the animals was a key endpoint.

Mechanism of Action: Signaling Pathways and Molecular Interactions

The anticancer effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) and its analogues are attributed to a dual mechanism of action: inhibition of MTH1 and disruption of microtubule dynamics.

On-Target Effect: MTH1 Inhibition and DNA Damage

MTH1 is a hydrolase that sanitizes the cellular pool of dNTPs by removing oxidized bases, such as 8-oxo-dGTP. Cancer cells, with their elevated levels of reactive oxygen species (ROS), are highly dependent on MTH1 to prevent the incorporation of these damaged nucleotides into their DNA. Inhibition of MTH1 by this compound leads to the accumulation of oxidized dNTPs, which are then incorporated into the DNA during replication. This results in DNA damage, cell cycle arrest, and ultimately, apoptosis.

MTH1_Inhibition_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ROS Reactive Oxygen Species (ROS) dNTP_pool dNTP Pool ROS->dNTP_pool Oxidation oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTP_pool->oxidized_dNTPs MTH1 MTH1 Enzyme oxidized_dNTPs->MTH1 Hydrolysis DNA_Replication DNA Replication oxidized_dNTPs->DNA_Replication Incorporation MTH1->dNTP_pool Sanitized dNTPs This compound This compound This compound->MTH1 DNA_Damage DNA Damage DNA_Replication->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: MTH1 Inhibition Pathway by this compound.

Off-Target Effect: Microtubule Disruption and Mitotic Arrest

Several studies have revealed that this compound also functions as a microtubule-destabilizing agent.[2][3][4] It binds to tubulin, inhibiting its polymerization and disrupting the formation of the mitotic spindle. This leads to a prolonged mitotic arrest. The cell's mitotic surveillance pathway, involving proteins like USP28 and p53, is then activated, preventing the cell from re-entering the cell cycle and ultimately leading to cell death.[2]

Microtubule_Disruption_Pathway This compound This compound Tubulin Tubulin This compound->Tubulin Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest Mitotic_Spindle_Formation->Mitotic_Arrest Disruption Mitotic_Surveillance_Pathway Mitotic Surveillance Pathway (USP28, p53) Mitotic_Arrest->Mitotic_Surveillance_Pathway Activation Cell_Cycle_Arrest G1 Cell Cycle Arrest Mitotic_Surveillance_Pathway->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Microtubule Disruption Pathway by this compound.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) and its analogue Karonudib (TH1579) have demonstrated significant anticancer activity in various preclinical in vivo models. The dual mechanism of action, involving both the inhibition of the MTH1 enzyme and the disruption of microtubule dynamics, presents a promising strategy for targeting cancer cells. The data presented in this guide highlights the potential of this class of compounds for further development as cancer therapeutics. Researchers are encouraged to consider the detailed experimental protocols provided for future studies aimed at further validating and optimizing the therapeutic application of these agents.

References

Unlocking Synergistic Potential: TH588 in Combination with Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of preclinical data reveals the promising synergistic effects of TH588, a novel anti-cancer agent, when used in combination with established chemotherapy drugs. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance in combination therapies, supported by experimental data and detailed methodologies.

Executive Summary

This compound, initially developed as a potent and selective inhibitor of MTH1 (NUDT1) with an IC50 of 5 nM, has demonstrated a dual mechanism of action that extends to microtubule modulation.[1] This multifaceted activity contributes to its efficacy in selectively killing cancer cells and, notably, in creating synergistic or additive anti-tumoral effects when combined with other chemotherapy agents. This guide summarizes the key findings from preclinical studies on the combination of this compound with everolimus, 5-fluorouracil (5-FU), and Polo-like kinase 1 (PLK1) inhibitors, providing quantitative data, experimental protocols, and mechanistic insights.

This compound: A Dual-Action Anti-Cancer Agent

While this compound was first identified as an MTH1 inhibitor, subsequent research has revealed its significant role as a microtubule-modulating agent.[2][3] This activity disrupts mitotic spindle formation, leading to prolonged mitosis and subsequent cell death in cancer cells.[2][3] This dual mechanism of action, targeting both nucleotide pool sanitation and microtubule dynamics, provides a strong rationale for its use in combination with other anti-cancer drugs that act on different cellular pathways.

Synergistic Effects with Everolimus and 5-Fluorouracil in Neuroendocrine Tumors

In a study utilizing a panel of neuroendocrine tumor (NET) cell lines, this compound demonstrated additive effects when combined with the mTOR inhibitor everolimus and the cytotoxic agent 5-fluorouracil (5-FU). The combination therapies led to a significant decrease in cell survival and an enhancement of apoptosis compared to single-agent treatments.[4][5][6]

Quantitative Data Summary

While specific Combination Index (CI) values were not reported in the primary study, the data clearly indicates a cooperative effect. The following table summarizes the observed effects on cell viability.

Treatment CombinationCell LineObserved Effect on Cell Viability
This compound + EverolimusBON1, QGP1Additive decrease in cell survival compared to single agents.[4][5]
This compound + 5-FluorouracilBON1, QGP1Additive decrease in cell survival compared to single agents.[4][5]

The combination of this compound with either everolimus or 5-FU resulted in an increased induction of apoptosis, as evidenced by the enhanced cleavage of caspase-3.[4][5]

Mechanistic Insights: The PI3K-Akt-mTOR Pathway

The synergistic effects of this compound with everolimus and 5-FU in neuroendocrine tumor cells are, in part, attributed to the cooperative downregulation of the PI3K-Akt-mTOR signaling pathway.[4][5] This pathway is a critical regulator of cell growth, proliferation, and survival.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Growth Cell Growth & Survival mTOR->Growth This compound This compound This compound->mTOR Cooperative Downregulation Everolimus Everolimus Everolimus->mTOR

Caption: PI3K-Akt-mTOR Signaling Pathway Inhibition.

Striking Synergy with PLK1 Inhibitors

A study from the Yaffe lab at MIT revealed a highly synergistic interaction between this compound and PLK1 inhibitors in various human cancer cell lines. This potent synergy allowed for a tenfold reduction in the dosage of each drug to achieve the same level of cancer cell death as when used individually. The researchers discovered that this synergy arises from both drugs targeting the mitotic spindle, albeit through different mechanisms.

Quantitative Data Summary
Treatment CombinationCell LineSynergy MetricFinding
This compound + PLK1 inhibitor (BI 2536)Multiple human cancer cell linesDose Reduction Index (DRI)Tenfold dose reduction for equivalent efficacy.

Experimental Protocols

Cell Viability Assay (CellTiter-Blue®)

This protocol is adapted from the methodology used in the study of this compound in neuroendocrine tumor cells.[5]

  • Cell Seeding: Seed neuroendocrine tumor cells (BON1 or QGP1) in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with this compound, everolimus, or 5-FU alone or in combination at various concentrations. Include a vehicle control (DMSO).

  • Incubation: Incubate the plates for up to 144 hours.

  • Reagent Addition: Add 20 µL of CellTiter-Blue® Reagent to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.

cluster_workflow Cell Viability Assay Workflow start Seed Cells treat Drug Treatment start->treat incubate1 Incubate (144h) treat->incubate1 add_reagent Add CellTiter-Blue® incubate1->add_reagent incubate2 Incubate (1-4h) add_reagent->incubate2 measure Measure Fluorescence incubate2->measure end Data Analysis measure->end

References

Unveiling the Selectivity Profile of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588): A Potent MTH1 Inhibitor with Off-Target Effects on Microtubules

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of the selectivity profile of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588. While initially investigated in the context of kinase inhibition, extensive profiling has revealed that this compound is a potent and selective inhibitor of MutT Homolog 1 (MTH1), a nudix hydrolase, with no significant activity against a broad panel of kinases. This guide presents the available experimental data, details the methodologies for selectivity profiling, and explores the compound's mechanism of action, including its MTH1-independent effects on microtubule dynamics.

Executive Summary

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a potent inhibitor of MTH1 with an IC50 value in the low nanomolar range.[1][2] Extensive selectivity screening against a large panel of kinases has demonstrated a lack of significant inhibitory activity, highlighting its specificity for MTH1 over the kinome.[1][3] However, further studies have revealed that this compound also modulates microtubule dynamics, leading to mitotic arrest and cell death through a mechanism independent of MTH1 inhibition.[4][5][6] This dual activity profile makes this compound a valuable tool for studying MTH1 biology and mitotic pathways, but also underscores the importance of comprehensive selectivity profiling in drug discovery.

Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against its primary target, MTH1, and its lack of activity against a representative kinase panel.

TargetCompoundIC50Notes
Primary Target
MTH1 (NUDT1)N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound)5 nMPotent and selective inhibition of MTH1, an enzyme that hydrolyzes oxidized nucleotides, preventing their incorporation into DNA.[1][2]
Kinase Panel
Kinase Panel (87 kinases)N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound)>10 µMNo relevant inhibition observed when tested against a broad panel of 87 kinases, demonstrating high selectivity for MTH1 over the kinome at this concentration.[1]
Kinase Panel (97 kinases)N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound)>10 µMA separate screen of 97 kinases also showed a lack of significant affinity.[3]

Mechanism of Action

The primary mechanism of action of this compound is the inhibition of MTH1. MTH1 is a critical enzyme in cancer cells for sanitizing the nucleotide pool by hydrolyzing oxidized dNTPs, such as 8-oxo-dGTP, thus preventing their incorporation into DNA and subsequent DNA damage. By inhibiting MTH1, this compound leads to the accumulation of damaged nucleotides, resulting in DNA lesions and cell death, particularly in cancer cells which often exhibit high levels of reactive oxygen species (ROS).[4]

Interestingly, this compound also exhibits MTH1-independent effects by directly targeting tubulin polymerization.[4][5] This interaction disrupts the formation of the mitotic spindle, leading to a prolonged mitotic arrest.[5][6] This mitotic checkpoint activation can ultimately trigger apoptosis.

TH588_Mechanism_of_Action Mechanism of Action of this compound cluster_0 MTH1 Inhibition Pathway cluster_1 Microtubule Disruption Pathway ROS Reactive Oxygen Species (ROS) dNTPs dNTP Pool ROS->dNTPs oxidizes Oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) dNTPs->Oxidized_dNTPs MTH1 MTH1 Oxidized_dNTPs->MTH1 hydrolyzes Incorporation Incorporation into DNA Oxidized_dNTPs->Incorporation MTH1->Incorporation prevents TH588_MTH1 This compound TH588_MTH1->MTH1 inhibits DNA_Damage DNA Damage & Cell Death Incorporation->DNA_Damage Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Disruption Microtubules->Mitotic_Spindle TH588_Tubulin This compound TH588_Tubulin->Tubulin inhibits polymerization Mitotic_Arrest Mitotic Arrest Mitotic_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Dual mechanism of action of this compound.

Experimental Protocols

MTH1 Inhibition Assay

The inhibitory activity of this compound against MTH1 is typically determined using a biochemical assay that measures the hydrolysis of a substrate like 8-oxo-dGTP. A common method involves incubating recombinant human MTH1 enzyme with the substrate and varying concentrations of the inhibitor. The amount of product generated (e.g., 8-oxo-dGMP) is then quantified, often using methods like HPLC-MS/MS or a coupled-enzyme assay that produces a detectable signal (e.g., luminescence or fluorescence). The IC50 value is then calculated by fitting the dose-response data to a suitable equation.

Kinase Selectivity Profiling

The selectivity of this compound against a panel of kinases is assessed using various platforms. A widely used method is the in vitro ATP-site competition binding assay (e.g., KINOMEscan™). In this assay, the test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is measured using quantitative PCR of the DNA tag. A displacement of the kinase from the immobilized ligand by the test compound indicates an interaction. The results are often reported as the percentage of control, where a lower percentage indicates stronger binding of the compound to the kinase.

Kinase_Selectivity_Workflow General Workflow for Kinase Selectivity Profiling Compound Test Compound (this compound) Assay_Plate Assay Plate Preparation (Compound + Kinase + Substrate/ATP) Compound->Assay_Plate Kinase_Panel Panel of Purified Kinases Kinase_Panel->Assay_Plate Incubation Incubation Assay_Plate->Incubation Detection Signal Detection (e.g., Luminescence, Fluorescence, Radioactivity) Incubation->Detection Data_Analysis Data Analysis (% Inhibition, IC50 determination) Detection->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile

Caption: Kinase selectivity profiling workflow.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) is a highly selective inhibitor of MTH1, with negligible activity against a broad range of protein kinases. Its potent anti-cancer effects are attributed to both the inhibition of MTH1, leading to DNA damage, and an off-target effect on tubulin polymerization, resulting in mitotic catastrophe. This dual mechanism highlights the complexity of small molecule inhibitors and emphasizes the necessity of comprehensive selectivity profiling to fully characterize their biological activities. For researchers in drug development, this compound serves as a critical tool for elucidating the roles of MTH1 and mitotic pathways in cancer, while also serving as a case study for the potential of off-target effects to contribute to a compound's overall efficacy.

References

Head-to-head comparison of TH588 and sunitinib in renal cell carcinoma models

Author: BenchChem Technical Support Team. Date: November 2025

A Theoretical Framework for Researchers

Disclaimer: Direct experimental comparisons of TH588 and sunitinib in renal cell carcinoma (RCC) models are not currently available in published literature. This guide provides a theoretical head-to-head comparison based on their distinct and well-documented mechanisms of action. The experimental data and protocols presented are based on individual studies of each compound and are intended to serve as a potential framework for future comparative research.

Introduction

Sunitinib is a well-established multi-targeted receptor tyrosine kinase inhibitor (RTKI) and a standard of care in the treatment of advanced renal cell carcinoma. Its primary mechanism involves the inhibition of signaling pathways crucial for tumor angiogenesis and proliferation, most notably the Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).

This compound, on the other hand, is a compound with a more complex scientific history. Initially identified as a potent inhibitor of the MTH1 (NUDT1) enzyme, which is involved in preventing the incorporation of damaged nucleotides into DNA, subsequent research has revealed its primary anti-cancer effects stem from its role as a microtubule-modulating agent.[1][2][3] This action disrupts mitotic spindle formation and leads to cell cycle arrest and apoptosis.

This guide will explore the theoretical advantages and disadvantages of these two distinct mechanisms of action in the context of RCC, present available preclinical data for each compound, and propose experimental protocols for a direct head-to-head comparison.

Mechanism of Action

The fundamental difference between this compound and sunitinib lies in their cellular targets and the downstream consequences of their inhibition.

Sunitinib: As an RTKI, sunitinib functions by blocking the ATP-binding site of multiple receptor tyrosine kinases on the cell surface. This inhibition disrupts key signaling cascades involved in tumor growth and the formation of new blood vessels that supply nutrients to the tumor.

This compound: As a microtubule-modulating agent, this compound interferes with the dynamics of microtubule polymerization and depolymerization. This disruption is particularly detrimental during cell division (mitosis), where microtubules form the mitotic spindle essential for proper chromosome segregation. Inhibition of this process leads to mitotic arrest and ultimately cell death. While initially explored as an MTH1 inhibitor, its microtubule-targeting effects are now considered its primary mode of anti-cancer activity.[1][2][3]

Signaling Pathway Diagrams

Sunitinib_Pathway cluster_cell Endothelial Cell / Tumor Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR PDGF PDGF PDGFR PDGFR PDGF->PDGFR PLC PLCγ VEGFR->PLC RAS RAS VEGFR->RAS PI3K PI3K PDGFR->PI3K Sunitinib Sunitinib Sunitinib->VEGFR Sunitinib->PDGFR PLC->RAS RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK Angiogenesis Angiogenesis AKT->Angiogenesis ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Sunitinib inhibits VEGFR and PDGFR signaling pathways.

TH588_Pathway cluster_cell Tumor Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle This compound This compound This compound->Microtubules Inhibits Dynamics MitoticArrest Mitotic Arrest MitoticSpindle->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: this compound disrupts microtubule dynamics, leading to mitotic arrest.

Preclinical Data Summary

The following tables summarize available preclinical data for this compound and sunitinib from various cancer models. Note that the cell lines and models differ, preventing a direct comparison.

Table 1: In Vitro Efficacy

CompoundCancer TypeCell Line(s)IC50Key Findings
This compound Osteosarcoma, Cervical, Breast, ColonU2OS, HeLa, MDA-MB-231, MCF-7, SW480, SW6200.8 - 1.72 µM[4]Selectively killed cancer cells with less toxicity to normal cells.[4][5]
Sunitinib Renal Cell Carcinoma786-O, ACHN, Caki-1~5-10 µM (for growth inhibition)Inhibited proliferation and induced apoptosis.

Table 2: In Vivo Efficacy

CompoundCancer TypeAnimal ModelDosingKey Findings
This compound Colorectal, BreastSW480 and MCF7 xenografts in mice30 mg/kg s.c. daily[4][5]Reduced tumor growth.[4][5]
Sunitinib Renal Cell Carcinoma786-O xenografts in mice40 mg/kg p.o. dailySignificantly inhibited tumor growth and reduced microvessel density.

Proposed Experimental Protocols for Head-to-Head Comparison

To directly compare the efficacy of this compound and sunitinib in RCC models, the following experimental protocols are proposed.

In Vitro Cell-Based Assays

1. Cell Viability Assay:

  • Cell Lines: A panel of human RCC cell lines (e.g., 786-O, A-498, Caki-1, Caki-2).

  • Method: Seed cells in 96-well plates and treat with a dose range of this compound and sunitinib for 72 hours. Assess cell viability using a resazurin-based assay or CellTiter-Glo®.

  • Endpoint: Determine the IC50 for each compound in each cell line.

2. Apoptosis Assay:

  • Cell Lines: Select one or two RCC cell lines based on viability assay results.

  • Method: Treat cells with equimolar concentrations of this compound and sunitinib for 48 hours. Stain cells with Annexin V and propidium iodide (PI) and analyze by flow cytometry.

  • Endpoint: Quantify the percentage of apoptotic cells.

3. Cell Cycle Analysis:

  • Cell Lines: RCC cell lines as in the apoptosis assay.

  • Method: Treat cells with this compound and sunitinib for 24 hours. Fix cells, stain with PI, and analyze DNA content by flow cytometry.

  • Endpoint: Determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

In Vivo Animal Studies

1. RCC Xenograft Model:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

  • Method: Subcutaneously implant a human RCC cell line (e.g., 786-O) into the flank of the mice. Once tumors are established, randomize mice into three groups: vehicle control, this compound (e.g., 30 mg/kg, s.c., daily), and sunitinib (e.g., 40 mg/kg, p.o., daily).

  • Endpoint: Measure tumor volume and body weight regularly. At the end of the study, excise tumors for immunohistochemical analysis (e.g., Ki-67 for proliferation, CD31 for microvessel density, and TUNEL for apoptosis).

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture RCC Cell Culture Viability Cell Viability Assay CellCulture->Viability Apoptosis Apoptosis Assay CellCulture->Apoptosis CellCycle Cell Cycle Analysis CellCulture->CellCycle IC50 Determine IC50 Viability->IC50 Treatment Drug Treatment IC50->Treatment Inform Dosing Xenograft RCC Xenograft Model Xenograft->Treatment TumorMeasurement Tumor Volume Measurement Treatment->TumorMeasurement IHC Immunohistochemistry TumorMeasurement->IHC

Caption: Proposed workflow for comparing this compound and sunitinib.

Conclusion

The distinct mechanisms of action of this compound and sunitinib offer a compelling rationale for a head-to-head comparison in renal cell carcinoma models. While sunitinib's anti-angiogenic and anti-proliferative effects are well-established in RCC, this compound's ability to induce mitotic catastrophe presents a novel therapeutic strategy. A direct comparative study, following the proposed experimental protocols, would be invaluable in determining the relative efficacy of these two compounds and could provide a basis for future clinical investigations, potentially in combination therapies or for specific RCC subtypes. Researchers are encouraged to pursue these studies to elucidate the potential of microtubule modulation as a therapeutic avenue in RCC.

References

Unveiling the Potency of an MTH1 Inhibitor: A Comparative Analysis of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (TH588) Across Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic activity of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, also known as TH588, across a panel of human cancer cell lines. This compound is a first-in-class inhibitor of the MutT homolog 1 (MTH1) protein (NUDT1), a critical enzyme in the sanitization of the oxidized dNTP pool. By inhibiting MTH1, this compound promotes the incorporation of damaged nucleotides into DNA, leading to DNA damage and selective cancer cell death. This document summarizes key experimental data, outlines detailed protocols for assessing its activity, and visualizes the underlying signaling pathways and experimental workflows.

Comparative Efficacy of this compound in Cancer Cell Lines

The cytotoxic effects of this compound have been evaluated in multiple cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined through various cell viability assays.

Cell LineCancer TypeIC50 (µM)
SW480Colon Carcinoma1.72[1]
SW620Colon Carcinoma0.8[1]
U2OSOsteosarcoma1.38[1]
HeLaCervical Cancer0.83[1]
MDA-MB-231Breast Cancer1.03[1]
MCF-7Breast Cancer1.08[1]

Note: IC50 values can vary depending on the specific experimental conditions, including the cell viability assay used and the incubation time.[2][3]

Mechanism of Action: Targeting the MTH1 Pathway

This compound exerts its cytotoxic effects by potently and selectively inhibiting the MTH1 enzyme, which has an IC50 of 5 nM in enzymatic assays.[4] MTH1 plays a crucial role in preventing the incorporation of oxidized nucleotides, such as 8-oxo-dGTP, into DNA. In cancer cells, which often exhibit high levels of reactive oxygen species (ROS), the MTH1 enzyme is essential for maintaining genomic integrity. Inhibition of MTH1 by this compound leads to an accumulation of oxidized nucleotides in the dNTP pool. These damaged precursors are then incorporated into DNA during replication, resulting in DNA lesions, cell cycle arrest, and ultimately, apoptosis.[5][6] The cytotoxicity of this compound has been shown to correlate with the levels of endogenous ROS in cancer cells.[4]

MTH1_Inhibition_Pathway cluster_0 Cancer Cell Environment cluster_1 MTH1-Mediated Sanitization cluster_2 This compound Intervention cluster_3 Cellular Consequences ROS High Reactive Oxygen Species (ROS) oxidized_dNTPs Oxidized dNTPs (e.g., 8-oxo-dGTP) ROS->oxidized_dNTPs Oxidation dNTPs dNTP Pool dNTPs->oxidized_dNTPs MTH1 MTH1 (NUDT1) Enzyme oxidized_dNTPs->MTH1 DNA_Replication DNA Replication oxidized_dNTPs->DNA_Replication Incorporation sanitized_dNTPs Sanitized dNTPs MTH1->sanitized_dNTPs Hydrolysis This compound This compound This compound->MTH1 Inhibition DNA_Damage DNA Damage & Strand Breaks DNA_Replication->DNA_Damage Cell_Death Apoptosis/ Cell Death DNA_Damage->Cell_Death

Caption: Mechanism of this compound action via MTH1 inhibition.

Experimental Protocols

To facilitate the cross-validation of this compound's activity, detailed protocols for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol outlines a common method for assessing cell viability based on the metabolic activity of cells.[2][7]

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using appropriate software.

Cell_Viability_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with serial dilutions of this compound B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 490nm G->H I Calculate IC50 values H->I

Caption: General workflow for a cell viability assay.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the downstream effects of this compound treatment on cell signaling pathways.[1][4][5][6][8]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against markers of DNA damage or apoptosis)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation: Lyse cells treated with this compound and control cells to extract total protein. Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20) for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Analyze the band intensities to determine the relative protein expression levels.

Conclusion

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine (this compound) demonstrates significant cytotoxic activity against a range of cancer cell lines. Its mechanism of action, centered on the inhibition of the MTH1 enzyme, represents a promising strategy for targeting cancer cells with elevated oxidative stress. The provided data and protocols serve as a valuable resource for researchers investigating the therapeutic potential of this compound and for the development of novel anti-cancer therapies. Further cross-validation studies in additional cell lines and in vivo models are warranted to fully elucidate its efficacy and clinical potential.

References

Combination Therapy with TH588: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of combination therapy studies involving TH588, a potent inhibitor of MTH1 with additional off-target effects. This document summarizes key experimental data, details methodologies from cited studies, and visualizes relevant biological pathways and workflows.

This compound, initially developed as an inhibitor of the MutT homolog 1 (MTH1) enzyme, has demonstrated significant anti-tumoral effects in various cancer models. Emerging research has revealed that its cytotoxic effects may not be solely dependent on MTH1 inhibition but also on its ability to modulate microtubule dynamics and induce cellular stress. These multifaceted properties make this compound a compelling candidate for combination therapies. This guide explores two primary combination strategies: one targeting the PI3K-Akt-mTOR pathway in neuroendocrine tumors, and another leveraging a synergistic interaction with PLK1 inhibitors.

This compound in Combination with Everolimus, 5-FU, and Gamma-Irradiation in Neuroendocrine Tumors

A key study investigated the efficacy of this compound in combination with the mTOR inhibitor everolimus, the chemotherapeutic agent 5-fluorouracil (5-FU), and gamma-irradiation in neuroendocrine tumor (NET) cell lines. The findings suggest that this compound enhances the anti-cancer effects of these standard therapies through multiple mechanisms, including the induction of apoptosis and the downregulation of the PI3K-Akt-mTOR signaling pathway.

Quantitative Data Summary
Cell LineTreatmentEndpointResult
BON1This compound (5µM) + Everolimus (10nM)Cell ViabilitySignificant decrease in cell viability compared to single agents.
QGP1This compound (5µM) + 5-FU (5µM)Cell ViabilityAdditive effect on decreasing cell survival.
BON1, QGP1This compound (5µM) + Gamma-IrradiationClonogenic SurvivalThis compound acts as a radio-sensitizer, significantly reducing colony formation.
BON1, H727, QGP1This compound (5µM or 10µM) +/- Everolimus or 5-FUProtein ExpressionDownregulation of PI3K-Akt-mTOR pathway components (e.g., p-Akt, p-mTOR). Increased markers of apoptosis (e.g., cleaved PARP).
Experimental Protocols

Cell Viability Assay (MTT Assay):

  • Neuroendocrine tumor cells (BON1, QGP1, H727, GOT1) were seeded in 96-well plates.

  • After 24 hours, cells were treated with this compound, everolimus, or 5-FU alone or in combination at the indicated concentrations.

  • Following a 96-hour incubation period, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well.

  • After a 4-hour incubation at 37°C, the formazan crystals were dissolved in DMSO.

  • The absorbance was measured at 570 nm using a microplate reader to determine cell viability.

Western Blot Analysis:

  • Cells were treated with the indicated drug combinations for 96 hours.

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST and then incubated with primary antibodies against key proteins in the PI3K-Akt-mTOR pathway and apoptosis markers.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay:

  • Cells were seeded in 6-well plates at a low density.

  • After 24 hours, cells were treated with this compound and/or irradiated with a single dose of gamma radiation.

  • The medium was replaced every 3-4 days.

  • After 10-14 days, colonies were fixed with methanol and stained with crystal violet.

  • Colonies containing at least 50 cells were counted, and the surviving fraction was calculated.

Signaling Pathway and Experimental Workflow

TH588_Neuroendocrine_Cancer_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Growth_Factor_Receptor Growth Factor Receptor PI3K PI3K Growth_Factor_Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Cell_Survival_Proliferation Cell Survival & Proliferation mTOR->Cell_Survival_Proliferation Apoptosis Apoptosis Bcl2->Apoptosis This compound This compound This compound->Akt Inhibits This compound->Apoptosis Induces Everolimus Everolimus Everolimus->mTOR Inhibits 5FU 5-FU DNA_Damage DNA Damage 5FU->DNA_Damage Gamma_Irradiation γ-Irradiation Gamma_Irradiation->DNA_Damage DNA_Damage->Apoptosis Experimental_Workflow_Neuroendocrine start Start: Neuroendocrine Tumor Cell Lines treatment Treatment: This compound, Everolimus, 5-FU, γ-Irradiation (alone or in combination) start->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability western Protein Expression (Western Blot) assays->western clonogenic Clonogenic Survival (Colony Formation Assay) assays->clonogenic data_analysis Data Analysis and Comparison viability->data_analysis western->data_analysis clonogenic->data_analysis end Conclusion: Synergistic Anti-Tumor Effects data_analysis->end TH588_PLK1_Pathway cluster_cell_cycle Cell Cycle Progression (Mitosis) Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitotic_Spindle_Formation Proper Mitotic Spindle Formation Microtubule_Dynamics->Mitotic_Spindle_Formation Mitotic_Arrest Mitotic Arrest & Cell Death Microtubule_Dynamics->Mitotic_Arrest Chromosome_Segregation Accurate Chromosome Segregation Mitotic_Spindle_Formation->Chromosome_Segregation Cell_Division Successful Cell Division Chromosome_Segregation->Cell_Division This compound This compound This compound->Microtubule_Dynamics Inhibits PLK1_Inhibitor PLK1 Inhibitor PLK1 PLK1 PLK1_Inhibitor->PLK1 Inhibits PLK1->Mitotic_Spindle_Formation Regulates PLK1->Mitotic_Arrest Experimental_Workflow_PLK1 start Start: Cancer Cell Lines treatment Treatment: This compound and PLK1 Inhibitor (alone and in combination) start->treatment assays Perform Assays treatment->assays synergy Synergy Assessment (Combination Index) assays->synergy microtubule Microtubule Polymerization Assay assays->microtubule spindle Mitotic Spindle Analysis (Immunofluorescence) assays->spindle data_analysis Data Analysis and Interpretation synergy->data_analysis microtubule->data_analysis spindle->data_analysis end Conclusion: Synergistic Targeting of Mitotic Spindle data_analysis->end

A Comparative Analysis of the Anti-Angiogenic Properties of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine and Bevacizumab

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic cancer therapy, the inhibition of vascular endothelial growth factor (VEGF) signaling is a cornerstone. This guide provides a comparative overview of two agents with anti-angiogenic properties: the well-established monoclonal antibody, bevacizumab, and the small molecule inhibitor, N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine. While extensive data exists for bevacizumab, information on the specific anti-angiogenic effects of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is limited in publicly available literature. This comparison, therefore, juxtaposes the known profile of bevacizumab with the putative mechanism and potential of the pyrimidine derivative, based on findings for structurally related compounds.

Mechanism of Action

Bevacizumab is a humanized monoclonal antibody that directly targets and neutralizes all isoforms of VEGF-A.[1] By binding to VEGF-A, bevacizumab prevents its interaction with its receptors, primarily VEGFR-1 and VEGFR-2, on the surface of endothelial cells. This blockade inhibits the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels.

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine belongs to a class of pyrimidine derivatives that have been investigated as inhibitors of VEGF receptor-2 (VEGFR-2).[2] As a small molecule, its presumed mechanism of action is to penetrate the cell membrane and bind to the intracellular tyrosine kinase domain of VEGFR-2. This binding competitively inhibits the autophosphorylation of the receptor, thereby blocking the downstream signaling pathways activated by VEGF-A. While direct experimental evidence for this specific molecule is scarce, related pyrimidine compounds have demonstrated potent VEGFR-2 inhibitory activity.[2]

Signaling Pathway

The VEGF signaling pathway is a critical regulator of angiogenesis. The binding of VEGF-A to VEGFR-2 initiates a cascade of intracellular events, including the activation of the PLCγ-PKC-MAPK and PI3K-Akt pathways, which are pivotal for endothelial cell proliferation and survival.

VEGF_Signaling_Pathway VEGF Signaling Pathway in Endothelial Cells VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Binds to Bevacizumab Bevacizumab Bevacizumab->VEGFA Inhibits PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Pyrimidine N4-Cyclopropyl-6-(2,3-Dichlorophenyl) pyrimidine-2,4-Diamine Pyrimidine->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation & Migration MAPK->Proliferation

VEGF Signaling Pathway and Points of Inhibition.

Quantitative Data on Anti-Angiogenic Properties

Quantitative data for the direct comparison of these two specific agents is not currently available in the public domain. However, data from various in vitro assays for bevacizumab and related pyrimidine-based VEGFR-2 inhibitors are presented below to provide a contextual understanding of their potential potencies.

Table 1: In Vitro Inhibition of VEGF-Mediated Signaling and Endothelial Cell Proliferation

CompoundAssayTargetIC50Citation(s)
Bevacizumab Bioluminescent Reporter AssayVEGF-A0.08 µg/mL
Endothelial Cell ProliferationVEGF-ANot specified
Structurally Related Pyrimidine Derivatives VEGFR-2 Kinase AssayVEGFR-20.85 µM - 52.4 nM[2][3]
Endothelial Cell ProliferationVEGFR-2Not specified

Note: The IC50 values for pyrimidine derivatives are for structurally related compounds and not N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine itself. The specific experimental conditions for these assays can influence the results.

Experimental Protocols

To facilitate further research and direct comparison, detailed methodologies for key anti-angiogenic assays are provided below.

Human Umbilical Vein Endothelial Cell (HUVEC) Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

HUVEC_Tube_Formation_Workflow HUVEC Tube Formation Assay Workflow Start Start Coat_Plate Coat 96-well plate with Matrigel Start->Coat_Plate Incubate_Plate Incubate at 37°C to allow gelation Coat_Plate->Incubate_Plate Prepare_Cells Prepare HUVEC suspension with test compounds Incubate_Plate->Prepare_Cells Seed_Cells Seed HUVECs onto the Matrigel Prepare_Cells->Seed_Cells Incubate_Cells Incubate for 4-18 hours Seed_Cells->Incubate_Cells Image_Acquisition Acquire images using a microscope Incubate_Cells->Image_Acquisition Analysis Quantify tube length, branch points, and loops Image_Acquisition->Analysis End End Analysis->End

Workflow for the HUVEC Tube Formation Assay.

Protocol:

  • Plate Coating: Thaw Matrigel on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.

  • Cell Preparation: Culture HUVECs to 80-90% confluency. Harvest the cells and resuspend them in a serum-free or low-serum medium.

  • Treatment: Prepare serial dilutions of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine and bevacizumab. Add the compounds to the HUVEC suspension.

  • Seeding: Seed the treated HUVECs onto the Matrigel-coated wells at a density of 1-2 x 10^4 cells per well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Imaging and Analysis: Visualize the tube formation using a microscope. Capture images and quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using angiogenesis analysis software.

Ex Vivo Aortic Ring Assay

This assay provides a more complex tissue environment to assess angiogenesis.

Protocol:

  • Aorta Dissection: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.

  • Ring Preparation: Clean the aorta of periadventitial fibro-adipose tissue and cut it into 1-2 mm thick rings.

  • Embedding: Embed the aortic rings in a collagen or Matrigel matrix in a 48-well plate.

  • Treatment: Once the gel has solidified, add a serum-free medium containing the test compounds (N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine or bevacizumab) to each well.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 7-14 days.

  • Analysis: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. Quantify the extent of angiogenesis by measuring the length and number of sprouts.

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to study angiogenesis.

Protocol:

  • Egg Preparation: Incubate fertilized chicken eggs for 3 days. On day 3, create a small window in the shell to expose the CAM.

  • Sample Application: Prepare sterile, non-inflammatory carriers (e.g., filter paper discs or silicone rings) soaked with the test compounds. Place the carriers on the CAM.

  • Incubation: Seal the window and continue incubation for 48-72 hours.

  • Analysis: On the day of analysis, open the window and observe the CAM under a stereomicroscope. Quantify the angiogenic response by counting the number of blood vessels converging towards the carrier.

Conclusion

Bevacizumab is a well-characterized anti-angiogenic agent with a clear mechanism of action and a wealth of supporting preclinical and clinical data. N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, as a putative VEGFR-2 inhibitor, holds promise as a small molecule alternative. However, a comprehensive understanding of its anti-angiogenic properties requires direct experimental evaluation. The provided experimental protocols offer a framework for conducting such comparative studies, which are essential to fully elucidate the therapeutic potential of this pyrimidine derivative in the context of anti-angiogenic therapy. Researchers are encouraged to utilize these methodologies to generate the data necessary for a robust, head-to-head comparison.

References

TH588: A Critical Evaluation as a Tool Compound for Pyrimidine Signaling Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the on-target and off-target effects of TH588, with a comparative analysis against its analogue, TH1579 (Karonudib), for researchers in oncology and drug discovery.

Introduction

This compound has emerged as a widely utilized tool compound for investigating the role of the MTH1 (MutT Homologue 1 or NUDT1) enzyme in cancer cell survival and its connection to pyrimidine metabolism. MTH1 is a nucleotide-sanitizing enzyme that prevents the incorporation of damaged purine nucleoside triphosphates, such as 8-oxo-dGTP, into DNA, thereby averting DNA damage and cell death.[1] The rationale for targeting MTH1 in cancer therapy lies in the observation that cancer cells, due to their high metabolic rate and production of reactive oxygen species (ROS), are more reliant on MTH1 for survival than normal cells. However, the utility of this compound as a specific probe for MTH1 function has been a subject of debate due to its significant off-target activities. This guide provides a detailed comparison of this compound with its more selective analogue, TH1579 (Karonudib), to aid researchers in selecting the appropriate tool compound for their studies.

On-Target vs. Off-Target Effects: A Tale of Two Mechanisms

This compound was initially identified as a potent and selective inhibitor of MTH1, with an IC50 in the low nanomolar range.[1] Its mechanism of action was thought to be the induction of DNA damage and subsequent apoptosis in cancer cells by preventing the hydrolysis of oxidized nucleotides. However, subsequent research has revealed that this compound also functions as a potent microtubule-destabilizing agent, an effect that is independent of its MTH1 inhibitory activity.[1] This dual activity complicates the interpretation of experimental results, as the observed cellular effects could be attributable to either MTH1 inhibition, microtubule disruption, or a combination of both.

In contrast, TH1579, a close analogue of this compound, has been developed as a more selective MTH1 inhibitor with reduced off-target effects on tubulin polymerization.[1] While TH1579 also exhibits a dual mechanism of action, it is reported to have a better-defined therapeutic window for MTH1 inhibition versus microtubule disruption.[2]

Comparative Performance: this compound vs. TH1579

The following table summarizes the key performance metrics of this compound and TH1579 based on available data.

FeatureThis compoundTH1579 (Karonudib)Reference
Primary Target MTH1 (NUDT1)MTH1 (NUDT1)[1]
Secondary Target TubulinTubulin (less potent)[1]
MTH1 IC50 ~5 nMSub-nanomolar[1]
Cell Viability IC50 (Osteosarcoma cell lines) 4.48 - 17.37 µM0.31 - 16.26 µM[3]
Selectivity Less selective, significant off-target effects on microtubulesMore selective for MTH1, with reduced microtubule disruption[1]
Clinical Development Preclinical tool compoundPhase I/II clinical trials[3]

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_0 MTH1 Signaling Pathway ROS ROS dGTP dGTP ROS->dGTP oxidation 8_oxo_dGTP 8_oxo_dGTP dGTP->8_oxo_dGTP DNA_Polymerase DNA Polymerase 8_oxo_dGTP->DNA_Polymerase incorporation MTH1 MTH1 MTH1->8_oxo_dGTP hydrolysis 8_oxo_dGMP 8_oxo_dGMP MTH1->8_oxo_dGMP DNA_Damage DNA Damage & Apoptosis DNA_Polymerase->DNA_Damage TH588_TH1579 This compound / TH1579 TH588_TH1579->MTH1 inhibition

Caption: MTH1 signaling pathway and the inhibitory action of this compound/TH1579.

cluster_1 Experimental Workflow: On-Target vs. Off-Target Effects Cell_Culture Cancer Cell Culture Treatment Treat with this compound or TH1579 Cell_Culture->Treatment MTH1_Inhibition_Assay MTH1 Enzymatic Assay (in vitro) Treatment->MTH1_Inhibition_Assay CETSA Cellular Thermal Shift Assay (CETSA) Treatment->CETSA Microtubule_Assay Microtubule Dynamics Assay (in vitro or cellular) Treatment->Microtubule_Assay IF_Staining Immunofluorescence Staining (α-tubulin, 8-oxo-dG) Treatment->IF_Staining Cell_Viability Cell Viability Assay (e.g., MTT, CTG) Treatment->Cell_Viability Data_Analysis Data Analysis and Comparison MTH1_Inhibition_Assay->Data_Analysis CETSA->Data_Analysis Microtubule_Assay->Data_Analysis IF_Staining->Data_Analysis Cell_Viability->Data_Analysis

References

Safety Operating Guide

N~4~-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Proper Disposal and Safety

The proper disposal of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine, a compound often used in research and drug development, is critical to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its safe handling and disposal, based on established safety data.

Immediate Safety and Hazard Information

N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is a hazardous substance that requires careful handling. The following table summarizes its key hazard classifications.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH300Fatal if swallowed[1]
Acute Toxicity, DermalH311Toxic in contact with skin[1]
Acute Toxicity, InhalationH331Toxic if inhaled[1]
Skin Corrosion/IrritationH314Causes severe skin burns and eye damage[1]
Serious Eye Damage/IrritationH318Causes serious eye damage[1]
Hazardous to the Aquatic Environment (Acute)H401Toxic to aquatic life[1]
Hazardous to the Aquatic Environment (Chronic)H411Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE): When handling this compound, it is mandatory to wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood.[1][2]

Step-by-Step Disposal Protocol

The primary guideline for the disposal of N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine is to treat it as hazardous waste. It should not be disposed of in regular trash or down the drain.

1. Waste Collection:

  • Solid Waste: Collect any solid residue of the compound, as well as any contaminated materials (e.g., weighing paper, pipette tips), in a clearly labeled, sealed container designated for hazardous chemical waste.

  • Liquid Waste: If the compound is in a solution, it should be collected in a sealed, labeled container for hazardous liquid waste. Ensure the container is compatible with the solvent used.

  • Empty Containers: "Empty" containers of this compound should also be treated as hazardous waste, as they may retain residue. Do not rinse them into the sink.

2. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine" and the appropriate hazard symbols (e.g., "Toxic," "Corrosive," "Environmental Hazard").

3. Storage:

  • Store the sealed and labeled waste containers in a designated, secure area for hazardous waste, away from incompatible materials such as strong oxidizing agents and strong acids.[2][3] The storage area should be cool, dry, and well-ventilated.[2]

4. Professional Disposal:

  • Arrange for the collection and disposal of the hazardous waste through an approved and licensed waste disposal contractor. Your institution's Environmental Health and Safety (EHS) department will have established procedures and certified vendors for this purpose.

  • Provide the waste disposal contractor with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.

In Case of a Spill: In the event of a spill, avoid generating dust.[1] Sweep up the material and place it into a suitable, closed container for disposal.[2] Ventilate the area and wash the spill site after the material has been collected.[4] For larger spills, evacuate the area and contact your institution's EHS department immediately.

Disposal Workflow

cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Start: Handling Chemical Waste collect Collect Waste in Labeled, Sealed Container start->collect store Store in Designated Hazardous Waste Area collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Arrange for Professional Waste Pickup contact_ehs->pickup Initiates Off-Site Process transport Transport to Approved Facility pickup->transport dispose Final Disposal by Licensed Contractor transport->dispose end End: Safe Disposal dispose->end

Caption: Disposal workflow for N4-Cyclopropyl-6-(2,3-Dichlorophenyl)pyrimidine-2,4-Diamine.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TH588
Reactant of Route 2
Reactant of Route 2
TH588

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.